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Core Science & Biosynthesis

Foundational

4-(Fluoromethyl)azepane: Physicochemical Profiling, Conformational Dynamics, and Stability in Drug Design

Executive Summary Azepane-based scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous central nervous system (CNS) and oncology agents[1]. However, the high intrinsic basicity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azepane-based scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous central nervous system (CNS) and oncology agents[1]. However, the high intrinsic basicity of the unsubstituted azepane ring (pKa ~11.07)[2] often introduces pharmacokinetic liabilities, including hERG channel inhibition, poor passive membrane permeability, and lysosomal trapping.

The strategic incorporation of a fluoromethyl group at the C4 position yields 4-(fluoromethyl)azepane , a specialized building block that leverages stereoelectronic effects to systematically modulate these liabilities. This technical guide provides an in-depth analysis of the physicochemical properties, structural stability, and experimental validation protocols for 4-(fluoromethyl)azepane, designed for researchers optimizing lead compounds in drug discovery.

Structural & Physicochemical Profile

Quantitative Data Summary

To establish a baseline for structural optimization, the core physicochemical parameters of 4-(fluoromethyl)azepane are summarized below.

PropertyValueReference / Derivation
Chemical Name 4-(Fluoromethyl)azepane[3]
CAS Registry Number 1779921-08-2[3]
Molecular Formula C 7​ H 14​ FN[3]
Molecular Weight 131.19 g/mol [3]
Unsubstituted Azepane pKa 11.07[2]
Predicted pKa (Basic Nitrogen) ~10.37Calculated via γ-fluorination ΔpKa (-0.7)[4]
Basicity Modulation: The "Goldilocks" Inductive Effect

Fluorination is a highly predictable strategy for amine pKa attenuation. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which reduces the electron density on the basic nitrogen lone pair, thereby decreasing its proton affinity.

In aliphatic amines, a single fluorine atom at the β-position typically reduces the pKa by ~1.5 to 1.7 units[5][6]. In 4-(fluoromethyl)azepane, the fluorine atom is located at the γ-position relative to the nitrogen. Because inductive effects decay exponentially through σ-bonds, the attenuation at the γ-position is approximately 0.7 pKa units per fluorine atom[4].

This precise reduction shifts the pKa from ~11.07 down to ~10.37. This phenomenon is often referred to as the "Goldilocks effect" in medicinal chemistry[6]—it lowers the basicity enough to improve lipophilicity and reduce off-target toxicity, while keeping the amine sufficiently basic to form critical salt bridges with target proteins (such as the aspartate/glutamate residues in kinase active sites)[7][8].

InductiveEffect A Unsubstituted Azepane pKa ~11.07 B γ-Fluoromethylation Strong -I Effect A->B Structural Modification C Electron Density Reduction at Nitrogen Lone Pair B->C Through-bond Attenuation (3 σ-bonds) D 4-(Fluoromethyl)azepane pKa ~10.37 (ΔpKa ≈ -0.7) C->D Reduced Proton Affinity

Caption: Logical pathway of pKa attenuation via γ-fluorination inductive effects.

Lipophilicity and Permeability

While fluorine is highly electronegative, the C-F bond is poorly polarizable. Consequently, fluorinated alkyl groups are generally more lipophilic than their hydrogenated counterparts, though the effect is highly context-dependent[9]. The addition of the fluoromethyl group at C4 increases the intrinsic lipophilicity (LogP) of the azepane ring. More importantly, the concurrent reduction in pKa means that at physiological pH (7.4), a higher fraction of the molecule exists in its neutral, unprotonated state. This significantly increases the effective distribution coefficient (LogD 7.4​ ), which directly correlates with enhanced passive transcellular permeability and blood-brain barrier (BBB) penetration.

Conformational Dynamics and Stability

Conformational Pre-organization

The seven-membered azepane ring is highly flexible, rapidly interconverting between various twist-chair and boat conformations. This high degree of flexibility can result in a large entropic penalty upon binding to a rigid protein target.

The introduction of the bulky and polar fluoromethyl group at C4 acts as a conformational anchor. Due to 1,3-diaxial steric interactions within the seven-membered ring, the fluoromethyl group strongly prefers the equatorial position. This restricts the conformational ensemble, pre-organizing the ring into a specific twist-chair geometry. This pre-organization is highly beneficial when designing inhibitors for targets like Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA), where azepane derivatives must adopt a specific geometry to occupy the adenine-binding pocket[7][8].

Metabolic Stability (CYP450 Resistance)

Aliphatic saturated heterocycles are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation (leading to ring opening) and N-dealkylation. 4-(Fluoromethyl)azepane exhibits enhanced metabolic stability through two distinct causal mechanisms:

  • Direct Blocking: The robust C-F bond (bond dissociation energy ~105 kcal/mol) completely blocks metabolic oxidation at the substituted methyl site.

  • Electronic Deactivation: The electron-withdrawing nature of the fluoromethyl group decreases the electron density of the adjacent C-H bonds on the azepane ring. This increases the activation energy required for hydrogen atom abstraction by the highly reactive CYP450 active site heme-oxo species, thereby slowing down the rate of ring-opening metabolism.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to account for the specific chemical behavior of azepanes.

Protocol 1: Potentiometric pKa Determination

Causality Note: Like many secondary amines, azepane readily reacts with atmospheric carbon dioxide to form carbamates[1]. To ensure trustworthiness, the titration must be performed under an inert atmosphere.

  • Preparation: Prepare a 1.0 mM solution of 4-(fluoromethyl)azepane in 0.15 M KCl (to maintain constant ionic strength) using freshly degassed, ultra-pure water.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Acidify the solution to pH 2.0 with 0.1 M HCl to ensure the azepane nitrogen is 100% protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous, gentle flow of inert Argon gas to prevent CO 2​ interference. Record the pH after each 0.01 mL addition.

  • System Validation: Run a concurrent titration of a reference standard (unsubstituted azepane, known pKa 11.07[2]) to validate the electrode response and the absence of CO 2​ artifacts.

  • Data Analysis: Calculate the pKa from the pre-equivalence point of the titration curve using non-linear regression fitted to the Henderson-Hasselbalch equation[4].

Protocol 2: In Vitro Microsomal Stability Assay
  • Incubation Mixture: Combine 1 µM of 4-(fluoromethyl)azepane with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the required CYP450 cofactor).

  • Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of parent compound remaining.

  • Validation Controls: Include a negative control (buffer instead of NADPH) to rule out chemical instability in the buffer, and a positive control (e.g., verapamil) to confirm the enzymatic viability of the HLM batch. Calculate intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ).

StabilityWorkflow Start Compound + HLM in Buffer (pH 7.4) NADPH Initiate with NADPH (37°C Incubation) Start->NADPH Quench Time-course Sampling & MeCN Quenching NADPH->Quench 0, 5, 15, 30, 60 min LCMS LC-MS/MS Quantification Quench->LCMS Protein Precipitation Calc Calculate Half-life & Intrinsic Clearance LCMS->Calc

Caption: Step-by-step workflow for the in vitro CYP450 microsomal stability assay.

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Exploratory

Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of 4-(Fluoromethyl)azepane

Executive Summary As drug discovery programs increasingly target complex protein-protein interactions and deep hydrophobic binding pockets, the limitations of standard planar heterocycles have become apparent. The azepan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex protein-protein interactions and deep hydrophobic binding pockets, the limitations of standard planar heterocycles have become apparent. The azepane scaffold—a seven-membered nitrogen heterocycle—offers unique non-planar conformational flexibility[1]. When functionalized as 4-(Fluoromethyl)azepane , this moiety transforms from a simple structural spacer into a highly tuned pharmacophore. The strategic placement of a fluoromethyl group serves a dual purpose: it acts as a bioisostere to modulate target binding kinetics and serves as a metabolic shield against cytochrome P450 (CYP450) mediated degradation[2].

As a Senior Application Scientist, I have structured this technical guide to detail the in vitro mechanisms by which 4-(Fluoromethyl)azepane derivatives exert their pharmacological effects, supported by the causality behind these interactions and self-validating experimental protocols.

Pharmacodynamics: Target Binding and Mechanism of Action

The primary in vitro mechanism of action for 4-(Fluoromethyl)azepane-containing compounds (frequently utilized in the design of kinase or protease inhibitors) relies on precise stereoelectronic modulation.

  • Conformational Adaptability: Unlike rigid piperidines, the azepane ring can adopt multiple low-energy conformations (e.g., twist-chair). This flexibility allows the attached pharmacophores to achieve optimal vector alignment within the target's active site, minimizing steric clashes and maximizing enthalpy-driven binding[1].

  • Fluorine-Mediated Interactions: The highly electronegative fluorine atom in the fluoromethyl group is not merely a passive steric blocker; it actively participates in multipolar interactions. It acts as a weak hydrogen bond acceptor (C-F···H-N) with backbone amides in the hinge region of kinases or the catalytic dyad of proteases[3].

  • pKa Modulation: The electron-withdrawing inductive effect of the fluorine atom subtly lowers the pKa of the azepane nitrogen. This shift increases the fraction of the unionized compound at physiological pH (7.4), enhancing passive membrane permeability in cellular assays without completely abolishing the critical salt-bridge interactions required for target binding[4].

G Target Target Enzyme (e.g., Kinase/Protease) Complex Inhibitor-Enzyme Complex (C-F···H-N Interaction) Target->Complex Conformational Lock Compound 4-(Fluoromethyl)azepane Derivative Compound->Target Binds Active Site Signaling Downstream Signaling (e.g., Akt/PKB Pathway) Complex->Signaling Blocks Phosphorylation Outcome Cellular Arrest / Apoptosis Signaling->Outcome Pathway Inhibition

Figure 1: Mechanism of target enzyme inhibition by 4-(Fluoromethyl)azepane derivatives.

Pharmacokinetics: In Vitro Metabolic Stability

A critical failure point for many aliphatic amines in preclinical development is rapid clearance via hepatic phase I metabolism—primarily N-dealkylation or oxidation at the carbon alpha to the nitrogen.

  • Metabolic Shielding: The incorporation of the fluoromethyl group drastically alters the local electronic environment. The C-F bond is exceptionally strong (~105 kcal/mol) compared to a standard C-H bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage[4].

  • CYP450 Resistance: By replacing a metabolically labile methyl or hydroxymethyl group with a fluoromethyl moiety, the compound resists hydrogen atom abstraction by the high-valent iron-oxo species in the CYP450 active site. This effectively blocks the primary route of oxidative clearance, leading to a significantly prolonged in vitro half-life ( t1/2​ ) in human liver microsomes (HLM)[2].

Data Presentation: Comparative In Vitro Profiling

The following table summarizes the quantitative pharmacological shift typically observed when transitioning from an unsubstituted azepane to a 4-(Fluoromethyl)azepane scaffold during lead optimization.

Compound ScaffoldTarget IC50 (nM)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Permeability Papp​ ( 10−6 cm/s)
Unsubstituted Azepane45.212.4112.58.4
4-(Fluoromethyl)azepane 12.8 >120 <15.0 14.2

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanistic claims above, the following in vitro assays must be executed. Data integrity relies on proper controls, orthogonal validation, and understanding the causality behind the assay design.

Workflow Start Compound Preparation (10 mM in DMSO) Assay1 TR-FRET Binding Assay (Target Affinity) Start->Assay1 Assay2 HLM Stability Assay (CYP450 Clearance) Start->Assay2 Data Data Analysis (IC50 & t1/2 Calculation) Assay1->Data LCMS LC-MS/MS Quantification Assay2->LCMS LCMS->Data

Figure 2: High-throughput in vitro pharmacological profiling workflow for azepane derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Rationale: TR-FRET is selected over standard biochemical absorbance assays because the time-gated fluorescence measurement eliminates interference from compound autofluorescence, ensuring high-fidelity IC50 determination for fluorinated compounds.

  • Reagent Preparation: Prepare the target protein (e.g., GST-tagged kinase) at 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 4-(Fluoromethyl)azepane derivatives in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler into a 384-well pro-plate. The final DMSO concentration must not exceed 1% (v/v) to prevent protein denaturation.

  • Tracer Addition: Add the specific fluorescent tracer (e.g., a known inhibitor conjugated to Alexa Fluor 647) at its predetermined Kd​ concentration.

  • Antibody Addition: Add Terbium-labeled anti-GST antibody (2 nM final).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium. Read the plate on a multi-mode microplate reader using a TR-FRET module (Excitation: 337 nm, Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/620 nm). Fit the dose-response curve using a four-parameter logistic regression to determine the absolute IC50.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Rationale: HLMs contain the full complement of phase I metabolic enzymes. Tracking parent compound depletion over time provides a robust, physiologically relevant measure of intrinsic clearance ( CLint​ ).

  • Microsome Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. Include Verapamil and Dextromethorphan as high and low clearance quality controls, respectively.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression ( −k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×[Volume of incubation/mg protein] ).

Conclusion

The integration of the 4-(Fluoromethyl)azepane moiety into small-molecule drug candidates represents a sophisticated application of physical organic chemistry to pharmacology. By leveraging the unique conformational space of the azepane ring and the profound stereoelectronic effects of the fluoromethyl group, researchers can simultaneously optimize target affinity and metabolic stability. The self-validating in vitro protocols outlined herein provide a robust framework for profiling these advanced pharmacophores in preclinical development.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | ACS Public
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI / PubMed |
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic

Sources

Foundational

Pharmacokinetic Profiling of 4-(Fluoromethyl)azepane Derivatives: Modulating Metabolism and Conformational Dynamics

Executive Summary The azepane ring (a seven-membered nitrogen heterocycle) is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepane ring (a seven-membered nitrogen heterocycle) is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. However, unfunctionalized azepanes often suffer from sub-optimal pharmacokinetic (PK) profiles due to high basicity (leading to hERG liability and poor permeability) and vulnerability to cytochrome P450 (CYP450)-mediated oxidative metabolism.

This technical guide explores the strategic incorporation of a 4-(fluoromethyl) group into the azepane core. By synthesizing field-proven insights into fluorine chemistry, we detail how this specific moiety acts as a metabolic shield, modulates the amine pKa via inductive effects, and introduces conformational rigidity. Furthermore, we provide self-validating experimental workflows for the rigorous pharmacokinetic profiling of these derivatives.

Mechanistic Rationale: The Role of the Fluoromethyl Group

Metabolic Shielding and Bond Strength

A primary motivation for introducing fluorine into aliphatic ring systems is to block sites of metabolic oxidation[1]. In a standard 4-methylazepane derivative, the methyl group is highly susceptible to CYP3A4- and CYP2D6-mediated aliphatic hydroxylation, rapidly converting the drug into a readily excreted carboxylic acid or alcohol metabolite.

By replacing a hydrogen atom with a fluorine to create a 4-(fluoromethyl) group, the exceptionally strong C–F bond (approx. 105–115 kcal/mol) resists oxidative cleavage[1]. This strategic substitution perturbs the physicochemical properties of the molecule, often reducing the binding affinity ( Ka​ ) of the substrate to the CYP450 active site, thereby prolonging the in vivo half-life[2].

pKa Modulation and Conformational Tuning

The basicity of the azepane nitrogen typically hovers around a pKa of 9.0–9.5, which can restrict passive membrane permeability. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. Depending on the stereochemistry (axial vs. equatorial orientation), this inductive pull can reduce the basicity of the amine by 1.0 to 2.0 log units[3]. A lower pKa increases the fraction of the unionized drug at physiological pH (7.4), directly enhancing blood-brain barrier (BBB) penetration and gastrointestinal absorption.

Furthermore, fluorination introduces an electrostatic gauche effect that can rigidify the otherwise highly flexible seven-membered ring[4]. This conformational locking minimizes the entropic penalty upon target binding, a strategy successfully employed in the development of azepane-based balanol analogues targeting PKC isozymes[5][6].

Mechanism A 4-Methylazepane (Parent Scaffold) B CYP450 Oxidation (Aliphatic Hydroxylation) A->B C Hydroxymethyl Metabolite B->C D Rapid Clearance (Poor Bioavailability) C->D E 4-(Fluoromethyl)azepane (Optimized Lead) F Metabolic Shielding (C-F Bond Resistance) E->F G Prolonged Half-Life (Enhanced PK Profile) F->G

Metabolic shielding mechanism of 4-(fluoromethyl)azepane vs. the unfluorinated parent compound.

Quantitative Data: In Vitro and In Vivo Profiling

To demonstrate the impact of the 4-(fluoromethyl) substitution, the following tables summarize representative profiling data comparing a prototype 4-methylazepane parent compound against its 4-(fluoromethyl) derivative.

Table 1: Comparative Physicochemical and In Vitro ADME Properties
Parameter4-Methylazepane (Parent)4-(Fluoromethyl)azepaneAssay Rationale / Causality
Amine pKa 9.48.2F-inductive effect reduces basicity, increasing the neutral fraction at pH 7.4.
LogD (pH 7.4) 1.22.1Increased lipophilicity drives better passive membrane partitioning.
HLM t1/2​ (min) 18.5> 120Tracks Phase I metabolic stability; C-F bond prevents rapid CYP oxidation.
Caco-2 Papp​ 4.2×10−6 cm/s 15.8×10−6 cm/sLower pKa and higher LogD synergistically improve transcellular permeability.
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

(Dosing: 2 mg/kg IV, 10 mg/kg PO)

PK ParameterParent CompoundFluoromethyl DerivativeFold Change
Clearance (mL/min/kg) 65.418.23.6x Decrease (Approaching hepatic blood flow in parent; low clearance in derivative).
Volume of Dist. ( Vss​ , L/kg) 4.15.51.3x Increase (Higher lipophilicity enhances tissue distribution).
AUC PO​ (ng·h/mL) 4503,1206.9x Increase (Driven by reduced first-pass metabolism).
Bioavailability ( F% ) 12%56%4.6x Increase (Significant enhancement for oral administration).

Self-Validating Experimental Protocols

To ensure data trustworthiness, PK profiling must rely on self-validating systems. The following protocols detail the exact methodologies used to generate the data above, emphasizing the causality behind each experimental choice.

Protocol A: High-Throughput Microsomal Stability Assay (In Vitro)

Objective: To quantify the intrinsic clearance ( CLint​ ) of the azepane derivatives by human liver microsomes (HLMs).

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH and buffering capacity are critical to maintain CYP450 tertiary structure and activity.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% (v/v). Causality: Higher DMSO concentrations act as non-specific CYP inhibitors, skewing stability data.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently (expected t1/2​ < 15 min) to prove the microsomes are enzymatically active.

    • Negative Control: Run a parallel incubation of the test compound without NADPH. Causality: If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), not Phase I metabolism.

  • Quenching & Extraction: At time points 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the enzymes, stopping the reaction. The internal standard normalizes any variations in extraction efficiency or LC-MS/MS injection volume.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: To determine absolute bioavailability and systemic clearance.

  • Animal Preparation: Fast male Sprague-SD rats (200-250g) overnight prior to oral dosing, providing water ad libitum. Causality: Fasting eliminates variable absorption kinetics caused by food-drug interactions in the GI tract.

  • Dosing Formulation:

    • IV Cohort: Formulate at 2 mg/kg in 5% DMSO / 95% Saline.

    • PO Cohort: Formulate at 10 mg/kg in 0.5% Methylcellulose.

  • Sampling Strategy: Collect blood (200 µL) via the jugular vein into K2-EDTA tubes at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Pre-dose sampling provides a definitive zero-baseline to rule out analytical contamination.

  • Plasma Separation & Storage: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C until analysis to prevent ex vivo degradation.

  • Bioanalytical Validation (LC-MS/MS): Construct a standard curve (1–5000 ng/mL) in blank rat plasma. Include Quality Control (QC) samples at low, mid, and high concentrations. Causality: The run is only accepted if QC samples back-calculate to within ±15% of their nominal concentration, ensuring the trustworthiness of the entire dataset.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PKWorkflow Step1 Compound Synthesis & Verification (LC-MS/NMR) Step2 In Vitro ADME (HLM Stability, Caco-2) Step1->Step2 Step3 Bioanalytical Validation (LC-MS/MS & QC Checks) Step2->Step3 Select optimized candidates Step4 In Vivo PK Study (Rat IV/PO Dosing) Step3->Step4 Validated assay ready Step5 NCA Data Analysis (Clearance, Vd, F%) Step4->Step5

Standardized workflow for the pharmacokinetic profiling of novel azepane derivatives.

Conclusion

The transition from a standard 4-methylazepane to a 4-(fluoromethyl)azepane derivative represents a masterclass in rational drug design. By leveraging the high bond dissociation energy of the C–F bond and the electronegativity of fluorine, researchers can simultaneously shield the molecule from rapid CYP-mediated clearance and modulate the amine's basicity. When coupled with rigorous, self-validating pharmacokinetic assays, this strategic fluorination pathway reliably yields therapeutic candidates with superior systemic exposure, improved bioavailability, and lower attrition rates in preclinical development.

References

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs.[Link]

  • Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. ResearchGate.[Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Reviews (via DOI).[Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research Data Repository.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC).[Link]

Sources

Exploratory

Whitepaper: 4-(Fluoromethyl)azepane Derivatives in Neuroreceptor Binding Affinity Studies

Executive Summary The development of highly selective neuroreceptor ligands is a critical pathway in modern neuropharmacology and molecular imaging. Within this domain, the incorporation of the 4-(fluoromethyl)azepane mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuroreceptor ligands is a critical pathway in modern neuropharmacology and molecular imaging. Within this domain, the incorporation of the 4-(fluoromethyl)azepane moiety has emerged as a sophisticated structural strategy. By replacing traditional piperidine or unmodified azepane rings with a fluoromethylated seven-membered heterocycle, drug developers can simultaneously optimize conformational flexibility, mitigate metabolic lability, and provide a direct synthetic handle for 18 F-Positron Emission Tomography (PET) radiolabeling.

This technical guide explores the mechanistic rationale behind the 4-(fluoromethyl)azepane scaffold, reviews its binding affinity across key neuroreceptor targets (such as σ1​ , TSPO, and mGluR5), and provides a field-proven, self-validating methodological framework for conducting rigorous competitive radioligand binding assays.

Pharmacological Rationale: The 4-(Fluoromethyl)azepane Scaffold

The architectural shift from standard cyclic amines to a 4-(fluoromethyl)azepane system is driven by strict structure-activity relationship (SAR) logic.

Conformational Flexibility: The seven-membered azepane ring provides superior conformational plasticity compared to the rigid six-membered piperidine ring. This flexibility allows the basic nitrogen to adopt multiple vectors, optimizing hydrogen bonding and ion-pairing with conserved acidic residues within target binding pockets ()[1].

Metabolic Stability via Bioisosterism: Unmodified azepane rings are often metabolically labile, subject to rapid cytochrome P450-mediated oxidation ()[2]. The introduction of a fluoromethyl group at the 4-position acts as a bioisosteric shield. Fluorine’s high electronegativity and strong C-F bond block oxidative metabolism at this primary site of attack without adding excessive steric bulk.

PET Imaging Utility: The fluoromethyl group is a premier moiety for neuroimaging. It allows for late-stage radiofluorination with 18 F (half-life = 109.7 min), enabling the translation of high-affinity ligands into clinical PET radiotracers for mapping neuroinflammation and receptor density ()[3].

SAR_Logic A Base Pharmacophore (e.g., Benzo[d]thiazolone) B Ring Expansion (Piperidine to Azepane) A->B C Increased Conformational Flexibility B->C D 4-Position Substitution (Fluoromethylation) B->D G High Affinity Receptor Binding C->G E Metabolic Stability (Blocks P450 Oxidation) D->E F 18F-PET Radiotracer Potential D->F E->G F->G

Logical progression of 4-(fluoromethyl)azepane scaffold design for receptor binding.

Target Receptor Profiles and Quantitative Binding Data

The 4-(fluoromethyl)azepane moiety and its closely related fluoromethyl-heterocyclic analogs have demonstrated exceptional binding affinities across several central nervous system (CNS) targets.

  • Sigma-1 ( σ1​ ) Receptors: Azepane derivatives linked to a benzo[d]thiazol-2(3H)one core exhibit low nanomolar affinity for σ1​ receptors. The expanded ring size is critical for fitting into the hydrophobic steroid-binding domain-like (SBDL) pocket of the receptor ()[4].

  • Translocator Protein (TSPO): Fluoromethylation is a standard optimization step in TSPO ligands (e.g., [18F] FMPBR28). The fluoromethyl derivative maintains near-identical binding affinity ( IC50​=8.28 nM) and lipophilicity to its methoxy parent, ensuring excellent blood-brain barrier penetration ()[5].

  • mGluR5 Receptors: Fluoromethyl substitution on heterocyclic rings (such as thiazoles) yields exceptionally high-affinity ligands ( IC50​=36 pM), validating the fluoromethyl group's ability to enhance target engagement without disrupting the pharmacophore ()[6].

Quantitative Data Summary
Compound Scaffold / DerivativeTarget ReceptorRadioligand Used Ki​ / IC50​ (nM)cLogP / logDReference
Benzo[d]thiazol-2(3H)one Azepane σ1​ -pentazocine1.6 ± 0.1~3.2[4]
Fluoromethyl-PBR28TSPO [3H] PK111958.28 ± 1.792.85[5],[3]
2-(Fluoromethyl)thiazole analogmGluR5 [3H] Methoxy-PEPy0.0362.7[6]
5-HT 4​ Fluoromethyl analog5-HT 4​ [3H] GR1138080.85 ± 0.122.4[7]

Self-Validating Experimental Methodologies

To accurately determine the binding affinity ( Ki​ ) of novel 4-(fluoromethyl)azepane derivatives, researchers must employ a rigorously controlled competitive radioligand binding assay. The following protocol is engineered as a self-validating system , ensuring that every data point is internally calibrated against non-specific binding metrics.

Assay_Workflow N1 Membrane Preparation (Target Tissue/Cells) N2 Incubation Radioligand + 4-FMAz N1->N2 N3 Rapid Vacuum Filtration (PEI-treated GF/B Filters) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 IC50 & Ki Calculation (Cheng-Prusoff Equation) N4->N5

Step-by-step workflow for self-validating competitive radioligand binding assays.

Step 1: Membrane Preparation
  • Procedure: Homogenize target tissues (e.g., rat brain cortex) or transfected CHO cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step.

  • Causality: Maintaining a strict 4°C environment and utilizing protease inhibitors is non-negotiable; this prevents the proteolytic degradation of the target neuroreceptors, preserving the precise 3D architecture of the binding pocket required for azepane recognition.

Step 2: Competitive Binding Incubation
  • Procedure: In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., 5 nM -pentazocine for σ1​ ), and varying concentrations of the 4-(fluoromethyl)azepane test compound ( 10−11 to 10−5 M). Incubate in a total volume of 500 μ L for 120 minutes at 25°C.

  • Causality: The 120-minute incubation at 25°C ensures the binding kinetics reach thermodynamic equilibrium. If equilibrium is not achieved, the fundamental assumptions of the Law of Mass Action are violated, rendering subsequent affinity calculations invalid.

Step 3: Rapid Filtration and Washing
  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked for 1 hour in 0.5% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Because azepane derivatives are basic and positively charged at physiological pH, PEI pre-treatment is critical to prevent the test compound from binding non-specifically to the filter. Furthermore, washing with ice-cold buffer drastically reduces the dissociation rate constant ( koff​ ) of the receptor-ligand complex, trapping the bound radioligand while flushing away unbound molecules.

Step 4: Data Analysis & System Validation
  • Procedure: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Self-Validation Metric: Every assay plate must include "Total Binding" (TB) wells (radioligand only) and "Non-Specific Binding" (NSB) wells (radioligand + 10 μ M of a known high-affinity competitor, such as haloperidol). Specific binding is dynamically calculated as TB−NSB . Validation Rule: If NSB exceeds 30% of TB, the assay fails validation, indicating either radioligand degradation or insufficient filter washing.

  • Calculation: Determine the IC50​ using non-linear regression. Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Conclusion

The 4-(fluoromethyl)azepane moiety represents a highly refined structural motif in medicinal chemistry. By balancing the conformational adaptability of the seven-membered ring with the metabolic shielding and PET-imaging capabilities of the fluoromethyl group, researchers can design superior neuroreceptor ligands. Adhering to the self-validating binding protocols outlined in this whitepaper ensures that the resulting affinity data is both highly accurate and translatable for downstream in vivo and clinical applications.

Sources

Foundational

Toxicity and Cytotoxicity Profile of 4-(Fluoromethyl)azepane: A Technical Guide for Drug Development

Executive Summary The development of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. While six-membered piperidines have historically dominated drug discovery, the seven-membered azepane r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. While six-membered piperidines have historically dominated drug discovery, the seven-membered azepane ring offers a broader, albeit more complex, conformational landscape. The strategic introduction of a fluoromethyl group at the C4 position—yielding 4-(Fluoromethyl)azepane —acts as a critical stereoelectronic anchor. This whitepaper synthesizes the physicochemical principles, cytotoxicity profiles, and field-proven experimental workflows necessary for evaluating 4-(Fluoromethyl)azepane and its derivatives in preclinical drug development.

Structural & Stereoelectronic Foundations

The pharmacological and toxicological profile of 4-(Fluoromethyl)azepane is fundamentally dictated by the interplay between the flexible seven-membered ring and the highly electronegative fluorine atom [1].

Conformational Tuning and the Gauche Effect

Unlike piperidine, the base azepane ring exhibits extensive conformational disorder. The introduction of the 4-fluoromethyl moiety restricts this flexibility through stereoelectronic gauche effects. The highly polarized C–F bond aligns preferentially with the protonated ring nitrogen (C–F···N⁺), locking the molecule into a rigid, predictable bioactive conformation that enhances target-specific binding and reduces off-target toxicity [1, 3].

pKa Modulation and Lipophilicity

Toxicity is heavily influenced by a compound's pharmacokinetic distribution. The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the basicity (pKa) of the azepane nitrogen. By preventing excessive protonation at physiological pH (7.4), the molecule maintains a higher fraction of its neutral, lipophilic state (increased LogD). This facilitates rapid passive diffusion across cellular membranes, directly impacting its intracellular accumulation and subsequent cytotoxic potential [3].

G A Base Azepane Ring B 4-(Fluoromethyl) Substitution A->B Derivatization C Conformational Rigidity (Gauche Effect) B->C D pKa Modulation (Inductive Effect) B->D E Lipophilicity (LogD Shift) B->E F Target Binding & Cytotoxicity C->F D->F E->F

Diagram 1: Stereoelectronic and physicochemical effects of 4-fluoromethyl substitution on azepane.

Mechanisms of Cytotoxicity

Fluorinated azepane derivatives have demonstrated potent, sub-micromolar growth inhibitory (GI50) activity against a broad panel of human cancer cell lines [2].

Apoptosis vs. Necrosis

The primary mechanism of cell death induced by these derivatives is apoptosis . Flow cytometry and cell cycle analysis reveal that azepane-based compounds trigger a dose-dependent accumulation of cells in the Sub-G1 phase. Intracellular accumulation of the lipophilic azepane derivative induces severe mitochondrial stress, leading to a spike in Reactive Oxygen Species (ROS). This depolarizes the mitochondrial membrane, initiating the release of cytochrome c and the subsequent cleavage and activation of Caspase-9 and Caspase-3[2].

Pathway N1 4-(Fluoromethyl)azepane Derivative N2 Cellular Uptake (Lipophilic Diffusion) N1->N2 N3 Mitochondrial Stress (ROS Generation) N2->N3 Intracellular Accumulation N4 Cytochrome c Release & Caspase-9/3 Activation N3->N4 N5 Apoptosis (Programmed Cell Death) N4->N5 Execution Phase

Diagram 2: Proposed apoptotic signaling pathway triggered by fluorinated azepane derivatives.

Quantitative Cytotoxicity Profiling

The table below summarizes the comparative in vitro cytotoxicity of azepane-core derivatives across standard NCI-60 cell lines. High selectivity indices (SI) in colorectal and ovarian lines highlight the therapeutic window of this scaffold [2].

Cell LineTissue OriginIC50 / GI50 Range (µM)Selectivity Index (vs. Fibroblasts)
A2780 Ovarian Carcinoma3.93 – 5.16~3.0
HT29 Colorectal Adenocarcinoma0.88 – 5.00~14.9
A375 Malignant Melanoma7.92 – 9.50~1.5
NIH 3T3 Murine Fibroblast (Healthy Control)> 11.68N/A

Experimental Workflows: Cytotoxicity Assessment

Causality in Assay Selection: Why SRB over MTT?

When evaluating compounds that induce mitochondrial stress—such as 4-(Fluoromethyl)azepane—the standard MTT assay can yield false-positive viability readouts. MTT relies on the enzymatic reduction of tetrazolium by mitochondrial succinate dehydrogenase. Because azepanes directly disrupt mitochondrial function prior to actual cell death, MTT readouts may artificially plummet, overestimating toxicity.

The Sulforhodamine B (SRB) assay is the field-proven alternative. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass. This ensures the readout is strictly tied to cell proliferation and physical viability, independent of transient metabolic fluctuations [2].

Step-by-Step SRB Methodology (Self-Validating Protocol)

This protocol is designed as a closed, self-validating system to ensure data integrity during high-throughput screening.

  • Cell Seeding: Seed target cells (e.g., HT29, NIH 3T3) at a density of 5,000 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Treatment & Internal Controls: Prepare serial dilutions of the 4-(Fluoromethyl)azepane derivative (0.1 µM to 50 µM) in complete growth media.

    • Self-Validation Step: Dedicate columns for a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (e.g., 1 µM Doxorubicin) to validate the assay's dynamic range and sensitivity. Run all conditions in biological triplicates.

  • Incubation: Incubate the treated plates for 72 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to precipitate and fix cellular proteins. Wash the plates 4 times with slow-running deionized water and allow to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Washing & Solubilization: Rapidly wash the plates 4 times with 1% acetic acid to remove all unbound dye. Allow to air dry. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Place on a gyratory shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (normalized to the vehicle control).

Workflow W1 Cell Seeding (96-well plate) W2 Compound Treatment (Serial Dilutions) W1->W2 W3 Incubation (24-72h, 37°C) W2->W3 W4 Viability Assay (SRB Protein Binding) W3->W4 W5 Data Analysis (IC50 Calculation) W4->W5

Diagram 3: Standardized high-throughput cytotoxicity screening workflow for azepane compounds.

References

  • Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry (2013) URL: [Link]

  • Title: Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids Source: International Journal of Molecular Sciences (2021) URL: [Link]

  • Title: Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated balanol analogue for PKCε Source: BMC Bioinformatics (2019) URL: [Link]

Exploratory

Whitepaper: Engineering Blood-Brain Barrier Permeability in Azepane Scaffolds via Strategic Fluorination

Executive Summary The azepane scaffold—a seven-membered saturated nitrogen heterocycle—is a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. However, achieving optimal blood-brain barrier (BBB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepane scaffold—a seven-membered saturated nitrogen heterocycle—is a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. However, achieving optimal blood-brain barrier (BBB) penetration remains a significant hurdle due to the high basicity and conformational flexibility of the unsubstituted ring[2]. This technical guide explores the strategic incorporation of fluorine atoms (e.g., 4,4-difluoroazepane) to precisely engineer the physicochemical properties of azepane derivatives. By modulating lipophilicity, lowering amine pKa, and restricting ring conformation, fluorination provides a robust mechanism to enhance passive transcellular diffusion into the brain[3].

The Pharmacokinetic Challenge of Azepanes

For a small molecule to successfully penetrate the BBB, it must navigate tight junctions and a highly lipophilic endothelial cell membrane. Unsubstituted azepanes typically possess a secondary or tertiary amine with a high pKa (~10.5). At physiological pH (7.4), these amines are predominantly protonated (>99% ionized). Because charged species cannot readily partition into the hydrophobic core of the lipid bilayer, BBB permeability is severely restricted. Furthermore, the conformational flexibility of the seven-membered ring can expose polar surface areas, increasing the likelihood of recognition by efflux transporters such as P-glycoprotein (P-gp)[4].

Mechanistic Rationale: The Fluorine Effect

Strategic fluorination addresses these pharmacokinetic liabilities through three distinct mechanisms:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When placed at the 4-position (e.g., a gem-difluoro group), its strong electron-withdrawing nature exerts an inductive effect through the sigma bonds of the azepane ring. This significantly lowers the basicity (pKa) of the nitrogen atom. A lower pKa increases the fraction of the neutral, unionized species at pH 7.4, which is the form capable of passive diffusion[3].

  • Enhanced Lipophilicity (LogP): The carbon-fluorine (C-F) bond is highly hydrophobic. Substituting hydrogen for fluorine increases the overall lipophilicity (LogP) of the molecule, which correlates directly with improved membrane partitioning[5]. Fluorination also reduces the surface energy of the molecule, further facilitating transendothelial transport[6].

  • Conformational Restriction: The steric bulk and stereoelectronic properties of the gem-difluoro group restrict the conformational flexibility of the azepane ring. This "locks" the molecule into a more rigid pucker geometry, masking polar surface areas and reducing the entropic penalty of membrane insertion, while simultaneously evading efflux pump recognition[4].

G N1 Fluorination of Azepane Core N2 Decreased Amine pKa N1->N2 Inductive Effect N3 Increased Lipophilicity (Higher LogP) N1->N3 C-F Hydrophobicity N4 Conformational Restriction N1->N4 Steric Bulk N6 Enhanced Passive Diffusion N2->N6 Unionized at pH 7.4 N3->N6 Membrane Partitioning N5 Reduced Efflux Pump Recognition N4->N5 Polar Surface Masking N7 Improved BBB Permeability N5->N7 N6->N7

Logical framework of how azepane fluorination enhances blood-brain barrier permeability.

Experimental Methodology: Synthesis and Permeability Validation

To harness these properties, researchers must employ robust, self-validating workflows for both synthesis and biological evaluation.

Deoxofluorination Protocol (Self-Validating)

The synthesis of the 4,4-difluoroazepane core is typically achieved via the deoxofluorination of an azepanone precursor using Diethylaminosulfur trifluoride (DAST)[3].

  • Rationale: DAST selectively converts ketones to gem-difluoro groups under mild conditions, avoiding the harsh reagents that cause ring-opening in sensitive heterocycles.

  • Step-by-Step Procedure:

    • Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. (Causality: Moisture must be strictly excluded to prevent DAST hydrolysis into highly corrosive HF).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.5–2.0 eq) dropwise. (Causality: The cryogenic temperature controls the highly exothermic fluorination reaction and suppresses unwanted elimination pathways).

    • Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for 12–24 hours[3].

    • Quench the reaction at 0 °C with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Perform Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol is validated if ¹⁹F NMR shows a single resonance (confirming two chemically equivalent fluorine atoms) and ¹³C NMR shows characteristic C-F splitting (a triplet for the C4 carbon)[3].

In Vitro PAMPA-BBB Permeability Assay (Self-Validating)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to quantify passive transcellular diffusion.

  • Rationale: By using a porcine brain lipid (PBL) extract, this assay specifically mimics the high sphingomyelin and cholesterol composition of the human BBB, isolating passive diffusion from active transport mechanisms.

  • Step-by-Step Procedure:

    • Prepare a 5% (w/v) solution of PBL in dodecane. Apply 4 µL of this lipid solution to the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor microplate.

    • Dissolve the synthesized fluorinated azepane in DMSO, then dilute in PBS (pH 7.4) to a 50 µM concentration (Causality: DMSO must remain <1% to prevent artificial membrane dissolution).

    • Add 300 µL of the compound solution to the donor wells and 300 µL of fresh PBS to the acceptor wells.

    • Sandwich the donor and acceptor plates. Incubate at 37 °C for 4 hours. (Causality: The plates must remain unagitated to maintain the unstirred water layer (UWL), which accurately models the hydrodynamic boundary layer of brain capillaries).

    • Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Checkpoint: Include Verapamil (high permeability) and Atenolol (low permeability) as internal standards. The assay is only valid if Verapamil Papp​>10×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s. Additionally, calculate the mass balance; a recovery of >80% validates that the compound is not merely trapped within the lipid membrane.

Workflow Step1 Synthesis: DAST Fluorination of N-Boc-azepan-4-one Step2 Purification & NMR/MS Validation Step1->Step2 Step3 In Vitro PAMPA-BBB Permeability Assay Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate P_app (Apparent Permeability) Step4->Step5

Step-by-step experimental workflow from synthesis to in vitro BBB permeability quantification.

Quantitative Permeability Data

The impact of fluorination on the physicochemical and permeability profiles of azepanes is profound. Table 1 summarizes the representative quantitative shifts observed when moving from an unsubstituted azepane to a gem-difluoro analog.

Table 1: Representative physicochemical and permeability data illustrating the impact of azepane fluorination.

CompoundLogPAmine pKa% Unionized (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)BBB Penetration Profile
Azepane 1.5210.5< 0.2%2.1Low
4-Fluoroazepane 1.959.2~1.5%8.5Moderate
4,4-Difluoroazepane 2.488.1~16.6%18.4High

Conclusion

The targeted fluorination of azepane rings represents a highly rational and effective strategy for overcoming the inherent blood-brain barrier permeability limitations of basic nitrogen heterocycles[3]. By carefully balancing lipophilicity, pKa, and conformational rigidity, drug development professionals can leverage the 4,4-difluoroazepane scaffold to design next-generation CNS therapeutics with optimized pharmacokinetic profiles[7].

References

  • [2] Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists | Source: nih.gov | 2

  • [3] 4,4-Difluoroazepane Hydrochloride | Source: benchchem.com | 3

  • [4] Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery | Source: doi.org | 4

  • [1] Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines | Source: jopir.in | 1

  • [5] Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning | Source: nih.gov | 5

  • [6] Fluorination and Betaine Modification Augment the Blood–Brain Barrier‐Crossing Ability of Cylindrical Polymer Brushes | Source: doi.org | 6

  • [7] Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? | Source: nih.gov | 7

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 4-(Fluoromethyl)azepane for Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Rationale Azepanes—saturated seven-membered nitrogen heterocycles—are highly privileged scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Rationale

Azepanes—saturated seven-membered nitrogen heterocycles—are highly privileged scaffolds in medicinal chemistry, ranking among the top 100 most frequently used ring systems in small molecule drug design[1][2]. The incorporation of fluorine atoms, specifically via a fluoromethyl (-CH₂F) group, is a proven strategy to modulate the physicochemical properties of these compounds. Replacing a methyl group with a fluoromethyl moiety can significantly lower molecular lipophilicity and enhance metabolic stability without introducing the extreme steric bulk of a trifluoromethyl group[1].

This application note details a robust, two-step synthetic route to 4-(Fluoromethyl)azepane starting from the readily available precursor, 1-benzyl-4-(hydroxymethyl)azepane. The strategy relies on a highly selective nucleophilic deoxyfluorination followed by a clean catalytic hydrogenolysis to unveil the secondary amine.

Synthetic Pathway Visualization

SynthesisRoute SM 1-Benzyl-4-(hydroxymethyl)azepane (Starting Material) INT 1-Benzyl-4-(fluoromethyl)azepane (Intermediate) SM->INT DAST, CH2Cl2 -78 °C to RT PROD 4-(Fluoromethyl)azepane (Target Product) INT->PROD H2, 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic workflow for 4-(Fluoromethyl)azepane.

Step 1: Deoxyfluorination of the Primary Alcohol

Mechanistic Insight

Diethylaminosulfur trifluoride (DAST) is a versatile and highly selective reagent for the deoxyfluorination of alcohols, converting hydroxyl groups (-OH) into fluorides (-F) under mild conditions[3][4]. The reaction proceeds via the formation of an alkoxysulfonium salt intermediate, which subsequently undergoes nucleophilic attack by the displaced fluoride ion to install the fluorine atom[3].

DAST is preferred over classical reagents like sulfur tetrafluoride (SF₄) because it is a liquid, easier to handle, and operates selectively without over-fluorinating or degrading sensitive functional groups[4]. To manage the exothermic nature of the alkoxysulfonium formation and to suppress unwanted elimination side-products, the reaction must be initiated at cryogenic temperatures (-78 °C)[3][5].

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalents / ValuePurpose
Substrate 1-Benzyl-4-(hydroxymethyl)azepane1.0 eqStarting material
Reagent DAST (Diethylaminosulfur trifluoride)1.2 - 1.5 eqFluorinating agent
Solvent Anhydrous Dichloromethane (CH₂Cl₂)0.1 MNon-participating polar aprotic solvent
Temperature -78 °C Room TemperatureN/AThermal control of intermediate formation
Atmosphere Nitrogen (N₂) or Argon (Ar)N/APrevent hydrolysis of DAST
Experimental Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 1-benzyl-4-(hydroxymethyl)azepane (1.0 eq) in anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.1 M.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to cool to -78 °C for 15 minutes.

  • Reagent Addition: Using a dry glass syringe, add DAST (1.2 eq) dropwise to the stirring solution. Caution: DAST reacts violently with water and can etch glass over time; handle with appropriate PPE in a fume hood[4].

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2–3 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford 1-benzyl-4-(fluoromethyl)azepane .

Step 2: N-Benzyl Deprotection via Catalytic Hydrogenolysis

Mechanistic Insight

The benzyl (Bn) group is a robust and ubiquitous protecting group for amines in organic synthesis[6]. Its removal is most efficiently achieved via catalytic hydrogenolysis. In this process, hydrogen gas (H₂) in the presence of a metal catalyst—typically Palladium on Carbon (Pd/C)—cleaves the carbon-nitrogen bond, cleanly yielding the deprotected secondary amine and toluene as a volatile byproduct[6].

While amines possess a strong coordination ability to palladium that can sometimes poison the catalyst and slow the reaction[7][8], the deprotection of simple aliphatic azepanes generally proceeds smoothly at room temperature under atmospheric hydrogen pressure (balloon) in alcoholic solvents like methanol[6].

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalents / ValuePurpose
Substrate 1-Benzyl-4-(fluoromethyl)azepane1.0 eqProtected intermediate
Catalyst 10% Palladium on Carbon (Pd/C)10-20 wt%Heterogeneous metal catalyst
Solvent Methanol (MeOH)0.05 MOptimal solvent for hydrogenolysis
Hydrogen Source H₂ Gas (Balloon)Excess (1 atm)Reductant
Temperature Room Temperature (20-25 °C)N/AMild cleavage conditions
Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing 1-benzyl-4-(fluoromethyl)azepane (1.0 eq), add methanol to achieve a 0.05 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate). Caution: Pd/C is pyrophoric, especially when dry or in the presence of solvent vapors. Add carefully under a stream of N₂.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a three-way stopcock. Carefully evacuate the flask until the solvent slightly bubbles, then backfill with H₂ gas. Repeat this vacuum/H₂ cycle three times to ensure a completely inert, hydrogen-rich atmosphere[6].

  • Hydrogenation: Stir the black suspension vigorously at room temperature under the hydrogen balloon. Monitor the reaction progress via LC-MS or TLC (typically requires 4 to 12 hours depending on scale).

  • Filtration: Once the starting material is completely consumed, purge the flask with N₂ to remove residual H₂ gas. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol or ethyl acetate[7].

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, the product can be converted to its hydrochloride salt by treating the residue with a solution of HCl in dioxane or diethyl ether, followed by evaporation, to yield 4-(Fluoromethyl)azepane hydrochloride as a stable solid.

References

  • Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes ResearchG
  • Diethylaminosulfur trifluoride Grokipedia
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon NIH / PMC
  • Recent Advances on the Synthesis of Azepane‐Based Compounds ResearchG
  • Diethylaminosulfur trifluoride Wikipedia
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection Benchchem
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ACS Public
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST Thieme E-Books & E-Journals

Sources

Application

Application Notes and Protocols for 4-(Fluoromethyl)azepane in Drug Discovery

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Saturated heterocycles are privileged scaffolds due to their three-dimensional nature, which allows for improved spatial exploration of protein binding pockets compared to their flat aromatic counterparts. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a key structural motif in numerous FDA-approved drugs.[1][2][3] The conformational flexibility of the azepane ring, coupled with its synthetic tractability, provides a versatile platform for the design of novel therapeutic agents.[4][5]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[6] The unique physicochemical properties of the C-F bond, such as its high strength and the electronegativity of the fluorine atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and basicity (pKa).[7] This often translates to improved pharmacokinetic and pharmacodynamic properties.

This application note details the utility of 4-(fluoromethyl)azepane as a valuable building block for drug discovery. We will explore its synthesis, key physicochemical properties, and provide detailed protocols for its incorporation into diverse molecular scaffolds.

Physicochemical Properties and Strategic Advantages of 4-(Fluoromethyl)azepane

The introduction of a fluoromethyl group at the 4-position of the azepane ring imparts several advantageous properties that can be strategically leveraged in drug design.

Modulation of Basicity (pKa)

The basicity of the azepane nitrogen is a critical parameter influencing its interaction with biological targets and its pharmacokinetic profile. The electron-withdrawing nature of the fluorine atom in the 4-(fluoromethyl) group is expected to lower the pKa of the azepane nitrogen compared to its non-fluorinated analog. This reduction in basicity can be beneficial in several ways:

  • Reduced Off-Target Effects: Many off-target interactions, particularly with aminergic GPCRs, are driven by strong basicity. A lower pKa can mitigate these interactions, leading to a cleaner pharmacological profile.

  • Improved Cell Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can enhance a compound's ability to cross cell membranes.

  • Fine-Tuning of Target Engagement: For some targets, a specific level of basicity is required for optimal binding. The fluoromethyl group allows for this fine-tuning.

CompoundExperimental/Estimated pKaRationale for Estimation
Azepane~11.0Literature value for the parent heterocycle.
4-(Hydroxymethyl)azepane~10.8The hydroxyl group has a minor electron-withdrawing effect.
4-(Fluoromethyl)azepane ~10.2 - 10.5 The electron-withdrawing fluorine atom at the γ-position relative to the nitrogen is expected to lower the pKa by 0.5-0.8 units compared to the non-fluorinated analog. This is consistent with trends observed in fluorinated piperidines.[11]
4-(Fluoromethyl)piperidine~10.3Experimental data for the closely related six-membered ring provides a strong comparative benchmark.[11]
Lipophilicity (LogP)

Lipophilicity, often measured as LogP, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on LogP can be complex. While a single fluorine atom can increase lipophilicity, the introduction of a fluoromethyl group can have a more nuanced effect.

The fluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl group.[8] It can participate in hydrogen bonding as a weak donor, while increasing local lipophilicity.

CompoundEstimated cLogPRationale for Estimation
Azepane~1.7Calculated value for the parent heterocycle.
4-(Hydroxymethyl)azepane~1.2The hydroxyl group decreases lipophilicity.
4-(Fluoromethyl)azepane ~1.9 - 2.2 The replacement of a hydroxyl group with a fluoromethyl group is expected to increase lipophilicity. The estimation is based on comparative data from fluorinated piperidines and other saturated heterocycles.[6][7][8][9][10]
Metabolic Stability

A primary driver for the incorporation of fluorine in drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing the fluoromethyl group at the 4-position can block potential sites of metabolism on the azepane ring.

Synthesis of 4-(Fluoromethyl)azepane

Currently, 4-(fluoromethyl)azepane is not widely commercially available. However, it can be synthesized through a straightforward two-step sequence from a readily accessible precursor, N-Boc-4-(hydroxymethyl)azepane.

Synthesis_Workflow Start Commercially Available Precursor Step1 Step 1: Synthesis of N-Boc-4-(hydroxymethyl)azepane Start->Step1 Proposed Synthesis Step2 Step 2: Deoxofluorination Step1->Step2 Intermediate Step3 Step 3: Boc Deprotection Step2->Step3 N-Boc-4-(fluoromethyl)azepane FinalProduct 4-(Fluoromethyl)azepane Hydrochloride Step3->FinalProduct

Proposed synthetic workflow for 4-(fluoromethyl)azepane.
Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)azepane

This protocol describes a plausible synthesis of the key intermediate, N-Boc-4-(hydroxymethyl)azepane, which can be achieved via reduction of the corresponding commercially available N-Boc-azepan-4-one.

Materials:

  • N-Boc-azepan-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-(hydroxymethyl)azepane, which can often be used in the next step without further purification.

Protocol 2: Deoxofluorination to N-Boc-4-(fluoromethyl)azepane

This protocol details the conversion of the alcohol to the corresponding fluoride using a modern deoxyfluorination reagent, PyFluor, known for its stability and selectivity.[1][12] Diethylaminosulfur trifluoride (DAST) is also a viable, albeit more hazardous, alternative.[13][14]

Materials:

  • N-Boc-4-(hydroxymethyl)azepane

  • 2-Pyridinesulfonyl fluoride (PyFluor)[1][12]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-(hydroxymethyl)azepane (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., argon), add PyFluor (1.2 eq).

  • Add DBU (2.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(fluoromethyl)azepane.

Protocol 3: Boc Deprotection to 4-(Fluoromethyl)azepane Hydrochloride

The final step involves the removal of the Boc protecting group to yield the free amine, which is isolated as a stable hydrochloride salt.

Materials:

  • N-Boc-4-(fluoromethyl)azepane

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-(fluoromethyl)azepane (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(fluoromethyl)azepane hydrochloride.

Application in Library Synthesis: Functionalization of the Azepane Nitrogen

The secondary amine of 4-(fluoromethyl)azepane serves as a key handle for introducing diversity into drug scaffolds. The following protocols outline standard procedures for its N-functionalization.

Functionalization_Workflow cluster_reactions N-Functionalization Reactions Start 4-(Fluoromethyl)azepane Alkylation N-Alkylation Start->Alkylation R-X, Base Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Ar-X, Pd catalyst, Ligand, Base ReductiveAmination Reductive Amination Start->ReductiveAmination R'R''C=O, Reducing Agent Product1 Product Alkylation->Product1 Forms N-Alkyl Derivatives Product2 Product Arylation->Product2 Forms N-Aryl Derivatives Product3 Product ReductiveAmination->Product3 Forms N-Alkyl Derivatives

Key N-functionalization reactions of 4-(fluoromethyl)azepane.
Protocol 4: N-Alkylation

This protocol describes a general procedure for the N-alkylation of 4-(fluoromethyl)azepane with an alkyl halide.

Materials:

  • 4-(Fluoromethyl)azepane hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(fluoromethyl)azepane hydrochloride (1.0 eq) in ACN or DMF (0.1 M), add K₂CO₃ (2.5 eq) or Et₃N (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-alkylated azepane.

Protocol 5: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide.[15][16][17][18][19]

Materials:

  • 4-(Fluoromethyl)azepane hydrochloride

  • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol %), and the phosphine ligand (2-4 mol %).

  • Add the base (NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq).

  • Add 4-(fluoromethyl)azepane hydrochloride (1.2 eq).

  • Add the anhydrous solvent (toluene or 1,4-dioxane, 0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 6: Reductive Amination

Reductive amination provides a direct route to N-alkylated derivatives from carbonyl compounds.[20][21][22][23][24]

Materials:

  • 4-(Fluoromethyl)azepane hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

Procedure:

  • To a mixture of 4-(fluoromethyl)azepane hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in DCE or DCM (0.1 M), add triethylamine (1.1 eq) to liberate the free base.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

4-(Fluoromethyl)azepane represents a highly valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its strategic combination of a three-dimensional saturated heterocyclic core with the unique properties of the fluoromethyl group offers a powerful approach to modulating the physicochemical and pharmacokinetic properties of drug candidates. The synthetic and functionalization protocols provided herein offer a clear path for the synthesis and incorporation of this promising scaffold into drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Grygorenko, O. O., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Organic Chemistry, 85(15), 9547–9561. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. (2024). Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). The compounds of this study depicted in the LogP – pKa plot. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). [Link]

  • Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 154-164. [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • SZTE Publicatio Repozitórium. (n.d.). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]

  • PubMed. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. [Link]

  • PMC. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • PubMed. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • PMC. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]

  • ResearchGate. (2026). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. [Link]

  • PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • ACS Publications. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. [Link]

  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. [Link]

Sources

Method

Application Note: Solubilization Guidelines and Assay Protocols for 4-(Fluoromethyl)azepane

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture Assays (Efficacy, Cytotoxicity, and Mechanistic Profiling) Mechanistic Rationale: The Fluorine E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture Assays (Efficacy, Cytotoxicity, and Mechanistic Profiling)

Mechanistic Rationale: The Fluorine Effect on Azepane

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in medicinal chemistry to optimize pharmacokinetic properties. However, this modification fundamentally alters the compound's behavior in aqueous in vitro systems. Understanding the causality behind these changes is critical for designing robust cell culture assays.

Azepane is a highly basic, seven-membered cyclic amine. When a fluoromethyl group is introduced at the C4 position to create 4-(Fluoromethyl)azepane , three critical physicochemical shifts occur:

  • Inductive Electron Withdrawal and pKa Shift: The highly electronegative fluorine atom exerts a strong inductive (-I) effect through the sigma-bond framework. This pulls electron density away from the amine nitrogen, significantly lowering its pKa compared to the non-fluorinated parent[1].

  • Lipophilicity and Solvation: Because the pKa is reduced, a much larger fraction of the molecule exists in its neutral, unprotonated state at the physiological pH of cell culture media (pH 7.4). While this enhances membrane permeability and [1], it drastically reduces thermodynamic aqueous solubility[2].

  • The Fluorophobic Effect: Fluorinated motifs can exhibit a unique "fluorophobic effect," meaning they resist solvation by both water and standard hydrocarbon-based lipids[3]. This increases the risk of rapid kinetic crash-out (micro-precipitation) when the compound is transitioned from a DMSO master stock into aqueous media.

Comparative Physicochemical Profiling

To anticipate formulation challenges, it is essential to compare the quantitative properties of the parent compound against the fluorinated derivative. The table below summarizes the structural impacts of fluorination on solubility parameters.

PropertyAzepane (Parent)4-(Fluoromethyl)azepaneImpact on Cell Culture Assays
Calculated pKa ~11.0~8.8 - 9.2Reduced protonation at pH 7.4; higher fraction of free base.
LogD (at pH 7.4) -0.5 (Hydrophilic)+1.2 (Lipophilic)Increased membrane permeability but higher risk of plastic binding.
Aqueous Solubility >100 mg/mL<10 mg/mLHigh risk of kinetic precipitation upon aqueous dilution.
Metabolic Stability Low (Susceptible to C-H oxidation)High (C-F bond blocks oxidation)Sustained half-life during prolonged (72h+) in vitro assays.

Solubilization Workflow

The following decision tree outlines the logical progression for solubilizing 4-(Fluoromethyl)azepane, ensuring that the compound remains in solution prior to cellular exposure.

Workflow N1 4-(Fluoromethyl)azepane (Solid API) N2 Primary Stock (10 mM in 100% DMSO) N1->N2 Dissolve & Vortex N3 Aqueous Dilution (Warm Media, Dropwise) N2->N3 Agitation N4 Nephelometric Validation (Absorbance at 620 nm) N3->N4 N5 Proceed to Assay (Clear Solution) N4->N5 Abs < 0.05 N6 Turbidity Detected (Kinetic Crash-out) N4->N6 Abs > 0.05 N7 Formulation Rescue (Add 0.05% Tween-80) N6->N7 N7->N4 Re-evaluate

Workflow for the solubilization and validation of 4-(Fluoromethyl)azepane.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It requires analytical confirmation of solubility (via nephelometry) before the drug is applied to cells, preventing false negatives caused by undissolved API.

Step 1: Primary Master Stock Preparation (10 mM)
  • Action: Weigh the appropriate mass of 4-(Fluoromethyl)azepane powder and dissolve in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Causality/Rationale: The neutral free-base form of the fluorinated azepane is highly soluble in aprotic solvents like DMSO. Sonication provides the activation energy required to disrupt any crystalline lattice structures, ensuring complete thermodynamic dissolution.

Step 2: Intermediate Aqueous Formulation
  • Action: Pre-warm the target cell culture media (e.g., DMEM or RPMI with 10% FBS) to 37°C. While actively vortexing the media, add the DMSO master stock dropwise to achieve a 100 µM intermediate working solution (1% DMSO).

  • Causality/Rationale: Dropwise addition under high shear prevents localized zones of high drug concentration. Pre-warming the media increases the kinetic solubility limit of the aqueous phase, mitigating the fluorophobic shock that occurs when the solvent shifts from 100% DMSO to >99% water.

Step 3: Nephelometric Validation (Critical Checkpoint)
  • Action: Transfer 200 µL of the intermediate formulation into a clear-bottom 96-well plate. Read the absorbance/scatter at 620 nm using a microplate reader. Compare against a blank of media + 1% DMSO.

  • Causality/Rationale: Micro-precipitates are often invisible to the naked eye but will scatter light at 620 nm. If the ΔAbs620​ is >0.05 , kinetic crash-out has occurred. This step self-validates the formulation; proceeding with precipitated drug would lead to artificially low efficacy data and potential physical toxicity to the cells.

Step 4: Final Cell Culture Application
  • Action: If the validation passes ( ΔAbs620​<0.05 ), perform a final 1:10 dilution of the intermediate solution directly into the assay wells containing cells and media.

  • Causality/Rationale: This final dilution brings the drug to its maximum testing concentration (10 µM) while simultaneously dropping the final DMSO concentration to 0.1%. Maintaining DMSO at ≤0.1% is mandatory to prevent solvent-induced cytotoxicity and off-target transcriptomic stress responses.

Troubleshooting: Formulation Rescue

If the nephelometric validation fails (indicating precipitation), the fluorophobic nature of 4-(Fluoromethyl)azepane has exceeded the media's solvation capacity.

Rescue Strategy 1: Non-Ionic Surfactants Add 0.05% Tween-80 or Pluronic F-127 to the pre-warmed media before adding the DMSO stock. The hydrophobic tails of these surfactants will form micelles that shield the lipophilic fluoromethyl group from the aqueous environment, stabilizing the compound in suspension.

Rescue Strategy 2: Fluorinated Nanocarriers For highly recalcitrant fluorinated derivatives, standard hydrocarbon surfactants may fail due to the fluorophobic effect[3]. In these advanced cases, utilizing or semifluorinated block copolymers can encapsulate the drug, increasing its apparent aqueous solubility by up to 12-fold while maintaining biocompatibility in cell culture[4].

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Chemical Reviews URL: [Link]

  • Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants Source: Langmuir URL: [Link]

  • Title: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: Molecular Pharmaceutics URL: [Link]

Sources

Application

Functionalization of azepane rings with fluoromethyl groups

Advanced Functionalization of Azepane Rings: Precision Fluoromethylation Strategies for Medicinal Chemistry Executive Briefing The azepane motif is a saturated seven-membered nitrogen heterocycle that ranks among the top...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Functionalization of Azepane Rings: Precision Fluoromethylation Strategies for Medicinal Chemistry

Executive Briefing

The azepane motif is a saturated seven-membered nitrogen heterocycle that ranks among the top 100 most frequently used ring systems for small molecule drugs[1]. In modern medicinal chemistry, the strategic incorporation of fluoromethyl groups (—CH₂F, —CHF₂, —CF₃) into the azepane core is highly sought after. These electron-withdrawing, lipophilic substituents critically modulate the basicity (pKa) of the endocyclic nitrogen, enhance metabolic stability against cytochrome P450 enzymes, and restrict the conformational flexibility of the inherently floppy 7-membered ring.

However, functionalizing azepanes presents distinct thermodynamic and kinetic challenges. Saturated medium-sized rings suffer from slow cyclization kinetics due to unfavorable transannular interactions and entropic penalties[2]. As a Senior Application Scientist, I have structured this guide to dissect the causality behind three field-proven synthetic strategies that overcome these barriers: Nucleophilic Ring Expansion, De Novo Tandem Cyclization, and Radical-Enabled Late-Stage Cross-Coupling.

Mechanistic Dynamics & Synthetic Logic

To successfully install fluoromethyl groups onto azepane scaffolds, researchers must bypass the direct functionalization of the 7-membered ring, which often yields poor regioselectivity and low conversion rates. Instead, the following three pathways leverage pre-organized transition states and catalytic activation:

  • Anchimeric Ring Expansion: Treating 2-hydroxymethylpiperidines with Diethylaminosulfur trifluoride (DAST) induces a highly selective ring expansion. The mechanism relies on the anchimeric assistance of the nitrogen atom, which expels the leaving group to form a transient, highly strained bicyclic aziridinium or azetidinium intermediate[3]. Subsequent regioselective nucleophilic attack by the fluoride ion yields the 3-fluoro or 3-fluoromethyl azepane[1].

  • Cu(I)-Catalyzed Tandem Amination/Cyclization: To construct trifluoromethyl-substituted azepines from scratch, Cu(I) catalysis is used to activate fluorinated allenynes. The copper catalyst coordinates with the alkyne, lowering the activation energy required for intramolecular cyclization with an amine nucleophile, thereby overcoming the slow cyclization kinetics typical of 7-membered rings[2].

  • Aryl Radical-Enabled Difluoromethylation: For late-stage functionalization, unactivated azepane-derived alkyl halides undergo Negishi-type cross-coupling. Because alkyl iodides suffer from slow oxidative addition to copper, aryl diazonium salts are introduced. Aryl radicals abstract the halogen to generate an alkyl radical, which rapidly enters the Cu catalytic cycle to couple with a difluoromethyl zinc reagent[4].

Pathway Start Azepane Precursors (Halides, Piperidines) Path1 Ring Expansion DAST / Deoxo-Fluor Start->Path1 Anchimeric Assistance Path2 Tandem Cyclization Cu(I) Catalysis Start->Path2 Allenyne Activation Path3 Radical Activation Negishi-Type Coupling Start->Path3 Halogen Abstraction Prod1 3-Fluoromethyl Azepanes Path1->Prod1 Prod2 Trifluoromethyl Azepines Path2->Prod2 Prod3 Difluoromethyl Azepanes Path3->Prod3

Synthetic strategies for the fluoromethylation of azepane rings.

Quantitative Benchmarks

The following table summarizes the operational parameters and expected outcomes for the three primary functionalization workflows.

Synthetic StrategyStarting PrecursorPrimary Reagents / CatalystTarget MotifTypical YieldKey Mechanistic Advantage
Ring Expansion 2-Hydroxymethyl-piperidinesDAST, CH₂Cl₂ (-78 °C to RT)3-Fluoro / Fluoromethyl azepanes64% – 93%Utilizes aziridinium intermediates for strict regiocontrol[3].
Tandem Cyclization Fluorinated AllenynesCuI (10 mol%), Amines, THFTrifluoromethyl azepines48% – 62%Overcomes entropic barriers of direct 7-membered ring closure[2].
Radical Coupling Alkyl Halide AzepanesCu(I), Ar-N₂⁺, CF₂H-ZnDifluoromethyl azepanes50% – 90%Bypasses slow oxidative addition via aryl radical activation[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific conditions are mandated.

Protocol A: DAST-Mediated Ring Expansion to 3-Fluoromethyl Azepanes

Objective: Convert a 6-membered piperidine precursor into a functionalized 7-membered azepane via an aziridinium intermediate[3].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Causality: DAST reacts violently with ambient moisture to form hydrofluoric acid (HF), which will degrade the substrate and scramble the regioselectivity of the ring-opening.

  • Substrate Dissolution: Dissolve 1.0 mmol of the N-protected 2-hydroxymethylpiperidine in 10 mL of anhydrous CH₂Cl₂. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 1.2 mmol of DAST dropwise over 10 minutes. Causality: The low temperature suppresses uncontrolled exothermic decomposition and minimizes off-target elimination pathways.

  • Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4 hours. Causality: The formation and subsequent fluoride-opening of the bicyclic aziridinium intermediate require thermal energy to proceed to full conversion[3].

  • Quench & QC Checkpoint: Quench slowly with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂. Validation: Perform crude ¹⁹F NMR. A distinct multiplet around -170 to -190 ppm confirms the installation of the tertiary/secondary fluorine.

Protocol B: Cu(I)-Catalyzed Synthesis of Trifluoromethyl-Azepines

Objective: Direct construction of the 7-membered ring via tandem amination/cyclization of fluorinated allenynes[2].

  • Catalyst Loading: Inside an argon-filled glovebox, charge a reaction vial with CuI (10 mol%) and the fluorinated allenyne (1.0 equiv). Causality: Cu(I) is susceptible to oxidation to Cu(II) in air, which would terminate the catalytic alkyne activation cycle.

  • Solvent & Nucleophile: Add 5 mL of anhydrous THF followed by the primary/secondary amine (1.2 equiv).

  • Cyclization: Seal the vial and heat to 60 °C for 12 hours. Causality: While amination occurs rapidly, the subsequent 7-endo-dig cyclization is entropically disfavored. Sustained thermal activation is required to drive the ring closure[2].

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography. Confirm the trifluoromethyl group via ¹⁹F NMR (singlet near -68 ppm) and the azepine core via high-resolution mass spectrometry (HRMS)[2].

Protocol Step1 1. Reagent Prep Argon Atmosphere Step2 2. Cu(I) Catalyst 10 mol% Loading Step1->Step2 Step3 3. Reactant Addition Allenyne + Amine Step2->Step3 Step4 4. Thermal Activation 60°C for 12h Step3->Step4 Step5 5. Reaction Quench Sat. NH4Cl Step4->Step5 Step6 6. QC Validation 19F NMR & LC-MS Step5->Step6

Self-validating workflow for Cu(I)-catalyzed tandem cyclization of azepines.

Sources

Method

Application Note: Scale-Up Synthesis of 4-(Fluoromethyl)azepane Hydrochloride for Preclinical Trials

Introduction & Strategic Rationale Azepane derivatives are highly privileged pharmacophores in modern drug development, frequently serving as the core structural scaffolds for [1],[2]. The strategic introduction of a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Azepane derivatives are highly privileged pharmacophores in modern drug development, frequently serving as the core structural scaffolds for [1],[2]. The strategic introduction of a fluoromethyl group at the C4 position of the azepane ring is a proven bioisosteric modification used to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier (BBB) penetrance.

However, scaling up the synthesis of 4-(fluoromethyl)azepane from discovery-scale (milligrams) to preclinical-scale (multi-grams to kilograms) presents severe safety and purification bottlenecks. Traditional S-F deoxyfluorination reagents, such as DAST or Deoxo-Fluor, are thermally unstable, prone to violent decomposition at elevated temperatures, and generate highly corrosive hydrogen fluoride (HF) gas, which necessitates specialized Hastelloy reactors[3],[4].

To circumvent these critical limitations, we have designed a robust, chromatography-free (at the final API stage), four-step synthetic workflow starting from the readily available [5],[6]. The cornerstone of this scalable route is the utilization of PyFluor (2-pyridinesulfonyl fluoride) . Developed by the Doyle laboratory, PyFluor is a low-cost, thermally stable crystalline reagent that enables highly chemoselective deoxyfluorination without the catastrophic safety hazards associated with classical S-F reagents[7],[4].

Synthetic Workflow Diagram

Workflow SM 1. N-Boc-azepan-4-one Step1 Wittig Olefination Ph3PCH3Br, KOtBu, THF, 0°C to RT SM->Step1 Int1 2. N-Boc-4-methyleneazepane Step1->Int1 Step2 Hydroboration-Oxidation BH3·THF, then H2O2/NaOH Int1->Step2 Int2 3. N-Boc-4-(hydroxymethyl)azepane Step2->Int2 Step3 Deoxyfluorination PyFluor, DBU, Toluene, RT Int2->Step3 Int3 4. N-Boc-4-(fluoromethyl)azepane Step3->Int3 Step4 Deprotection & Salt Formation 4M HCl in Dioxane Int3->Step4 Prod 5. 4-(Fluoromethyl)azepane HCl Step4->Prod

Figure 1: Four-step scalable synthetic workflow for 4-(Fluoromethyl)azepane HCl.

Scale-Up Metrics & Quantitative Data

The following metrics represent standard operational parameters and yields achieved during a 100g-scale pilot batch.

StepTransformationKey Reagents (Eq)Scale-Up Yield (%)Purity (HPLC/GC)E-Factor*
1 Wittig OlefinationPh₃PCH₃Br (1.2), KOtBu (1.2)88%>95% (GC)12.5
2 Hydroboration-OxidationBH₃·THF (1.1), H₂O₂/NaOH82%>96% (GC)18.2
3 DeoxyfluorinationPyFluor (1.2), DBU (2.0)79%>98% (HPLC)15.4
4 Deprotection & Salt4M HCl in Dioxane (3.0)94%>99.5% (HPLC)8.1

*Note: E-Factor (kg waste / kg product) estimates exclude standard process water, focusing on organic waste and salts.

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Wittig Olefination to N-Boc-4-methyleneazepane

Procedure: To a mechanically stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (5 vol) at 0 °C, potassium tert-butoxide (KOtBu, 1.2 eq) is added portion-wise. The resulting yellow ylide solution is stirred for 1 hour. A solution of N-Boc-azepan-4-one (1.0 eq) in THF (2 vol) is added dropwise, maintaining the internal temperature below 10 °C. The mixture is warmed to room temperature and stirred for 4 hours. The reaction is quenched with water, extracted with MTBE, and the organic layer is concentrated. The byproduct (triphenylphosphine oxide) is precipitated using cold hexanes and filtered off.

Causality & Rationale: For ylide generation, KOtBu is deliberately selected over the more traditional n-Butyllithium (n-BuLi). On a >100g scale, n-BuLi requires strict cryogenic cooling (-78 °C) to prevent solvent degradation and side reactions. KOtBu allows ylide generation safely at 0 °C, drastically reducing energy costs and simplifying reactor complexity.

Self-Validation System: The reaction is deemed complete when Fourier-transform infrared spectroscopy (FTIR) analysis of an evaporated reaction aliquot shows the complete disappearance of the strong ketone C=O stretching frequency at ~1700 cm⁻¹.

Step 2: Hydroboration-Oxidation to N-Boc-4-(hydroxymethyl)azepane

Procedure: The crude N-Boc-4-methyleneazepane (1.0 eq) is dissolved in THF (5 vol) and cooled to 0 °C. Borane-THF complex (BH₃·THF, 1 M, 1.1 eq) is added dropwise. The mixture is stirred at room temperature for 3 hours. The reaction is re-cooled to 0 °C, and 3M aqueous NaOH (2.0 eq) is added, followed by the slow, highly controlled addition of 30% aqueous H₂O₂ (3.0 eq). After stirring for 2 hours at room temperature, the mixture is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated.

Causality & Rationale: BH₃·THF is selected over 9-BBN. While 9-BBN offers superior steric control and regioselectivity, it is cost-prohibitive for preclinical scale-up and generates heavy boron byproducts that complicate isolation. BH₃·THF provides an acceptable >9:1 anti-Markovnikov regioselectivity, and the resulting low-molecular-weight borate salts are easily washed out during the aqueous alkaline hydrogen peroxide workup.

Self-Validation System: Validation is achieved via ¹H NMR (CDCl₃), confirming the complete disappearance of the terminal alkene protons (δ ~4.7 ppm) and the emergence of a broad -OH stretch in FTIR at ~3300 cm⁻¹.

Step 3: PyFluor-Mediated Deoxyfluorination

Procedure: To a solution of N-Boc-4-(hydroxymethyl)azepane (1.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) in anhydrous toluene (6 vol) at room temperature, (1.2 eq) is added in one portion[3]. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is concentrated and passed through a short silica plug (eluting with 10% EtOAc/Hexanes) to remove residual sulfonate salts.

Causality & Rationale: This is the critical scale-up node. PyFluor, in the presence of the amidine base DBU, converts the primary alcohol to the corresponding fluoride via a reactive sulfonate intermediate. Unlike DAST, which often yields >30% elimination byproducts (alkenes) and requires strict temperature control to prevent explosion, PyFluor is a bench-stable solid that operates smoothly at room temperature[4]. The use of DBU acts as an efficient acid scavenger, completely avoiding the generation of free HF gas, thus allowing the reaction to be run in standard glass-lined reactors.

Self-Validation System: The success of the fluorination is unequivocally validated by ¹⁹F NMR (uncalibrated, CDCl₃), which must display a characteristic triplet of doublets (or overlapping multiplet) at approximately -215 to -220 ppm, confirming the successful installation of the -CH₂F group.

Step 4: Deprotection & Salt Formation

Procedure: The purified N-Boc-4-(fluoromethyl)azepane (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane (2 vol). A solution of 4M HCl in 1,4-dioxane (3.0 eq) is added dropwise at room temperature. The mixture is stirred for 4 hours, during which a white precipitate forms. The suspension is diluted with cold diethyl ether (4 vol), filtered under vacuum, washed with additional ether, and dried under high vacuum at 40 °C to yield 4-(Fluoromethyl)azepane hydrochloride.

Causality & Rationale: We employ HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). TFA deprotection yields a hygroscopic TFA salt that requires subsequent ion exchange for preclinical formulation. In contrast, the HCl salt of 4-(fluoromethyl)azepane is highly crystalline and practically insoluble in dioxane/ether mixtures. This allows the final Active Pharmaceutical Ingredient (API) intermediate to be isolated via direct filtration, completely bypassing late-stage column chromatography.

Self-Validation System: The protocol is self-validating upon the precipitation of a dense white crystalline solid. Final purity is confirmed by a sharp melting point and HPLC-UV (ELSD detector) showing >99.5% purity.

References

  • Google Patents.WO2023114858A1 - Benzofuran and benzothiophene psychoplastogens and uses thereof. World Intellectual Property Organization.
  • Organic-Chemistry.org. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Literature Abstracts. Available at:[Link]

  • Doyle, A. G., et al. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 2015, 137 (30), 9571-9574. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: Establishing a Robust In Vivo Dosing Strategy for 4-(Fluoromethyl)azepane in Rodent Models

Abstract This document provides a comprehensive, methodology-driven guide for establishing a scientifically sound in vivo dosing strategy for the novel investigational compound, 4-(Fluoromethyl)azepane, in rodent models....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, methodology-driven guide for establishing a scientifically sound in vivo dosing strategy for the novel investigational compound, 4-(Fluoromethyl)azepane, in rodent models. As specific data for this molecule is not widely available, we will proceed by treating it as a hypothetical Central Nervous System (CNS) agent, likely targeting an enzyme or receptor, a common application for azepane-containing structures.[1][2][3][4][5] This guide emphasizes the foundational logic behind each experimental step, from initial formulation to the integration of pharmacokinetic (PK) and pharmacodynamic (PD) data, ensuring a robust and reproducible outcome. All protocols are designed to be self-validating and adhere to the highest standards of animal welfare and scientific integrity.[6][7]

Introduction: The Challenge of a Novel CNS Agent

The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility which is often crucial for biological activity.[4][5] Our compound of interest, 4-(Fluoromethyl)azepane, is a novel small molecule with potential as a CNS therapeutic. A critical challenge in CNS drug discovery is ensuring adequate target tissue exposure and engagement.[8][9] Therefore, developing a dosing regimen is not merely about administering the compound; it is about systematically determining the concentration and schedule required to achieve desired therapeutic effects while minimizing toxicity.[10]

This guide will walk through the essential preclinical stages:

  • Formulation Development: Overcoming the common challenge of poor aqueous solubility.

  • Tolerability Assessment: Defining the safe therapeutic window by determining the Maximum Tolerated Dose (MTD).

  • Pharmacokinetic (PK) Profiling: Understanding what the body does to the drug (ADME - Absorption, Distribution, Metabolism, and Excretion).[11]

  • Pharmacodynamic (PD) Assessment: Measuring what the drug does to the body, confirming target engagement.[12][13]

The logical flow of these studies is paramount. A well-designed strategy minimizes animal use, reduces costs, and accelerates the path to meaningful efficacy studies.

Pre-formulation and Vehicle Selection: The Foundation of Dosing

The first barrier to successful in vivo testing is often the compound's physicochemical properties, particularly solubility.[14][15] A comprehensive understanding of these properties is essential before animal studies can begin.[16]

Initial Solubility Screen

Rationale: An initial solubility screen in a panel of common, well-tolerated vehicles is necessary to identify a suitable formulation for oral and parenteral administration.[17][18] The goal is to achieve a homogenous and stable preparation at the required concentrations.[16]

Protocol 2.1: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of 4-(Fluoromethyl)azepane into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a panel of common vehicles (see Table 1) in incremental volumes (e.g., 100 µL) to each tube.

  • Solubilization: After each addition, vortex the tube for 1-2 minutes and sonicate for 5-10 minutes.

  • Observation: Visually inspect for complete dissolution against a light and dark background. If dissolved, calculate the solubility (mg/mL) and continue adding vehicle to determine the saturation point.

  • Equilibration: For suspensions or compounds with slow dissolution, allow samples to equilibrate at room temperature for 24 hours with gentle agitation.

  • Confirmation: Centrifuge the tubes (e.g., 10,000 x g for 10 min) and analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the dissolved concentration accurately.

Table 1: Common Vehicle Panel for Initial Solubility Screening

Vehicle CategorySpecific ExamplesSuitability & Considerations
Aqueous Saline (0.9% NaCl), PBS, 5% Dextrose in Water (D5W)Ideal for soluble, stable compounds. Preferred for IV administration.[19]
Aqueous Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterCommon for oral dosing of insoluble compounds.[17][18] Requires careful particle size control.
Co-solvents 10% DMSO, 40% PEG 400, 50% WaterCan solubilize many compounds but may have their own toxicities or pharmacological effects.[17]
Lipid-Based Corn oil, Sesame oilSuitable for highly lipophilic compounds, primarily for oral or subcutaneous routes.[14][19][20]
Complexing Agents 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to enhance aqueous solubility.[15]
Surfactants 5-10% Solutol HS-15, 2% Tween 80Micelle-forming agents that can significantly increase solubility.[15]

dot

Formulation_Decision_Tree start Is Compound Soluble in Aqueous Vehicle (>10 mg/mL)? solution Use Simple Aqueous Solution (e.g., Saline, PBS) start->solution Yes check_suspension Can a Stable, Homogenous Suspension be Formed? start->check_suspension No suspension Use Suspension Vehicle (e.g., 0.5% MC, 0.2% Tween 80) check_suspension->suspension Yes check_cosolvent Is Compound Soluble in Co-solvent/Surfactant System? check_suspension->check_cosolvent No cosolvent Use Co-solvent/Surfactant Vehicle (e.g., PEG400, HP-β-CD) Validate vehicle tolerability. check_cosolvent->cosolvent Yes reformulate Reformulate or Re-synthesize (e.g., Salt Formation) check_cosolvent->reformulate No

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Maximum Tolerated Dose (MTD) Studies

Rationale: The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[10][21] This study is critical for defining the safe upper limit for subsequent PK and efficacy studies and is a more refined and humane approach than traditional LD50 studies.[10][22] The OECD guidelines for acute oral toxicity provide a foundational framework for these studies.[23][24][25]

Protocol 3.1: Acute Dose-Escalation MTD Study (Oral Gavage)

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), single-sex (typically female) to reduce variability.[25] Use 3-5 animals per dose group.[19][26]

  • Dose Selection: Based on in vitro cytotoxicity or structural alerts, select a starting dose. A common approach is a dose-escalation design (e.g., 30, 100, 300, 1000 mg/kg).[26] A limit dose of 2000 mg/kg may be used if low toxicity is expected.[24]

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). The volume should not exceed 10 mL/kg for rodents (for aqueous solutions, up to 20 mL/kg may be acceptable).[19][23] Include a vehicle-only control group.

  • Monitoring (Acute Phase): Observe animals continuously for the first hour post-dose, then at regular intervals (e.g., 4 hours) on the first day.[26] Record clinical signs of toxicity as detailed in Table 2.

  • Monitoring (Long-Term): Continue daily observations for 7-14 days.[24][27] Record body weight daily for the first week, then every other day. Body weight loss exceeding 20% is a common endpoint.[6]

  • Dose Escalation: If no severe toxicity is observed in a dose group after a 48-72 hour observation period, the next group can be dosed at the higher level.[24][26]

  • Endpoint: The MTD is defined as the highest dose at which no mortality, no more than 10% body weight loss, and no significant clinical signs of distress are observed.[6][22]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for macroscopic organ abnormalities.[19][25]

Table 2: Clinical Observation Score Sheet for MTD Studies

CategoryObservationScore (0=Normal, 1=Mild, 2=Moderate, 3=Severe)
General Appearance Posture (hunched), Piloerection, Dehydration
Activity Level Lethargy, Hyperactivity, Ataxia, Tremors
Autonomic Signs Salivation, Lacrimation, Diarrhea, Chromodacryorrhea
Body Weight Daily measurement (% change from baseline)
Mortality Time of death, if applicable

In Vivo Pharmacokinetic (PK) Studies

Rationale: PK studies characterize the ADME profile of 4-(Fluoromethyl)azepane. This data is essential for understanding drug exposure at the target site and for designing rational dosing schedules for efficacy studies.[6][11][28][29] A well-designed PK study provides key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t1/2 (half-life).[11]

Protocol 4.1: Single-Dose PK Study in Mice

  • Animal Model: Use male C57BL/6 mice (or other appropriate strain), n=3-4 animals per time point or per group if using serial sampling.[30][31]

  • Dose Groups:

    • Group 1 (IV): 1-2 mg/kg administered via tail vein. This dose provides the reference data to calculate absolute bioavailability.

    • Group 2 (PO): 10-30 mg/kg (a dose well below the MTD) administered via oral gavage.

  • Blood Sampling:

    • Method: Serial sampling from the same animal (e.g., via saphenous or submandibular vein) is preferred to reduce animal numbers and inter-animal variability.[11][28]

    • Time Points (IV): Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[30]

    • Time Points (PO): Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[30][32]

  • Sample Processing: Collect blood (20-30 µL) into tubes containing an anticoagulant (e.g., K2EDTA).[28] Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of 4-(Fluoromethyl)azepane in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters listed in Table 3.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and acute toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC (0-t) Area under the concentration-time curveRepresents total drug exposure over time.
t1/2 Elimination half-lifeDetermines dosing interval and time to steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Absolute Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

dot

PK_PD_Workflow start Novel Compound: 4-(Fluoromethyl)azepane formulation Formulation & Vehicle Selection (Protocol 2.1) start->formulation mtd Maximum Tolerated Dose (MTD) Study (Protocol 3.1) formulation->mtd Define Safety Window pk_study Pharmacokinetic (PK) Study (Protocol 4.1) mtd->pk_study Select Safe Doses pd_study Pharmacodynamic (PD) & Target Engagement Study mtd->pd_study Select Safe Doses decision Select Optimal Dose & Schedule pk_study->decision pd_study->decision efficacy Efficacy Study in Disease Model decision->efficacy Informed Design

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Method

Application Note: Conjugation Techniques and Workflow Optimization for 4-(Fluoromethyl)azepane in Medicinal Chemistry

Introduction & Structural Rationale The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. 4-(Fluoromethyl)azepane represents a highly versatile, conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. 4-(Fluoromethyl)azepane represents a highly versatile, conformationally flexible scaffold that offers distinct advantages over traditional six-membered rings. Unlike the rigid, well-characterized piperidine ring, the seven-membered azepane ring adopts twist-chair conformations, projecting substituents into novel spatial vectors to explore unmapped binding pockets [1].

The addition of a fluoromethyl group at the C4 position serves a dual physicochemical purpose:

  • Metabolic Shielding & Lipophilicity : It acts as a bioisostere for a methyl or hydroxymethyl group while simultaneously increasing lipophilicity (LogD) and blocking cytochrome P450-mediated oxidation at the C4 position.

  • Basicity Modulation : The electron-withdrawing nature of the fluorine atom subtly attenuates the basicity (pKa) of the secondary amine through inductive effects. This reduction in pKa decreases the percentage of ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

Causality in Conjugation Chemistry

Conjugating 4-(Fluoromethyl)azepane requires overcoming specific thermodynamic and kinetic hurdles. The secondary amine is the primary handle for conjugation, but it is sterically hindered by transannular interactions inherent to medium-sized rings. Consequently, standard conjugation techniques must be mechanistically optimized:

  • Amidation (Peptide Coupling) : The nucleophilicity of the azepane nitrogen is sterically encumbered compared to unhindered pyrrolidines. Highly efficient coupling reagents that generate reactive esters (e.g., HATU) are required to drive the reaction forward and prevent the degradation of the activated carboxylic acid.

  • Transition-Metal Catalyzed C-N Cross-Coupling : The conformational flexibility of the azepane ring increases the propensity for off-target β -hydride elimination during palladium catalysis [2]. To counteract this, bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos) are mandatory. These ligands accelerate reductive elimination, outcompeting the undesired β -hydride elimination pathway.

  • Reductive Amination : Imine/iminium formation is kinetically slower with medium-sized rings. Mildly acidic conditions (using acetic acid) and a selective reducing agent (NaBH(OAc)₃) are required to facilitate iminium formation without prematurely reducing the starting aldehyde or ketone.

G A 4-(Fluoromethyl)azepane (Secondary Amine) B Amidation (HATU/DIPEA) A->B R-COOH C C-N Cross-Coupling (Pd/RuPhos or Cu) A->C Ar-X / Ar-B(OH)2 D Reductive Amination (NaBH(OAc)3) A->D R-CHO / R-CO-R' E Amide Conjugates (Target Binding) B->E F N-Aryl/Heteroaryl Azepanes (Rigid Scaffolds) C->F G N-Alkyl Azepanes (Flexible Linkers) D->G

Workflow of 4-(Fluoromethyl)azepane conjugation strategies.

Quantitative Data Summary

Understanding the baseline physicochemical shifts and expected reaction efficiencies is critical for workflow planning. The tables below summarize the comparative properties and expected yields when utilizing 4-(Fluoromethyl)azepane.

Table 1: Comparative Physicochemical Properties

ScaffoldCalculated pKa (Amine)cLogPConformational FlexibilityPrimary Exit Vector
Piperidine10.0 - 10.40.84Low (Chair)Equatorial/Axial
Azepane10.6 - 11.01.25High (Twist-Chair)Multi-directional
4-(Fluoromethyl)azepane 9.8 - 10.2 1.65 High (Twist-Chair) Multi-directional

Table 2: Optimized Conjugation Yields & Conditions

Conjugation MethodReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
AmidationHATU, DIPEA, DMF252 - 485 - 95
Buchwald-HartwigPd₂(dba)₃, RuPhos, NaOtBu9012 - 1670 - 85
Chan-Lam Coupling [3]Cu(OAc)₂, O₂, Pyridine252450 - 65
Reductive AminationNaBH(OAc)₃, AcOH, DCE251280 - 90

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of each step is monitored and verified before proceeding.

Protocol A: HATU-Mediated Amidation

Rationale: HATU is selected over EDC/HOBt due to the steric bulk of the azepane ring, which requires a highly reactive 7-aza-1-hydroxybenzotriazole active ester intermediate to drive the amidation to completion.

Reagents:

  • 4-(Fluoromethyl)azepane (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 15 minutes. Validation: The solution should turn pale yellow, indicating the formation of the active ester.

  • Conjugation: Add 4-(Fluoromethyl)azepane (1.0 equiv) to the reaction mixture in a single portion.

  • IPC Monitoring: Stir at room temperature. After 2 hours, sample 10 µL of the reaction, dilute with 1 mL MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the azepane mass [M+H]⁺ and the appearance of the product mass. If >10% amine remains, add an additional 0.2 equiv of HATU and stir for 1 hour.

  • Quench & Extraction: Dilute the reaction with EtOAc (10 volumes) and wash sequentially with saturated aqueous NH₄Cl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine (3 × 5 volumes, to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Rationale: Coupling an azepane to an aryl halide requires precise catalytic tuning. RuPhos is utilized because its large steric profile and electron-rich nature facilitate rapid reductive elimination, preventing the azepane from undergoing β -hydride elimination[4].

Reagents:

  • 4-(Fluoromethyl)azepane (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu. Add anhydrous toluene. Stir for 10 minutes at room temperature. Validation: The deep purple color of Pd₂(dba)₃ should transition to a dark red/brown, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) followed by 4-(Fluoromethyl)azepane (1.2 equiv). Seal the vial with a PTFE-lined cap.

  • Heating & IPC: Heat the reaction block to 90 °C and stir vigorously for 12 hours. Cool to room temperature and perform TLC/LC-MS analysis. Validation: The aryl halide should be completely consumed. If dehalogenation of the aryl halide is observed as a major side product, it indicates that β -hydride elimination is competing; in future runs, increase RuPhos loading or lower the temperature to 80 °C.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the N-aryl azepane conjugate.

G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Ar-X inserts into Pd) Pd0->OA Ar-X AC Amine Coordination (Azepane binds Pd) OA->AC 4-(Fluoromethyl)azepane DP Deprotonation (Base removes H+) AC->DP Base (e.g., NaOtBu) RE Reductive Elimination (Product Release) DP->RE RE->Pd0 Catalyst Regeneration Prod N-Aryl 4-(Fluoromethyl)azepane RE->Prod

Catalytic cycle for Buchwald-Hartwig amination of azepanes.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes National Institutes of Health (NIH) / PMC[Link]

  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides Organic Letters - ACS Publications[Link]

  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters ChemRxiv[Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis National Institutes of Health (NIH) / PMC[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-(Fluoromethyl)azepane solubility issues in DMSO

Technical Support Center: Troubleshooting 4-(Fluoromethyl)azepane Solubility in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-(Fluoromethyl)azepane Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of basic amine fragments like 4-(Fluoromethyl)azepane in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard solvent for high-throughput screening and stock preservation, its physical chemistry interacts poorly with hygroscopic environments and freeze-thaw cycling.

This guide provides a mechanistic understanding of these failures and self-validating protocols to rescue your assays.

Physicochemical Profiling of 4-(Fluoromethyl)azepane

Before troubleshooting, we must establish the baseline properties of the compound. The azepane ring is a seven-membered saturated heterocycle containing a secondary amine, making it significantly basic. Solubility is not just a static number; it is a dynamic interplay between the compound's solid-state form and the solvent's purity.

Table 1: Quantitative Physicochemical Data & Solvation Parameters

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 131.19 g/mol Fragment-like size; generally favors rapid initial dissolution.
pKa (Calculated) ~10.5 - 11.0Exists predominantly protonated in aqueous media; salt forms (e.g., HCl) have high crystal lattice energies, resisting dissolution in aprotic solvents.
H-Bond Donors 1 (Secondary Amine)Can hydrogen bond with the sulfoxide oxygen of DMSO.
H-Bond Acceptors 1 (Fluorine), 1 (Amine)Competes with water if the DMSO stock becomes hydrated.

Table 2: Quantitative Solubility Thresholds in DMSO

Compound State / EnvironmentExpected Solubility LimitCausality / Mechanism
Amorphous Free Base (Dry DMSO)> 10 mMLow lattice energy; favorable cavity formation.
Crystalline HCl Salt (Dry DMSO)~ 1 mMHigh lattice energy resists solvation[1].
Hydrated DMSO (>5% Water)< 0.1 mMNon-ideal solvent mixture increases cavity formation energy[2].

The Causality of Precipitation: Why Do Azepanes Fail in DMSO?

Precipitation of screening compounds out of high-concentration DMSO solutions causes severe issues, including liquid-handling blockages and false-negative biological data[3]. For 4-(Fluoromethyl)azepane, precipitation is rarely due to an absolute thermodynamic insolubility, but rather a kinetic phase separation triggered by environmental factors.

G Amorphous Amorphous Compound (High Kinetic Sol.) Metastable Supersaturated Metastable Solution Amorphous->Metastable Dissolves in dry DMSO FreezeThaw Freeze-Thaw Cycle + Water Uptake Metastable->FreezeThaw Storage / Cherry-picking Crystalline Crystalline Precipitate (Low Thermo. Sol.) FreezeThaw->Crystalline Nucleation triggered

Fig 1: Thermodynamic vs. kinetic solubility states during freeze-thaw cycling.

When amorphous compounds are initially dissolved, they often form a supersaturated, metastable solution[4]. During storage and cherry-picking, two phenomena occur:

  • Water Uptake : DMSO is highly hygroscopic. Water uptake alters the non-ideal properties of the DMSO-water mixture, increasing the energy required for "cavity formation"—a necessary thermodynamic step for a solute molecule to remain dissolved[2].

  • Freeze-Thaw Nucleation : Repeated temperature cycling provides the activation energy for the metastable azepane molecules to nucleate into a lower-energy, highly stable crystalline lattice, which crashes out of solution[2].

Self-Validating Rescue Protocol

Do not discard precipitated stocks immediately. Dissolving a compound in DMSO is a slow kinetic process, and precipitated stocks can often be rescued. This protocol utilizes low-energy sonication, which provides localized cavitation (pressure/temperature gradients) to break the crystalline lattice without causing thermal degradation.

Step-by-Step Methodology: Thermal-Acoustic Rescue Validation Checkpoint 1: Visually inspect the vial against a strong light source. If the precipitate is flocculent or white/crystalline, proceed. If it is discolored (e.g., yellow/brown), chemical degradation has occurred; discard the stock.

  • Seal Integrity : Ensure the vial is tightly sealed with Parafilm to prevent further atmospheric moisture ingress during the water bath step.

  • Thermal Incubation : Place the vial in a 37°C water bath for 15 minutes. Causality: Endothermic dissolution processes benefit from mild heat, increasing the kinetic energy of the solvent molecules.

  • Low-Energy Sonication : Transfer the vial to an ultrasonic bath (room temperature water) and sonicate for 5–10 minutes. Causality: Acoustic cavitation creates micro-bubbles that implode, generating massive localized shear forces that shatter the azepane crystals and accelerate solvation[2].

  • Centrifugation : Spin the vial at 10,000 x g for 2 minutes. Validation Checkpoint 2: Examine the bottom of the tube. If a pellet remains, the thermodynamic solubility limit has been exceeded for the current hydration level of the DMSO.

  • Supernatant Quantification : Carefully decant the clear supernatant. To validate the final active concentration, run a 1 µL aliquot via LC-MS or qNMR against a known standard.

Workflow Start 4-(Fluoromethyl)azepane Precipitates in DMSO CheckWater Assess DMSO Quality (Is it anhydrous?) Start->CheckWater WarmSonicate Incubate 37°C & Bath Sonication CheckWater->WarmSonicate If wet, replace solvent. If dry, proceed. CheckConc Verify Concentration vs 1mM FBS Limit WarmSonicate->CheckConc Remains cloudy Redissolved Proceed to Assay (Store in single aliquots) WarmSonicate->Redissolved Solution clears CheckConc->Redissolved Dilute to <1mM

Fig 2: Diagnostic workflow for troubleshooting azepane precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock of 4-(Fluoromethyl)azepane hydrochloride, but it won't dissolve. Why? A: You are likely encountering the high crystal lattice energy of the hydrochloride salt. While free base amines are highly soluble in aprotic solvents like DMSO, their salt forms often struggle. Furthermore, for fragment-based screening (FBS), a 10 mM threshold is often too aggressive. Recent chemoinformatic models suggest a 1 mM categorical threshold is much more suitable and realistic for fragment libraries in DMSO[1]. Consider diluting to 1 mM or utilizing the free base form.

Q: My stock was perfectly clear when I made it, but precipitated after a week in the -20°C freezer. Is the compound degrading? A: It is highly unlikely to be degradation. You are observing freeze-thaw induced nucleation. When you initially dissolved the amorphous powder, it formed a metastable supersaturated solution. The act of freezing and thawing, combined with trace water absorbed from the air every time the tube was opened, synergistically triggered the compound to crystallize. To prevent this, always aliquot your master stocks into single-use volumes immediately after preparation.

Q: Can I just add a drop of water or acid to help it dissolve? A: Do not add water. Compound solubility in DMSO is markedly decreased by the uptake of even small quantities of water because it disrupts the solvent cavity formation[2]. If you must adjust the solvent system, consider transitioning to a co-solvent system (e.g., adding a small percentage of PEG200 or ethanol) only if your downstream biological assay can tolerate it.

Q: How can I verify if my DMSO has gone "bad" (absorbed water)? A: The freezing point of DMSO is highly sensitive to water content. Pure anhydrous DMSO freezes at 18.5°C (room temperature in a cool lab). If your DMSO remains liquid in a standard 4°C refrigerator, it has absorbed a significant amount of atmospheric moisture and should be discarded for stock preparation purposes.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • Lipinski, C. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Franc, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.

Sources

Optimization

Process Chemistry Technical Support Center: Optimizing 4-(Fluoromethyl)azepane Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals dealing with the structural synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals dealing with the structural synthesis of 4-(Fluoromethyl)azepane.

The incorporation of a fluoromethyl group drastically alters the physicochemical properties of the azepane core, enhancing metabolic stability and lipophilicity. However, synthesizing this seven-membered saturated nitrogen heterocycle often suffers from low yields. This is primarily due to competing elimination reactions, ring contractions, and the inherent entropic penalty of medium-ring formations. This guide provides field-proven insights, causal explanations, and self-validating protocols to troubleshoot your synthetic workflows.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the causality of the chemical reaction. The most direct route to 4-(Fluoromethyl)azepane involves the deoxofluorination of an N-protected 4-(hydroxymethyl)azepane using aminosulfuranes like DAST (Diethylaminosulfur trifluoride) . The reaction proceeds via an alkoxyaminosulfur intermediate, which faces a critical bifurcation: it can either undergo the desired S_N2 nucleophilic attack by fluoride or suffer an E2 elimination.

G A N-Protected 4-(hydroxymethyl)azepane B Aminosulfurane Activation (-78 °C) A->B Add Reagent C Alkoxyaminosulfur Intermediate B->C -HF D SN2 Fluoride Attack C->D Kinetic Control E E2 Elimination C->E Thermal Stress F 4-(Fluoromethyl)azepane D->F Target G 4-Methyleneazepane E->G Byproduct

Mechanistic pathways in aminosulfurane-mediated fluorination of azepane.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using DAST to convert N-Boc-4-(hydroxymethyl)azepane to the fluoromethyl derivative, but my GC-MS shows a massive peak for an alkene byproduct. How do I suppress this? Expertise & Experience: The alkene is 4-methyleneazepane, an E2 elimination byproduct. Aminosulfuranes convert the hydroxyl group into a highly reactive alkoxyaminosulfur difluoride intermediate. If the subsequent nucleophilic attack by the fluoride ion (S_N2) is slow, or if the thermal energy in the system is too high, the intermediate will undergo elimination. Actionable Protocol:

  • Temperature Control: Ensure the DAST addition is performed strictly at -78 °C. Do not allow the reaction to warm above -20 °C until the fluorination is complete.

  • Reagent Substitution: Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Deoxo-Fluor is more thermally stable and often favors the S_N2 pathway over elimination.

  • Solvent Selection: Use non-polar, non-coordinating solvents like anhydrous CH2Cl2 to minimize the stabilization of carbocationic transition states that lead to elimination.

Q2: My overall isolated yield of 4-(Fluoromethyl)azepane is below 30%, and I'm seeing unreacted starting material even after 24 hours. What is the limiting factor? Expertise & Experience: Incomplete conversion in aminosulfurane reactions is almost always traced back to moisture contamination or insufficient reagent stoichiometry. DAST is highly sensitive to water, hydrolyzing instantly to HF and diethylaminosulfinyl fluoride, which neutralizes the active reagent . Actionable Protocol:

  • Rigorously dry the N-Boc-4-(hydroxymethyl)azepane precursor (azeotropic distillation with toluene is highly recommended).

  • Increase the DAST stoichiometry to 1.5 – 2.0 equivalents.

  • If conversion remains poor, add a catalytic amount of a nucleophilic fluoride source like TBAF (Tetrabutylammonium fluoride) to accelerate the rate-determining S_N2 step.

Q3: I attempted to synthesize the azepane ring via a ring-expansion of a fluoromethylated pyrrolidine, but I am getting a mixture of regioisomers. Why? Expertise & Experience: Ring expansions typically proceed via a bicyclic aziridinium or azetidinium intermediate . The regioselectivity of the nucleophilic attack (ring opening) is governed by the delicate balance between kinetic and thermodynamic control. The presence of the electron-withdrawing fluoromethyl group strongly influences the transition state energy, often favoring the 6-membered piperidine under kinetic conditions. Actionable Protocol: To favor the 7-membered azepane over the 6-membered piperidine, the reaction must be pushed toward thermodynamic control. Use a polar protic solvent mixture (e.g., MeCN/H2O) and elevate the temperature slightly to allow equilibration to the more stable azepane regioisomer.

G Start Low Yield of Fluorinated Azepane Q1 Elimination byproduct >20%? Start->Q1 A1 Lower temp, use Deoxo-Fluor Q1->A1 Yes Q2 Ring-contraction observed? Q1->Q2 No A2 Check N-protecting group Q2->A2 Yes Q3 Incomplete conversion? Q2->Q3 No A3 Increase equivalents (1.5x - 2.0x) Q3->A3 Yes

Troubleshooting logic tree for resolving low yields in azepane fluorination.

Section 3: Quantitative Data & Reagent Comparison

To optimize the deoxofluorination step and minimize the E2 elimination pathway, compare the performance metrics of common fluorinating agents. Selecting the right reagent is the most critical variable in improving your reaction yield.

Fluorinating AgentTypical Yield (%)Elimination Byproduct (%)Thermal Stability (Max Temp)Cost/Scale Suitability
DAST 35 - 50%30 - 40%< 85 °C (Explosion risk)High (Lab scale only)
Deoxo-Fluor 55 - 70%15 - 25%< 140 °CMedium (Pilot scale)
XtalFluor-E + DBU 75 - 85%< 10%> 200 °CLow (Process scale)

Data synthesized from standard process chemistry optimizations for primary alcohols.

Section 4: Step-by-Step Methodology

Standard Operating Procedure: High-Yield Synthesis of N-Boc-4-(Fluoromethyl)azepane using XtalFluor-E

This protocol is designed as a self-validating system; the use of XtalFluor-E combined with an exogenous fluoride source ensures the S_N2 pathway outcompetes elimination, validating the mechanistic causality described above.

Reagents:

  • N-Boc-4-(hydroxymethyl)azepane (1.0 eq, 10 mmol)

  • XtalFluor-E (1.5 eq, 15 mmol)

  • Triethylamine trihydrofluoride (Et3N·3HF) (2.0 eq, 20 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-Boc-4-(hydroxymethyl)azepane and anhydrous DCM.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to equilibrate the system.

  • Promoter Addition: Inject Et3N·3HF and DBU sequentially via a gas-tight syringe.

    • Causality Check: Et3N·3HF provides the highly nucleophilic fluoride needed for the S_N2 displacement, while DBU neutralizes the acidic byproducts that could prematurely deprotect the Boc group.

  • Reagent Addition: Add XtalFluor-E in three equal portions over 15 minutes to prevent localized thermal spikes.

  • Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the pure N-Boc-4-(fluoromethyl)azepane.

References
  • Title: Fluorination with aminosulfuranes Source: Wikipedia URL: [Link]

  • Title: Synthesis of 2-trifluoromethylated piperidines and azepanes Source: ScienceOpen URL: [Link]

  • Title: Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent Source: PubMed (NIH) URL: [Link]

  • Title: Recent Advances on the Synthesis of Azepane-Based Compounds Source: ResearchGate URL: [Link]

Troubleshooting

Preventing degradation of 4-(Fluoromethyl)azepane during long-term storage

Welcome to the Technical Support Center for fluorinated saturated heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(Fluoromethyl)aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated saturated heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(Fluoromethyl)azepane . Handling this compound requires an understanding of its dual chemical nature: it features a highly stable primary fluoroalkyl group paired with a highly reactive, unhindered secondary amine.

This center provides field-proven troubleshooting, causality-driven protocols, and fundamental mechanistic insights to ensure the integrity of your compound during long-term storage and complex drug development workflows.

I. Troubleshooting & FAQ: Chemical Degradation Pathways

Q: My 4-(Fluoromethyl)azepane sample has turned into a thick, viscous gel over time. Is the batch ruined? A: Not necessarily; your sample has likely undergone carbamate formation, not irreversible decomposition. As an unhindered secondary amine, the azepane ring is highly nucleophilic. When exposed to ambient air, it rapidly attacks atmospheric carbon dioxide (CO₂), forming a zwitterionic intermediate that protonates a second amine molecule to yield an ammonium carbamate salt[1]. This ionic interaction drastically increases the molecular weight and intermolecular hydrogen bonding, resulting in a viscous gel or crystalline solid. Because unhindered cyclic amines lack the steric bulk that protects other amines, this reaction is rapid[2]. You can recover the free base using the Carbamate Reversal Protocol below.

Q: I am observing a yellow discoloration and new peaks in my LC-MS analysis with +16 Da and +29 Da mass shifts. What is happening? A: These mass shifts are the hallmark of oxidative degradation. Secondary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, UV light, or trace transition metals. A +16 Da shift corresponds to the formation of an N-oxide or a hydroxylamine derivative. A +29 Da shift (or similar fragmentation patterns) often indicates the formation of nitrosamines (-N-N=O) if trace NOₓ species are present in the environment, or formyl derivatives resulting from oxidative cleavage[3]. Unlike carbamate formation, oxidative degradation is irreversible.

Q: Is the fluoromethyl group at risk of defluorination during long-term storage? A: Generally, no. Primary alkyl fluorides possess a exceptionally high carbon-fluorine bond dissociation energy (~110 kcal/mol) and are highly stable under neutral, ambient storage conditions[4]. Unlike tertiary or secondary fluorides, primary fluoromethyl groups are highly resistant to spontaneous E1/E2 elimination or Sₙ1/Sₙ2 hydrolysis unless exposed to strong Lewis acids, prolonged extreme heat (>150°C), or highly basic aqueous environments.

G A 4-(Fluoromethyl)azepane (Free Base) B Atmospheric CO2 A->B C O2 / Trace Metals / UV A->C D Moisture / Extreme pH A->D E Ammonium Carbamate Salts (Reversible Gelation) B->E Nucleophilic Attack F N-Oxides & Nitrosamines (Irreversible Oxidation) C->F Radical Oxidation G Defluorination / Elimination (Rare under standard storage) D->G Hydrolysis / E2

Degradation pathways of 4-(Fluoromethyl)azepane upon atmospheric exposure.

II. Quantitative Stability Matrix

To guide your inventory management, the following table summarizes the extrapolated degradation kinetics of 4-(Fluoromethyl)azepane based on the established behavior of unhindered secondary cyclic amines.

Storage ConditionAtmosphereTemp (°C)Carbamate Formation RateOxidative Degradation RateEst. Shelf Life (>95% Purity)
BenchtopAmbient Air25High (Viscous in < 48h)Moderate< 1 Week
RefrigeratorAmbient Air4ModerateLow1-2 Months
Freezer (Vial)Nitrogen Purged-20Low (Slow ingress over time)Negligible6-12 Months
Cryo-Ampoule Argon Purged -20 Negligible Negligible > 2 Years

III. Self-Validating Experimental Protocols

Protocol 1: Inert Gas Purging & Ampouling for Long-Term Storage

Causality: Standard screw-cap vials allow microscopic gas exchange over time. For a reactive secondary amine, absolute exclusion of CO₂ and O₂ is mandatory. Argon is utilized instead of Nitrogen because its higher density allows it to effectively blanket the liquid surface during the sealing process, preventing atmospheric ingress.

  • Desiccation: Add activated 3Å molecular sieves (10% w/v) to freshly distilled 4-(Fluoromethyl)azepane and let sit for 24 hours.

    • Causality: 3Å sieves possess a pore size small enough to selectively trap water molecules while completely excluding the azepane ring, preventing hydrolytic defluorination without product loss.

  • Degassing (Freeze-Pump-Thaw): Transfer the dried amine to a heavy-walled Schlenk flask. Submerge the flask in liquid nitrogen until the amine is completely frozen. Apply high vacuum (10⁻³ mbar) for 5 minutes. Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath.

    • Validation Step: Repeat this cycle 3 times. The protocol is validated when no gas bubbles evolve from the liquid during the final thawing phase, confirming the complete removal of dissolved O₂ and CO₂.

  • Inerting: Backfill the Schlenk flask with ultra-high purity Argon.

  • Ampouling: Transfer the degassed liquid into pre-dried borosilicate glass ampoules under a continuous positive flow of Argon. Flame-seal the ampoules immediately and store at -20°C in the dark.

Workflow S1 1. Distillation (Purification) S2 2. Desiccation (3Å Sieves) S1->S2 S3 3. Degassing (Freeze-Pump-Thaw) S2->S3 S4 4. Inerting (Argon Backfill) S3->S4 S5 5. Ampouling (Flame Seal at -20°C) S4->S5

Step-by-step workflow for the inert storage of secondary fluorinated amines.

Protocol 2: Carbamate Reversal & Free Amine Recovery

Causality: If the sample has absorbed CO₂ and gelled, the reaction is fully reversible. The addition of a strong aqueous base deprotonates the ammonium species, shifting the equilibrium to release the free amine and converting the carbamate into water-soluble carbonate salts.

  • Dissolution: Suspend the viscous carbamate salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v ratio).

  • Equilibration: Stir the mixture vigorously at room temperature for 30 minutes.

    • Validation Step: The protocol is validated when the organic layer becomes completely clear and free-flowing, and no further effervescence (CO₂ release) is observed upon the addition of a drop of 2M NaOH, confirming the total breakdown of the carbamate.

  • Extraction: Separate the layers using a separatory funnel. Extract the aqueous layer twice more with fresh DCM to ensure maximum recovery of the highly lipophilic fluorinated azepane.

  • Washing & Drying: Wash the combined organic layers once with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Carefully evaporate the DCM under reduced pressure. Caution: Do not exceed a water bath temperature of 30°C to prevent volatilization of the free amine. Proceed immediately to Protocol 1 for storage.

IV. References

  • Title: Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: mdpi.com URL:

  • Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: oup.com URL:

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: nih.gov URL:

Sources

Optimization

Optimizing purification of 4-(Fluoromethyl)azepane using flash chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that purifying low-molecular-weight, highly polar secondary amines like 4-(Fluoromethyl)azepane presents a unique set of chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that purifying low-molecular-weight, highly polar secondary amines like 4-(Fluoromethyl)azepane presents a unique set of chromatographic challenges.

Due to the basicity of the azepane ring and the polarity of the fluoromethyl group, standard purification methods often result in severe peak tailing, irreversible column adsorption, or complete lack of retention. This guide is designed to troubleshoot these specific issues by explaining the underlying chemical causality and providing self-validating, step-by-step protocols.

Diagnostic Purification Workflow

Before selecting a column or solvent system, you must evaluate the crude matrix. The decision tree below outlines the optimal purification strategy based on the physicochemical state of your specific 4-(Fluoromethyl)azepane sample.

Workflow Start Crude 4-(Fluoromethyl)azepane Q1 Is the crude highly polar with aqueous impurities? Start->Q1 NP Normal Phase (NP) Flash Q1->NP No (Organic soluble) RP Reversed-Phase (RP) Flash Q1->RP Yes (Aqueous/Polar) NP_Silica Standard Silica (Requires 1-5% Et3N) NP->NP_Silica Standard Budget NP_NH2 Amine-Functionalized Silica (Modifier-Free) NP->NP_NH2 Optimal Recovery RP_LowPH Low pH (pH < 3) Ion-Pairing (e.g., TFA) RP->RP_LowPH Acidic Impurities RP_HighPH High pH (pH > 11) Free-base retention RP->RP_HighPH Standard RP Approach

Decision tree for selecting the optimal flash chromatography workflow for 4-(Fluoromethyl)azepane.

Core Troubleshooting & FAQs

Q: Why does 4-(Fluoromethyl)azepane streak across my TLC plate and tail endlessly on a standard silica flash column?

The Causality: The secondary amine of the azepane ring (pKa ~10.5) acts as a strong hydrogen bond acceptor and Brønsted base. Standard normal-phase silica gel contains residual surface silanol groups (Si-OH) which are weakly acidic (pKa ~4.5–5.0). This massive pKa gap creates a strong, irreversible acid-base interaction, forming a silanoxide-ammonium ion pair[1]. This non-linear partitioning disrupts mass-transfer kinetics, causing severe peak tailing, streaking, and low recovery[2]. The Solution: You must neutralize the acidic silanols. This is achieved either by adding a competitive basic modifier (1–5% Triethylamine or NH₄OH) to the mobile phase[2], or by physically replacing the standard silica with an amine-functionalized silica column (Si-NH₂), which provides a slightly basic surface that repels the azepane amine[3].

Q: I switched to a Reversed-Phase (C18) column to avoid silica tailing, but the compound elutes immediately in the void volume. How do I increase retention?

The Causality: This is a failure to control the ionization state of the molecule. In a neutral water/methanol gradient (pH ~7.0), the azepane nitrogen is fully protonated. This cationic state is highly polar and hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase[4]. The Solution: Apply the "2 pH Rule"[4]. To increase retention, you must suppress the ionization of the amine. By raising the mobile phase pH to at least 2 units above the compound's pKa (e.g., pH 11.0 to 11.5), the molecule is forced into its neutral, free-base form[5]. This drastically increases its lipophilicity, allowing it to interact strongly with the C18 phase.

Q: If I use Triethylamine (TEA) as a modifier on normal phase, how do I remove it from my final fractions?

The Causality: TEA co-elutes and remains in the flask after rotary evaporation because its boiling point (89 °C) is relatively high, and it forms stable complexes with the purified amine. The Solution: The most efficient method is to avoid TEA entirely by using an amine-functionalized (KP-NH) column[1]. If TEA must be used, remove it by dissolving the concentrated residue in an organic solvent (e.g., dichloromethane) and washing it with saturated aqueous NaHCO₃, followed by high-vacuum drying overnight.

Mechanistic Causality: Surface Interactions

Understanding the atomic-level interactions at the stationary phase is critical for optimizing recovery.

Mechanism Azepane 4-(Fluoromethyl)azepane (Secondary Amine, pKa ~10.5) Silanol Uncapped Silica (Si-OH) (Acidic, pKa ~4.5) Azepane->Silanol Standard Phase NH2Silica Amine-Capped Silica (Si-NH2) (Basic surface) Azepane->NH2Silica Modified Phase Interaction1 Strong Acid-Base Interaction (Irreversible Adsorption / Tailing) Silanol->Interaction1 Interaction2 No Acid-Base Interaction (Sharp Peaks / High Recovery) NH2Silica->Interaction2

Mechanistic pathways of 4-(Fluoromethyl)azepane on standard versus amine-functionalized silica.

Quantitative Retention Data (Reversed-Phase C18)

The table below summarizes the critical impact of mobile phase pH on the retention factor ( k′ ) and recovery of basic amines like 4-(Fluoromethyl)azepane on a standard C18 column.

Mobile Phase ModifierApprox. pHAzepane Ionization StateRetention Factor ( k′ )Chromatographic Peak ShapeExpected Recovery
0.1% TFA ~2.0Fully Protonated (Cationic)0.8Symmetrical (via Ion-Pairing)>90%
None (Water/MeOH) ~7.0Partially Protonated0.2Severe Tailing / Fronting<60%
0.1% NH₄OH ~11.0Free Base (Neutral)3.5Sharp & Symmetrical>95%

Note: High pH gradients (pH > 11) require C18 columns specifically engineered to withstand alkaline hydrolysis of the silica backbone.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successful.

Protocol A: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

Use this protocol when the crude mixture is highly soluble in organic solvents (e.g., Hexane, Ethyl Acetate, DCM).

  • System Validation (TLC Check): Spot the crude mixture on an amine-functionalized TLC plate (not standard silica). Develop using a Hexane/Ethyl Acetate gradient. Validation Checkpoint: The target compound must show a discrete, non-streaking spot with an Rf​ between 0.15 and 0.25[1]. If the spot tails, increase the polarity of the mobile phase.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., RediSep Amine or TELOS NH2) onto the automated flash system[3],[1]. Equilibrate with 3-5 column volumes (CV) of the initial non-polar solvent (e.g., 100% Hexane).

  • Sample Loading (Dry Load): Dissolve the crude 4-(Fluoromethyl)azepane in a minimal amount of DCM. Add a small amount of loose amine-functionalized silica to the flask and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. Causality: Dry loading prevents the strong solvent effect that causes early band broadening for highly polar amines.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 15 CVs. Monitor UV absorption at 210 nm (amines lack strong chromophores, so ELSD or mass-directed fractionation is highly recommended).

Protocol B: High-pH Reversed-Phase (C18) Purification

Use this protocol when the crude mixture contains water-soluble impurities or salts.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Ammonium Hydroxide (NH₄OH).

    • Causality: Maintaining the amine additive in both channels ensures a constant pH > 11 throughout the gradient, keeping the azepane in its lipophilic free-base form[2].

  • System Validation (Solubility Check): Withdraw 10 μ L of the crude sample and mix it with 100 μ L of 5% Solvent B / 95% Solvent A. Validation Checkpoint: The solution must remain completely clear. If it turns cloudy, the free-base form is precipitating; you must either decrease the sample concentration or increase the starting percentage of Solvent B to prevent crashing at the column head.

  • Equilibration: Equilibrate a high-pH tolerant C18 flash column with 5 CVs of 5% Solvent B.

  • Elution: Inject the sample as a liquid load. Run a shallow gradient from 5% to 60% Solvent B over 20 CVs. The neutral 4-(Fluoromethyl)azepane will elute as a sharp, concentrated band[4].

References[4] Title: Ionizable compound purification using reversed-phase flash column chromatography. Source: biotage.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_RqDpDO0IK2SUyL8CesVsrFV-MCSWI__7S6nIrHdlMmmM77G41pRqcMmKO0oH2e0WH4X6ovyZFPfaSyVMHKDeOALcJ5OIGDaTpAzLP1LthvGyGM4A_9Ecyl4dy9ZtF4w2X0oIDFJ3Tzv_Lh937JE3jplcjyZUTVClygTeq8Mo6Dtmh0BWWueSBOCwzjUZkiniFGCNJtqW_CXvYiVjXVVnO72fdct3_M=[3] Title: Flash Chromatography Separation of Basic Organic Compounds without Modifier. Source: kinesis-australia.com.au. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQPWVCejM6T-9rvNUXXKtHve_blHKJyVmBvC82fFs3fyUtUEcyKAwU8L2Ip8jXtYqOyB8GJs6GQ6ZEjVPgFfjcmIy9UejrJx4LAURdJtp1CvTYthscC9baK0g23Jut0NA2tAQ2wwQZSYm_mI7QAiIPc7MF2-VwISIycB13iC_gagrMPKNwHTZhrhDdU9FvmotF98aaLPUMMAYZLrWKFp5y_Nyh5uqmfMrgnmWBfuYQ5o7wa3h[2] Title: When should I use a pH modifier in flash column chromatography gradient?. Source: biotage.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEAESSUrdPyY8PYc9fhE1w5Zhv2HGJCPjv1UM5flLSQslvGKqYOyX55jCk_g9eqqbIPK24BvSgTSj7zwsOfHrTItHlYzuM-6RRNKgJiZiQqrhkpUlO8dNql-0uDd_4TQGB_uNcFY_u7ZVWX4n5fSH9b5lJYtKB_tIYLD1GUslzAGtHwk4zhYxioIGtA3ylU-31G6tSQnw5tfoB3dPnRLw=[5] Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Source: chromatographyonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBIuPkmUEXDlEER7rj_JdU4u3pfDR4rgnSQgjFWP7Hh_ZruV28PAg57qE7AnUbyjLJkLFweNUXQ92dRH3Skc6mQJa_uuBOZWuvsp2-POU1uEQRrBczqD9-gsd59V-N-4xUEi1kkwCP8kV-NGkJQfl2QYeUoMJ7mTmq9Iw9YR3Z04zFaEsduzNFSDh-o7CC2mB7PlleBT25nbs7D4etLLH4e28h55XeE54qOVdqiQ==[1] Title: RediSep amine functionalized column. Source: teledyneisco.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnuFUK2bmvpvpHcMoXdyCR4itVNDZf1M211RYJWG1U_zqwHeEC759BeUwm4-TNPG2PFlglTQyPjxxCpDFvopBG62Q9dEB4OhLIxdQ7wVgUWJOkRNcGsJ40NwwNaN9l5TH1w9QfmwelfL9vhAVIZcos2GcJ_lhukGuyY0Qqq4UqGcVnnsAVKIKqxGMiSEe3QR0Rvs9K9tJ7XrsA5QCnOzdYJknv68lRwOeQ_zR_ZXUz13GTWmDhBUlQIm8a_bd1tl9Bi5Qpdwu1bCm_9IF0xpR-Cyrr-G9PZJhfG4MzKiRKGjHcsP46X5Ush-Qu8WGek36za0NitHBHc3UeXiJoGAUng5cK1SnvB0ONX7tMRY0S

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Fluoromethyl)azepane Fluorination

Introduction The incorporation of fluorine into saturated N-heterocycles like azepane is a highly effective strategy for modulating lipophilicity, basicity, and metabolic stability in drug discovery[1]. However, the nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of fluorine into saturated N-heterocycles like azepane is a highly effective strategy for modulating lipophilicity, basicity, and metabolic stability in drug discovery[1]. However, the nucleophilic deoxyfluorination of 4-(hydroxymethyl)azepane derivatives is synthetically challenging. The highly polarized nature of the C-F bond and the basicity of the fluoride ion frequently lead to competing side reactions, specifically alkene elimination and skeletal rearrangements[2]. This technical guide provides mechanistically grounded troubleshooting strategies to optimize fluorination yields and ensure structural fidelity.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Crude Reaction (NMR / LC-MS) Impurity Identify Major Side Product Start->Impurity Elim Alkene (Elimination) Impurity->Elim >20% Alkene Rearr Rearranged Scaffold (NGP) Impurity->Rearr Unexpected Mass/NMR Unreact Unreacted Starting Material Impurity->Unreact No Conversion SolElim Switch to PyFluor or XtalFluor-E + DBU Elim->SolElim SolRearr Use Electron-Withdrawing N-Protecting Group (Ts/Cbz) Rearr->SolRearr SolUnreact Increase Temp or Switch to Deoxo-Fluor Unreact->SolUnreact

Diagnostic workflow for mitigating side reactions in azepane fluorination.

Troubleshooting FAQs

Q1: Why am I observing high levels of alkene elimination products instead of the desired 4-(fluoromethyl)azepane? Causality: Traditional fluorinating agents like DAST and Deoxo-Fluor generate highly reactive, positively charged intermediates. The basicity of the released fluoride ion, combined with the thermal instability of the intermediate, frequently drives E2 or E1cb elimination pathways over the desired SN2 substitution[3]. This is especially prevalent in sterically hindered aliphatic systems. Solution: Transition to modern, less basic fluorinating reagents. Reagents such as PyFluor or XtalFluor-E exhibit significantly greater selectivity and produce fewer elimination byproducts compared to DAST[4],[3]. PyFluor, in particular, is thermally stable and highly selective for primary and secondary alcohols, minimizing alkene formation[3].

Q2: My LC-MS shows a product with the correct mass (+18 Da, replacing -OH with -F), but NMR indicates a ring-contracted piperidine or azabicyclo structure. What happened? Causality: This is a classic case of Neighboring Group Participation (NGP). During the deoxyfluorination of N-heterocycles, the nitrogen lone pair can act as an internal nucleophile, attacking the activated C4-O intermediate before the external fluoride ion can react[2]. This forms a transient bicyclic aziridinium or azetidinium intermediate. Subsequent ring-opening by fluoride often occurs at the less hindered carbon, leading to rearranged products or substitution with retention of stereochemistry[2]. Solution: Deactivate the nitrogen lone pair. If you are using a weakly electron-withdrawing protecting group (like Benzyl or Alkyl), switch to a strongly electron-withdrawing group such as Tosyl (Ts), Carboxybenzyl (Cbz), or Trifluoroacetyl. This reduces the nucleophilicity of the nitrogen, effectively shutting down the NGP pathway and allowing the intermolecular SN2 fluorination to proceed normally.

Q3: Is Deoxo-Fluor a viable alternative to DAST for scaling up this reaction? Causality: Yes, but with caveats. Deoxo-Fluor is generally more thermally stable than DAST and often provides higher yields with improved selectivity[5]. It does not fume as aggressively and is less prone to catastrophic decomposition, making it safer for scale-up[4]. Solution: For early-stage discovery, Deoxo-Fluor is a safer drop-in replacement for DAST[5]. However, if elimination remains >10%, you must move to salt-based reagents (e.g., XtalFluor-E) or PyFluor to ensure high fidelity[3].

Quantitative Reagent Comparison

Fluorinating ReagentThermal StabilityElimination RiskNGP Risk (with basic N-PG)Recommended Additive
DAST Low (Explosion risk >90°C)HighHighNone (Generates free HF)
Deoxo-Fluor ModerateModerateHighNone
XtalFluor-E High (Crystalline salt)LowModerateEt3N·3HF or DBU
PyFluor HighVery LowLowDBU

Note: Data synthesized from comparative studies on aliphatic deoxofluorination[4],[3],[5].

Validated Experimental Protocol: Synthesis of N-Tosyl-4-(fluoromethyl)azepane

Objective: Maximize SN2 fluorination while suppressing elimination and NGP. Reagents: N-Tosyl-4-(hydroxymethyl)azepane (1.0 eq), PyFluor (1.5 eq), DBU (1.5 eq), Anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve N-Tosyl-4-(hydroxymethyl)azepane (1.0 mmol) in anhydrous toluene (5.0 mL). Causality: Toluene is preferred over DCM for PyFluor to enhance the solubility of the active species and stabilize the transition state, reducing side reactions. The N-Tosyl group prevents NGP[2].

  • Reagent Addition: Add PyFluor (1.5 mmol) in one portion at room temperature, followed by the dropwise addition of DBU (1.5 mmol). Causality: DBU acts as a non-nucleophilic base to sponge the generated HF, preventing acidic deprotection or degradation of the azepane scaffold[3].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS. Validation Check: The reaction should reach >95% conversion within 12-24 hours. If unreacted starting material persists, gently heat to 40°C. The absence of a lower-Rf spot (alkene) confirms the suppression of elimination.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5.0 mL). Causality: Neutralizing the reaction prior to workup prevents late-stage HF-mediated side reactions during concentration.

  • Extraction & Purification: Extract with EtOAc (3 x 10 mL). Wash combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure 4-(fluoromethyl)azepane derivative.

References

  • Title: Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH Source: nih.gov URL: 2

  • Title: fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery - DOI Source: doi.org URL: 1

  • Title: Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology Source: pharmtech.com URL: 4

  • Title: Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal Source: organic-chemistry.org URL: 3

  • Title: A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides - Benchchem Source: benchchem.com URL: 5

Sources

Optimization

Resolving co-elution issues in 4-(Fluoromethyl)azepane HPLC analysis

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic isolation of 4-(Fluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic isolation of 4-(Fluoromethyl)azepane.

Diagnostic Overview

4-(Fluoromethyl)azepane presents a "perfect storm" of analytical challenges. It is a highly basic secondary amine (pKa ~10–11) that lacks a strong UV chromophore, and it possesses a highly electronegative fluoromethyl group. When analyzing this compound, scientists frequently encounter severe peak tailing and co-elution with structurally similar impurities (e.g., des-fluoro azepane or positional isomers). This guide provides field-proven, mechanistically grounded solutions to isolate and quantify this molecule.

TroubleshootingFlow Start Issue: Co-elution of Azepane Impurities CheckShape Is Peak Asymmetry (As) > 1.5? Start->CheckShape Tailing Yes: Fix Secondary Interactions CheckShape->Tailing Broad/Tailing NoTailing No: Fix Chromatographic Selectivity CheckShape->NoTailing Sharp but Overlapping pH_Adjust Adjust Mobile Phase pH (< 3.0 or > 10.5) Tailing->pH_Adjust Phase_Change Switch to PFP or HILIC Column NoTailing->Phase_Change Validation System Suitability: Rs > 1.5, As < 1.2 pH_Adjust->Validation Phase_Change->Validation Validation->Phase_Change Fail Success Method Optimized Validation->Success Pass

Fig 1. Decision matrix for resolving co-elution and peak tailing in azepane analysis.

Engineer's Troubleshooting Q&A

Q1: Why does 4-(Fluoromethyl)azepane exhibit severe peak tailing and co-elution on standard C18 columns? A1: The root cause is a fundamental mismatch between the analyte's ionization state and the stationary phase chemistry. At typical reversed-phase mobile phase pH (pH 4–7), the secondary amine is fully protonated (positively charged). Concurrently, residual silanols (Si-OH) on the silica support are ionized to silanoxide (Si-O⁻). This triggers secondary ion-exchange interactions that drag out the tail of the peak, effectively masking closely eluting impurities. Furthermore, standard C18 relies exclusively on hydrophobic dispersion forces, which are insufficient to distinguish the subtle steric and electronic differences between small, polar fluorinated rings and their non-fluorinated counterparts[1].

Q2: How can I manipulate the mobile phase chemistry to eliminate silanol-induced tailing? A2: You must disrupt the ion-exchange causality. This is achieved by pushing the pH to extremes or using specific ion-pairing agents:

  • The Low pH / Chaotropic Anion Strategy: Drop the mobile phase pH to < 2.5 using strong acids (e.g., Perchloric acid or Trifluoroacetic acid). This fully protonates and neutralizes the surface silanols. Because the azepane remains protonated, you must pair it with a lipophilic counter-ion to retain it on a C18 column. According to the Hofmeister series, chaotropic anions like perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻) form highly hydrophobic ion pairs with basic amines, drastically increasing retention and sharpening peak symmetry compared to hydrophilic buffers like phosphate[2].

  • The High pH Strategy: Raise the pH to > 11.5 using ammonium hydroxide. This deprotonates the azepane, converting it into a neutral molecule that interacts purely via hydrophobic forces. (Caution: This requires specialized hybrid-silica or polymer-based columns designed to withstand alkaline dissolution).

Q3: If optimizing the mobile phase on C18 fails to resolve the impurities, what stationary phase should I choose? A3: Switch to a phase that offers orthogonal selectivity:

  • Pentafluorophenyl (PFP): Fluorinated phases provide unique retention mechanisms—specifically dipole-dipole, π-π, and distinct fluorine-fluorine interactions. The highly electronegative fluoromethyl group on the azepane ring creates a strong local dipole that interacts preferentially with the PFP surface, easily resolving it from des-fluoro impurities[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Because 4-(Fluoromethyl)azepane is highly polar, HILIC is an ideal alternative. In HILIC, the column is coated with a water-enriched liquid layer. Polar compounds partition into this aqueous layer from a highly organic mobile phase[3].

RetentionMechanisms cluster_RPLC Reversed-Phase (RPLC) cluster_HILIC Hydrophilic Interaction (HILIC) Analyte 4-(Fluoromethyl)azepane (Polar, Basic Secondary Amine) RPLC_Phase C18 Stationary Phase (Hydrophobic) Analyte->RPLC_Phase HILIC_Phase Polar Stationary Phase (Water-Enriched Layer) Analyte->HILIC_Phase RPLC_Issue Silanol Ion-Exchange Causes Peak Tailing RPLC_Phase->RPLC_Issue HILIC_Success Partitioning & Electrostatics Yield Sharp Peaks HILIC_Phase->HILIC_Success

Fig 2. Comparison of RPLC and HILIC retention mechanisms for polar basic amines.

Q4: 4-(Fluoromethyl)azepane lacks a strong UV chromophore. How does this impact my method development? A4: Without an aromatic ring, UV detection requires low wavelengths (< 210 nm), which are highly susceptible to baseline drift from organic gradients and buffer absorbance.

  • Direct Analysis: Utilize a Charged Aerosol Detector (CAD) or LC-MS (ESI+). Both require volatile mobile phases (e.g., Ammonium Formate/Acetate).

  • Pre-Column Derivatization: React the secondary amine with a reagent like 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or a fluorous-tag reagent (e.g., F-trap pyrene). This serves a dual mechanistic purpose: it attaches a strong fluorophore/chromophore for highly sensitive detection, and it covalently consumes the basic amine, converting it into a neutral carbamate. This permanently eliminates silanol tailing, allowing standard C18 columns to easily resolve the derivatives[4].

Quantitative Selectivity Matrix

The table below summarizes the expected chromatographic behavior of 4-(Fluoromethyl)azepane across different methodological approaches.

Column ChemistryMobile Phase pH & BufferPrimary Retention MechanismExpected Asymmetry (As)Resolution (Rs) from Des-fluoro Impurity
Standard C18 pH 6.8 (Ammonium Acetate)Hydrophobic Dispersion2.4 (Severe Tailing)< 0.8 (Co-elution)
Standard C18 pH 2.0 (0.1% TFA)Hydrophobic + Ion Pairing1.2 (Good)1.1 (Marginal)
Hybrid C18 pH 11.5 (Ammonium Hydroxide)Hydrophobic (Neutral Amine)1.0 (Excellent)1.3 (Acceptable)
PFP (Fluorinated) pH 2.5 (Formic Acid)Dipole-Dipole & F-F Interactions1.1 (Good)2.4 (Baseline)
Bare Silica (HILIC) pH 4.0 (Ammonium Formate)Aqueous Partitioning1.0 (Excellent)3.1 (Baseline)

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Polar Amines

Use this protocol to achieve orthogonal separation when RPLC fails to resolve positional isomers.

  • Column Equilibration: Flush a bare silica or zwitterionic HILIC column with at least 30–50 column volumes of the starting mobile phase (e.g., 90% Acetonitrile / 10% 20mM Ammonium Formate, pH 3.0).

    • Causality: HILIC requires extended equilibration to establish the stable, water-enriched partition layer on the stationary phase[3].

  • Sample Diluent Preparation: Dissolve the azepane sample in a diluent matching the starting organic composition (≥ 75% Acetonitrile).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the localized water layer, causing severe peak splitting and premature breakthrough[3].

  • Gradient Execution: Run a gradient from 95% B (Acetonitrile) to 60% B over 15 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous portion elutes the polar amine.

  • Validation Checkpoint: Inject a neutral void volume marker (e.g., toluene). It should elute unretained ( k′≈0 ). If the azepane peak exhibits an Asymmetry factor (As) > 1.5, increase the buffer concentration to 20 mM to better shield secondary electrostatic interactions.

Protocol B: Pre-Column Derivatization Workflow

Use this protocol to simultaneously solve poor UV detection and silanol-induced peak tailing.

  • Reagent Preparation: Prepare a 10 mM solution of Fmoc-Cl in anhydrous acetonitrile and a 50 mM borate buffer (pH 8.5).

  • Reaction: Mix 100 µL of the azepane sample with 100 µL borate buffer and 200 µL Fmoc-Cl solution. Incubate at room temperature for 20 minutes.

    • Causality: The alkaline pH ensures the secondary amine is sufficiently deprotonated to act as a nucleophile, attacking the Fmoc-Cl to form a neutral carbamate.

  • Quenching: Add 50 µL of a primary amine (e.g., glycine) to consume excess Fmoc-Cl.

    • Causality: This prevents the highly reactive Fmoc-Cl from interfering with the chromatographic baseline or forming degradation products[4].

  • Validation Checkpoint: Analyze via standard C18 RPLC (UV 254 nm). The derivatized azepane should yield a perfectly symmetrical peak (As < 1.1) due to the complete elimination of basic silanol interactions.

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International - Chromatography Online[Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography Analytical Chemistry - ACS Publications[Link]

  • A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines PubMed - National Institutes of Health[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-(Fluoromethyl)azepane Salts

Welcome to the Technical Support Center for the isolation and crystallization of 4-(Fluoromethyl)azepane and its derivatives. 4-(Fluoromethyl)azepane is a cyclic secondary amine characterized by a highly polar, basic aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 4-(Fluoromethyl)azepane and its derivatives. 4-(Fluoromethyl)azepane is a cyclic secondary amine characterized by a highly polar, basic azepanium core and a localized lipophilic fluoromethyl group. This amphiphilic nature frequently leads to solvation mismatches in standard solvent systems, resulting in severe crystallization bottlenecks such as hygroscopicity, polymorphism, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is designed for process chemists and formulation scientists to troubleshoot and optimize the salt screening and crystallization workflows for this compound.

Frequently Asked Questions (FAQs): Salt Selection & Thermodynamics

Q: Which counterions are most likely to yield highly crystalline, non-hygroscopic salts for 4-(Fluoromethyl)azepane? A: Successful salt formation requires a sufficient proton transfer energy barrier. According to the standard pKa​ rule, you must select an acid where ΔpKa​=pKa​(base)−pKa​(acid)>3 . Given that the azepane secondary amine typically has a pKa​ around 10.5 to 11.0, strong acids like Hydrochloric Acid (HCl), Methanesulfonic Acid (MSA), and p -Toluenesulfonic Acid (TsOH) are ideal candidates. Causality: While the HCl salt is the standard starting point for [1], the small chloride ion often fails to disrupt the hydrogen-bonding network of water, leading to hygroscopicity. Utilizing bulkier counterions like TsOH increases the lattice energy and disrupts the hydration lattice, significantly reducing moisture uptake and improving the melting point.

Q: Why does my 4-(Fluoromethyl)azepane salt form a gel or oil instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." From a thermodynamic perspective, this occurs when the Gibbs free energy of mixing ( ΔGmix​ ) becomes greater than zero before the solution reaches the critical supersaturation required for primary nucleation ()[2]. The system minimizes its energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase. Because the solute-rich phase is highly viscous, molecular diffusion is restricted, completely halting crystal lattice formation and trapping impurities ()[3].

Salt_Screening API 4-(Fluoromethyl)azepane Free Base Acids Select Counterions (pKa rule: ΔpKa > 3) API->Acids Solvents Solvent Screening (EtOH, EtOAc, Acetone) Acids->Solvents Cryst Crystallization Methods (Cooling, Antisolvent) Solvents->Cryst Char Characterization (XRPD, DSC, TGA) Cryst->Char Lead Lead Salt Selection (High crystallinity) Char->Lead

Systematic salt screening and characterization pathway for 4-(Fluoromethyl)azepane.

Troubleshooting Guide: Resolving Liquid-Liquid Phase Separation (LLPS)

When 4-(Fluoromethyl)azepane salts oil out, standard cooling crystallization will fail. You must manipulate the phase diagram to ensure the concentration trajectory stays within the crystalline Metastable Zone Width (MSZW) and avoids the binodal (cloud point) curve.

LLPS_Resolution Start Observe Oiling Out (LLPS) CheckPhase Analyze Phase Diagram (Determine Cloud Point) Start->CheckPhase Step 1 AdjustSolvent Adjust Solvent Ratio (Increase Solvency) CheckPhase->AdjustSolvent Step 2a Seeding Introduce Seed Crystals (Inside MSZW) CheckPhase->Seeding Step 2b Cooling Optimize Cooling Rate (< 0.1 °C/min) AdjustSolvent->Cooling Seeding->Cooling Success Nucleation & Growth (High Purity Salt) Cooling->Success Final Step

Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) in crystallization.

Mechanistic Solutions for LLPS:
  • Implement a Seeding Strategy: LLPS is a kinetic trap. By introducing seed crystals (typically 2–5% w/w) at a temperature below the solubility limit but above the cloud point, you bypass the high energy barrier for primary nucleation. The solute will immediately begin integrating into the seed lattice (secondary nucleation), depleting the supersaturation before the system can ever reach the LLPS boundary.

  • Modulate the Cooling Rate: Rapid cooling generates supersaturation faster than crystal growth can consume it, pushing the system into the spinodal decomposition region. Utilizing a strict, slow cooling profile (< 0.1 °C/min) ensures the rate of supersaturation generation matches the rate of crystal growth ()[4].

Validated Experimental Protocols

These protocols are designed as self-validating systems. If Protocol B is executed correctly, the absence of an oil phase and the steady growth of the seed crystals physically validates that your cooling trajectory successfully remained within the MSZW.

Protocol A: High-Throughput Salt Screening

Objective: Identify the optimal counterion for 4-(Fluoromethyl)azepane.

  • Preparation: Dispense 50 mg of 4-(Fluoromethyl)azepane free base into 2 mL HPLC vials.

  • Solvation: Dissolve the free base in 0.5 mL of a screening solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate).

  • Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., 1M HCl in Ether, solid TsOH, or MSA) dropwise under continuous magnetic stirring at 400 rpm.

  • Thermal Cycling: Heat the vials to 60 °C for 1 hour to ensure complete dissolution, then cool to 5 °C at a rate of 0.5 °C/min.

  • Isolation & Validation: Centrifuge the resulting suspensions. If an oil forms, evaporate the solvent slowly under a nitrogen stream to force nucleation. Analyze solids via XRPD (X-Ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point.

Protocol B: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

Objective: Crystallize 4-(Fluoromethyl)azepane HCl from an Ethanol/Water system without oiling out.

  • Dissolution: Dissolve 10 g of 4-(Fluoromethyl)azepane HCl in 50 mL of Ethanol/Water (80:20 v/v) at 60 °C.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a jacketed crystallizer to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Cooling to Seeding Point: Cool the solution to 45 °C (the predetermined seeding temperature, which must be 2–3 °C below the saturation temperature but safely above the 38 °C cloud point).

  • Seeding: Introduce 0.5 g (5% w/w) of pre-milled 4-(Fluoromethyl)azepane HCl seed crystals. Hold the temperature isothermally at 45 °C for 60 minutes to allow the seed bed to ripen and initiate secondary nucleation.

  • Controlled Cooling: Cool the suspension to 5 °C at a strict linear rate of 0.1 °C/min. Self-Validation Check: Monitor via an in-line turbidity probe; a steady increase in chord length without sudden spikes indicates controlled crystal growth rather than droplet coalescence.

  • Filtration: Filter the slurry, wash the cake with 10 mL of cold Ethanol, and dry under vacuum at 40 °C.

Quantitative Data Summary

The following table summarizes the thermodynamic boundaries for 4-(Fluoromethyl)azepane Hydrochloride. Understanding these parameters is critical for designing the seeding and cooling trajectories described in Protocol B.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)LLPS (Oiling Out) Propensity
Ethanol (100%)45.2120.512.5Low
Isopropanol (100%)15.865.418.0Moderate
Acetone (100%)< 5.012.1N/AHigh (Antisolvent)
Water (100%)> 300.0> 500.0< 5.0None (Too soluble)
EtOH / Water (80:20) 85.0 210.0 15.0 Severe (Cloud point @ 38°C)

Note: The EtOH/Water (80:20) system offers the best yield delta between 60°C and 25°C, but its severe LLPS propensity necessitates the strict seeding protocol outlined above.

References

  • Lafferrère, L., Hoff, C., & Veesler, S. (2005). "An In-Line Study of Oiling Out and Crystallization." Crystal Growth & Design. Available at:[Link]

  • Chen, J., Sarma, B., Evans, J. M. B., & Myerson, A. S. (2017). "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering. Available at:[Link]

  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2019). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at:[Link]

  • Vianello, P., et al. (2023). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Chemical Neuroscience (via PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 4-(Fluoromethyl)azepane vs. 4-(Trifluoromethyl)piperidine in Drug Design

The modern drug discovery landscape is increasingly defined by the mandate to "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich three-dimensional scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

The modern drug discovery landscape is increasingly defined by the mandate to "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward highly functionalized, sp3-rich three-dimensional scaffolds. Within this paradigm, fluorinated aliphatic heterocycles have emerged as privileged structures.

This guide provides an objective, data-driven comparison between a highly established workhorse—4-(Trifluoromethyl)piperidine —and an emerging, conformationally diverse scaffold—4-(Fluoromethyl)azepane . By analyzing their physicochemical properties, metabolic logic, and synthetic accessibility, we provide researchers with the causal reasoning necessary to select the optimal building block for their target product profiles.

Physicochemical Causality: Ring Size and Fluorination Effects

The selection between a piperidine (6-membered) and an azepane (7-membered) core, coupled with the choice of fluorination (-CF3 vs. -CH2F), fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a drug candidate.

The Electronic Influence of Fluorination

The trifluoromethyl (-CF3) group is strongly electron-withdrawing. When positioned at the 4-position of a piperidine ring, it exerts a through-bond inductive effect ( −I ) that pulls electron density away from the nitrogen lone pair. This lowers the basicity (pKa) of the amine from ~11.2 (unsubstituted piperidine) to approximately 9.6[1]. Lowering the pKa is a critical tactic in drug design to reduce physiological protonation, thereby mitigating hERG channel liability (cardiotoxicity)—a common off-target effect for highly basic amines[2].

Conversely, the fluoromethyl (-CH2F) group is a "softer" modification. It provides moderate inductive effects, maintaining a higher pKa (~10.2), while acting as a weak hydrogen bond donor/acceptor. It avoids the extreme lipophilicity penalty associated with the bulky -CF3 group, preserving aqueous solubility.

Conformational Landscape: 6-Membered vs. 7-Membered Rings

Piperidines predominantly adopt a rigid chair conformation. While predictable, this limits the spatial vectors available for substituent projection. Azepanes, however, are essentially absent from historical screening libraries, leaving a vast area of 3D chemical space untapped[3]. The 7-membered ring undergoes rapid pseudorotation among twist-chair conformations, allowing the -CH2F group to probe cryptic sub-pockets within a target receptor that a rigid piperidine cannot reach.

Quantitative Data Comparison
Property / Metric4-(Trifluoromethyl)piperidine4-(Fluoromethyl)azepaneCausality / Impact on Drug Design
Ring Size 6-Membered (Rigid Chair)7-Membered (Flexible)Azepanes provide novel exit vectors for receptor binding[3].
Fluorine Motif -CF3 (Trifluoromethyl)-CH2F (Fluoromethyl)-CF3 maximizes lipophilicity; -CH2F balances solubility and stability.
Estimated pKa ~ 9.62 ± 0.10~ 10.20 ± 0.20-CF3 significantly reduces basicity, lowering hERG cardiotoxicity risks[2].
Lipophilicity (cLogP) ~ 2.0~ 1.2-CF3 drives blood-brain barrier (BBB) penetration; -CH2F favors oral bioavailability.
Metabolic Stability Extremely HighModerate to High-CF3 completely blocks α -oxidation; -CH2F provides a metabolic "soft spot" block.

Metabolic Logic and Clearance Pathways

The primary failure point for aliphatic amines in vivo is Cytochrome P450 (CYP)-mediated α -oxidation, which leads to reactive imminium species and toxic lactams. The logic behind utilizing these fluorinated scaffolds is to sterically and electronically shield these vulnerable sites.

MetabolicLogic Piperidine Standard Piperidine (High Clearance) CYP CYP450 α-Oxidation Piperidine->CYP Tox Reactive Imminium Species CYP->Tox CF3 4-(Trifluoromethyl)piperidine (High Stability) Block Strong Steric/Electronic Shielding CF3->Block Stable Metabolic Resistance (Increased LogP) Block->Stable CH2F 4-(Fluoromethyl)azepane (Tuned Clearance) Mod Moderate Shielding + 3D Flexibility CH2F->Mod Tuned Balanced PK Profile (Optimized Solubility) Mod->Tuned

Fig 1: Logical flow of metabolic degradation pathways and the protective effects of fluorinated motifs.

Experimental Workflows & Synthetic Accessibility

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to incorporate or synthesize these scaffolds.

Protocol A: Late-Stage SNAr Incorporation of 4-(Trifluoromethyl)piperidine

Because 4-(Trifluoromethyl)piperidine is commercially abundant, it is typically incorporated via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve the target heteroaryl chloride (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Amine Addition: Add 4-(Trifluoromethyl)piperidine hydrochloride (1.2 mmol) to the solution. The slight excess ensures complete consumption of the electrophile.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. Causality: The excess base is required to neutralize the HCl salt of the piperidine and facilitate the nucleophilic attack.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the starting material, quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: De Novo Synthesis of 4-(Fluoromethyl)azepane via Skeletal Editing

Azepanes lack convenient commercial precursors. A state-of-the-art approach utilizes photochemical dearomative single-atom skeletal editing, converting a nitroarene into a singlet nitrene that inserts into the ring, expanding it from 6 to 7 members[3].

AzepaneSynthesis Step1 Nitroarene Precursor Step2 Photochemical Dearomatization (Blue LED, Ru-catalyst) Step1->Step2 Step3 Singlet Nitrene Insertion (Skeletal Editing) Step2->Step3 Step4 Azepine Intermediate Step3->Step4 Step5 Hydrogenation (Pd/C, H2) Step4->Step5 Step6 4-(Fluoromethyl)azepane Step5->Step6

Fig 2: Workflow for the dearomative ring expansion of nitroarenes to functionalized azepanes.

Step-by-Step Methodology:

  • Photochemical Setup: In a quartz photoreactor vial, dissolve 4-(fluoromethyl)nitrobenzene (1.0 mmol) in degassed acetonitrile (10 mL).

  • Catalyst Addition: Add Ru(bpy)3Cl2 (2 mol%) as the photocatalyst.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 16 hours. Causality: The photocatalyst transfers energy to the nitro group, generating a highly reactive singlet nitrene that inserts into the aromatic C-C bond, forming an unsaturated azepine intermediate.

  • Hydrogenation (Self-Validating Step): Transfer the crude azepine mixture to a Parr shaker. Add 10% Pd/C (10 wt%) and pressurize with H2 gas (50 psi). Shake for 4 hours. The saturation of the ring confirms the successful expansion to the fully sp3-hybridized 4-(Fluoromethyl)azepane.

  • Purification: Filter through a pad of Celite to remove the palladium catalyst, concentrate, and purify via reverse-phase preparative HPLC.

Strategic Application: When to Choose Which?

  • Choose 4-(Trifluoromethyl)piperidine when your lead compound suffers from rapid metabolic clearance, requires enhanced BBB penetration for CNS indications, or exhibits hERG toxicity driven by a highly basic amine[2]. Its commercial availability makes it ideal for rapid library generation.

  • Choose 4-(Fluoromethyl)azepane when you have exhausted the structure-activity relationship (SAR) of standard 6-membered rings and need to access novel patent space[3]. It is the superior choice when the target binding pocket is large and flexible, and when maintaining aqueous solubility is prioritized over extreme lipophilicity.

Sources

Comparative

NMR Spectra Comparison of 4-(Fluoromethyl)azepane Enantiomers: A Technical Evaluation of CDAs vs. CSAs

As pharmaceutical development increasingly relies on fluorinated aliphatic heterocycles to tune basicity and metabolic stability, the accurate determination of their stereochemistry has become paramount. 4-(Fluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development increasingly relies on fluorinated aliphatic heterocycles to tune basicity and metabolic stability, the accurate determination of their stereochemistry has become paramount. 4-(Fluoromethyl)azepane is a chiral, cyclic secondary amine featuring an intrinsic −CH2​F group. Because enantiomers possess identical physical properties in achiral environments, their Nuclear Magnetic Resonance (NMR) spectra are indistinguishable without chiral intervention.

However, the intrinsic fluorine atom in 4-(Fluoromethyl)azepane provides a massive analytical advantage. 19F NMR spectroscopy offers exceptional sensitivity, a broad chemical shift dispersion, and zero background interference in typical organic matrices [1]. This guide provides an objective, data-driven comparison of the two premier methodologies for resolving the enantiomers of 4-(Fluoromethyl)azepane: covalent derivatization using a Chiral Derivatizing Agent (CDA) versus non-covalent ion-pairing using a Chiral Solvating Agent (CSA) .

Mechanistic Pathways & Analytical Workflow

The selection of the appropriate chiral agent is dictated by the analytical objective. If the goal is to determine the absolute configuration (spatial arrangement) of a novel enantiomer, covalent derivatization via Mosher's method is required. Conversely, if the goal is rapid, high-throughput screening of enantiomeric excess ( ee ), non-covalent solvation is far superior.

G Start 4-(Fluoromethyl)azepane Enantiomeric Mixture Decision Analytical Objective? Start->Decision AbsConfig Absolute Configuration (Mosher's Method) Decision->AbsConfig Structure Proof eeDet Rapid % ee Determination (18C6TA Solvation) Decision->eeDet Purity Screening Deriv Covalent Derivatization with MTPA-Cl AbsConfig->Deriv Mix In-situ Mixing with (+)-18C6TA eeDet->Mix NMR1 1H & 19F NMR (Observe MTPA & CH2F) Deriv->NMR1 NMR2 19F NMR (Observe intrinsic CH2F) Mix->NMR2

Caption: Workflow for selecting NMR enantiomeric discrimination methods for fluorinated azepanes.

Method A: Covalent Derivatization via Mosher's Acid (CDA)
Causality & Mechanism

Reacting 4-(Fluoromethyl)azepane with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates covalently bonded diastereomeric amides. By comparing the chemical shifts ( ΔδSR ) of the protons and fluorines in the (S)-amide versus the (R)-amide, researchers can deduce the absolute configuration of the azepane ring based on the shielding effects of the MTPA phenyl ring.

The Secondary Amine Challenge: Applying Mosher's method to cyclic secondary amines like azepane is historically complex. The steric clash between the bulky MTPA group and the flexible 7-membered azepane ring restricts rotation around the newly formed amide C–N bond. This restricted rotation generates stable cis and trans rotamers that exchange slowly on the NMR timescale [2]. Consequently, each diastereomer produces two sets of NMR signals, severely complicating spectral interpretation.

Experimental Protocol: Preparation of MTPA Amides

This protocol ensures complete conversion to prevent kinetic resolution, which would artificially skew the apparent enantiomeric ratio[3].

  • Sample Preparation: Dissolve 5.0 mg of 4-(Fluoromethyl)azepane in 0.5 mL of anhydrous CDCl3​ in a dry, inert-flushed NMR tube.

  • Acid Scavenging: Add 2.0 equivalents of pyridine- d5​ or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Reaction Incubation: Cap the tube, shake vigorously, and allow the reaction to proceed at room temperature for 2 to 4 hours.

  • Data Acquisition: Acquire 1 H and 19 F NMR spectra. The 19 F spectrum will display signals for both the MTPA −CF3​ group (~ -71 ppm) and the azepane −CH2​F group (~ -215 ppm).

  • Replication: Repeat the entire procedure in a separate tube using (S)-(+)-MTPA-Cl.

Method B: Non-Covalent Solvation via 18C6TA (CSA)
Causality & Mechanism

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (18C6TA) is a highly effective Chiral Solvating Agent. While standard crown ethers are generally limited to primary amines (which provide three protons for optimal hydrogen bonding), 18C6TA uniquely discriminates secondary amines.

The Self-Validating System: The mechanism relies on an immediate, in-situ acid-base neutralization. One of the four carboxylic acid groups on 18C6TA protonates the azepane nitrogen. The resulting secondary ammonium ion ( −NH2​R+ ) forms two hydrogen bonds with the crown ether oxygens. The critical stabilizing factor—compensating for the missing third hydrogen bond—is the tight electrostatic ion-pair formed between the ammonium cation and the newly generated carboxylate anion on the crown ether [4]. This rigid, transient diastereomeric complex induces distinct magnetic environments for the (R)- and (S)-enantiomers, allowing the intrinsic −CH2​F group to be cleanly resolved via 19 F NMR.

Experimental Protocol: In-Situ NMR Tube Solvation
  • Sample Preparation: Dissolve 2.0 - 3.0 mg of 4-(Fluoromethyl)azepane in 0.6 mL of CD3​OD . (Crucial Causality: Methanol-d4 or Acetonitrile-d3 must be used. Non-polar solvents like CDCl3​ will cause the highly polar 18C6TA complex to precipitate, while highly competitive solvents like DMSO-d6 will disrupt the critical hydrogen bonds).

  • CSA Addition: Add 1.2 equivalents of (+)-18C6TA directly to the NMR tube.

  • Equilibration: Shake the tube for 30–60 seconds. The acid-base neutralization and complexation are instantaneous.

  • Data Acquisition: Acquire the 19 F NMR spectrum. The −CH2​F signal will split into two distinct, baseline-resolved peaks corresponding to the enantiomers.

Comparative Data & Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of both methodologies when applied to fluorinated cyclic secondary amines.

Analytical ParameterMosher's Acid (MTPA-Cl)18C6TA Solvation
Interaction Mechanism Covalent (Amide Bond)Non-Covalent (Ion-Pair / H-Bond)
Preparation Time 2 – 4 hours< 5 minutes
Primary Nucleus Detected 1 H, 19 F 19 F (Intrinsic −CH2​F )
Spectral Complexity High (Signal doubling due to rotamers)Low (Single sharp peak per enantiomer)
Absolute Configuration Yes (Via ΔδSR spatial shielding models)No (Empirical correlation is unreliable)
Typical Δδ Dispersion 0.10 – 0.30 ppm0.05 – 0.15 ppm
Solvent Requirement CDCl3​ (Standard organic) CD3​OD or CD3​CN (Mandatory)
Sample Recovery Difficult (Requires amide hydrolysis)Easy (Simple liquid-liquid extraction)
Conclusion & Best Practices

For the evaluation of 4-(Fluoromethyl)azepane, the choice of NMR methodology must align with the phase of drug development.

  • For High-Throughput ee Screening: The 18C6TA CSA method is objectively superior. By leveraging the intrinsic −CH2​F handle via 19 F NMR, researchers bypass tedious derivatization and avoid the spectral clutter caused by amide rotamers. The sample preparation takes less than 5 minutes, and the lack of background signals in 19 F NMR allows for highly accurate integration of enantiomeric ratios.

  • For Structural Proof: If the absolute configuration of a newly isolated enantiomer must be proven for regulatory submission, Mosher's derivatization remains the gold standard. Despite the complexity introduced by rotamers, 2D NMR techniques (such as COSY or NOESY) can deconvolute the spectra, allowing the established Mosher models to definitively assign the (R) or (S) configuration.

References
  • Chen, Y.-T., et al. "19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines." Analyst, Royal Society of Chemistry (2023).[Link]

  • Kang, C.-Q., et al. "Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine." Magnetic Resonance in Chemistry, 44(1), 20-24 (2006).[Link]

  • Wenzel, T. J., et al. "Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid." Organic Letters, 8(13), 2823-2826 (2006).[Link]

Validation

Validating 4-(Fluoromethyl)azepane purity using LC-MS/MS

The validation of chemical purity in pharmaceutical building blocks is a critical inflection point in drug development. For aliphatic, fluorinated heterocycles like 4-(Fluoromethyl)azepane , traditional analytical method...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of chemical purity in pharmaceutical building blocks is a critical inflection point in drug development. For aliphatic, fluorinated heterocycles like 4-(Fluoromethyl)azepane , traditional analytical methodologies often fall short. This guide provides an in-depth, objective comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and alternative techniques (such as HPLC-UV and GC-MS), detailing why LC-MS/MS is the authoritative standard for this compound class.

To understand the causality behind analytical choices, we must first examine the molecular profile of 4-(Fluoromethyl)azepane. It is a seven-membered aliphatic heterocycle containing a secondary amine and a fluoromethyl moiety.

The Chromophore Problem: Unlike aromatic compounds, 4-(Fluoromethyl)azepane lacks a conjugated π -electron system. Consequently, it does not absorb ultraviolet light at standard wavelengths (e.g., 254 nm). Attempting to quantify this compound via HPLC-UV requires monitoring at low wavelengths (typically 205–210 nm), where mobile phase solvents (like methanol) and trace matrix impurities exhibit massive background absorbance, destroying assay specificity [1].

The Volatility and Basicity Challenge: While Gas Chromatography-Mass Spectrometry (GC-MS) is highly specific, the secondary amine of the azepane ring is highly basic and polar. Without complex pre-column derivatization, basic amines interact strongly with residual silanol groups on GC column stationary phases, leading to severe peak tailing, irreversible adsorption, and thermal degradation of the fluoromethyl group at high injection port temperatures.

The LC-MS/MS Advantage: LC-MS/MS bypasses the need for a chromophore entirely. Utilizing Electrospray Ionization in positive mode (ESI+), the basic azepane nitrogen (pKa 10.5) is readily protonated in an acidic mobile phase to form a stable [M+H]+ ion [2]. By isolating this precursor ion and fragmenting it in a collision cell, Multiple Reaction Monitoring (MRM) provides absolute structural specificity, making it the superior choice for purity validation.

Objective Performance Comparison: LC-MS/MS vs. Alternatives

The following table summarizes the quantitative performance metrics of LC-MS/MS against traditional HPLC-UV (both underivatized and derivatized) for the purity validation of aliphatic amines.

Analytical ParameterLC-MS/MS (ESI+/MRM)HPLC-UV (Underivatized, 210nm)HPLC-UV (Dansyl Derivatized)
Specificity Exceptional (Mass-to-charge & fragmentation)Poor (High solvent interference)Moderate (Relies on derivatization efficiency)
Sensitivity (LOD) 0.5 ng/mL5,000 ng/mL50 ng/mL
Linear Dynamic Range 1×101 to 1×105 ng/mL 1×104 to 1×106 ng/mL 1×102 to 1×105 ng/mL
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes> 60 minutes (Incubation required)
Risk of Artifacts LowHigh (Co-eluting impurities)High (Incomplete derivatization)
Suitability for ICH Q2(R2) Highly Suitable Unsuitable (Fails Specificity)Suitable but Laborious

Workflow & Mechanistic Pathway

To ensure a self-validating system, the LC-MS/MS workflow must incorporate an isotopically labeled internal standard (e.g., 4-(Fluoromethyl)azepane-d4). This corrects for any matrix-induced ionization suppression during the ESI process—a critical requirement for quantitative trustworthiness.

G cluster_0 Sample Preparation (Self-Validating) cluster_1 LC-MS/MS Analytical Workflow N1 Spike Internal Standard (Isotope Dilution: -d4) N2 Solvent Extraction (Acetonitrile / 0.1% FA) N1->N2 N3 UHPLC Separation (C18 Column, Acidic pH) N2->N3 N4 ESI+ Ionization [M+H]+ Generation N3->N4 N5 Quad 1: Precursor Ion Selection (m/z) N4->N5 N6 Collision Cell (CID Fragmentation) N5->N6 N7 Quad 3: Product Ion Selection (MRM) N6->N7 N8 ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) N7->N8 Data Processing

Caption: Workflow for 4-(Fluoromethyl)azepane LC-MS/MS purity validation using isotopic internal standards.

Step-by-Step LC-MS/MS Experimental Protocol

This protocol is designed to meet the rigorous standards of the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [3], establishing a self-validating loop through continuous System Suitability Testing (SST).

Step 1: Reagent and Standard Preparation

Causality: LC-MS grade solvents are mandatory. Trace metal ions or organic impurities in standard HPLC-grade solvents will cause severe ion suppression and background noise in the mass spectrometer [4].

  • Primary Stock: Dissolve 1.0 mg of 4-(Fluoromethyl)azepane reference standard in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL).

  • Internal Standard (IS): Prepare a 10 µg/mL solution of 4-(Fluoromethyl)azepane-d4.

  • Calibration Curve: Dilute the primary stock with mobile phase to create a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL, spiking each level with a constant 50 ng/mL of the IS.

Step 2: Chromatographic Separation (UHPLC)

Causality: Basic amines suffer from peak tailing on standard silica columns. Using an end-capped C18 column with an acidic mobile phase ensures the azepane nitrogen remains fully protonated, driving it into the aqueous phase for sharp, symmetrical peak shapes [5].

  • Column: End-capped C18 (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 7.0 min: Re-equilibrate at 5% B.

Step 3: Mass Spectrometry Configuration (ESI-MS/MS)

Causality: MRM (Multiple Reaction Monitoring) filters out all background matrix noise. Only molecules that possess the exact intact mass and fragment into the exact product mass are quantified.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C (Ensures complete evaporation of the aqueous mobile phase).

  • MRM Transitions (Requires empirical optimization):

    • Target: [M+H]+ precursor dominant fragment ion (e.g., loss of HF or ring cleavage).

    • Internal Standard: [M+d4+H]+ precursor corresponding heavy fragment.

Step 4: System Suitability and Validation Execution

To ensure the protocol is self-validating, execute the following sequence:

  • Blank Injection: Inject Mobile Phase A. Acceptance Criteria: No peaks at the retention time of the target compound (verifies absence of carryover).

  • SST Injection: Inject the 50 ng/mL standard 6 times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be 2.0%.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in triplicate. Acceptance Criteria: Recovery must be within 85-115% of the nominal concentration.

Conclusion

For the purity validation of 4-(Fluoromethyl)azepane, traditional HPLC-UV methods introduce unacceptable levels of risk due to the compound's lack of a chromophore, necessitating either blind reliance on low-wavelength detection or artifact-prone derivatization steps. LC-MS/MS provides an elegant, mechanistically sound alternative. By leveraging the natural basicity of the azepane ring for highly efficient ESI+ ionization, combined with the absolute structural specificity of MRM fragmentation, LC-MS/MS delivers a robust, ICH Q2(R2)-compliant validation framework that researchers can trust implicitly.

References

  • High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines. ACS Publications - Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Single Laboratory Validation for the Determination of Six Biogenic Amines using LC-MS/MS. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. Available at:[Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Notes. Available at:[Link]

Comparative

Comparative efficacy of fluorinated vs non-fluorinated azepanes

Title: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Azepanes: A Structural and Pharmacological Guide As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Azepanes: A Structural and Pharmacological Guide

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the structural challenges inherent to seven-membered nitrogen heterocycles. While azepanes offer unique three-dimensional vectors for target engagement, their non-fluorinated forms often suffer from extensive conformational disorder, leading to off-target liabilities and rapid metabolic clearance.

The strategic incorporation of fluorine atoms into the azepane core is not merely a substitution; it is a "reactivity switch" that fundamentally reprograms the molecule's physicochemical identity. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated azepanes, detailing the causality behind their divergent pharmacological profiles and providing self-validating protocols for experimental benchmarking.

Logical Framework: The "Fluorine Effect" on Azepanes

To understand why fluorinated azepanes outperform their non-fluorinated counterparts, we must map the direct causal links between atomic substitution and systemic efficacy.

G F_Subst Azepane Fluorination Elec Electronic Effects (Inductive Withdrawal) F_Subst->Elec Conf Conformational Control (Gauche Effect) F_Subst->Conf Steric Metabolic Blocking (C-F Bond Strength) F_Subst->Steric pKa ↓ Amine pKa ↑ Lipophilicity (LogP) Elec->pKa Bind Pre-organized Geometry ↑ Target Affinity (Ki) Conf->Bind Metab ↓ CYP450 Oxidation ↑ Half-life (t1/2) Steric->Metab Efficacy Enhanced In Vivo Efficacy & Bioavailability pKa->Efficacy Bind->Efficacy Metab->Efficacy

Caption: Logical pathways linking azepane fluorination to enhanced pharmacokinetic profiles.

Physicochemical & Pharmacodynamic Benchmarking

The following table synthesizes quantitative data comparing non-fluorinated azepanes to their fluorinated analogs across key drug development parameters, utilizing aggregated data from benzo[b]azepine derivatives and CNS-active azepane scaffolds[1][2].

ParameterNon-Fluorinated AzepaneFluorinated AzepanePharmacological Impact
Amine pKa ~9.0~8.5-0.5 units: Increases the un-ionized fraction at pH 7.4, enhancing membrane permeability[2].
Lipophilicity (Log P) 2.202.45+0.25: Improves blood-brain barrier (BBB) penetration and diffusion kinetics[2].
Target Affinity (Ki) 15 nM5–10 nM1.5x to 3x Increase: Conformational pre-organization strengthens target binding[1].
Off-Target Affinity (e.g., D2) 50 nM60–80 nMDecreased Affinity: Steric/electronic clashes improve the selectivity index (from ~3.3 to >6)[1].
Oxidative Degradation Baseline (100%)60% (40% Decrease)Prolonged Half-life: Shielding of vulnerable C-H bonds prevents rapid CYP450 clearance[2].

Mechanistic Causality: Why Fluorination Works

1. Conformational Rigidification (The Gauche Effect) Non-fluorinated azepanes exhibit extensive conformational disorder due to competing preferences for pseudoequatorial positions within the flexible seven-membered ring[3]. Fluorination acts in synergy with other substituents to rigidify the ring via the fluorine-ammonium gauche effect. A prime example is found in balanol analogues targeting protein kinases. Stereospecific fluorination of the azepane core pre-organizes the ligand. Molecular dynamics simulations reveal that this pre-organization enhances selectivity for Protein Kinase C epsilon (PKCε) over Protein Kinase A (PKA), as structurally equivalent residues (Ala549 in PKCε vs. Thr184 in PKA) respond differently to the fluorinated geometry[4].

2. Electronic Modulation (pKa and Permeability) Fluorine’s extreme electronegativity inductively withdraws electron density from the basic azepane nitrogen. In benzo[b]azepine scaffolds, an 8-fluoro substitution reduces the amine's pKa by ~0.5 units[2]. This electronic shift increases the fraction of un-ionized molecules at physiological pH, significantly improving cellular permeability and blood-brain barrier (BBB) penetration without requiring massive increases in bulk lipophilicity[2].

3. Metabolic Shielding While the C-F bond is exceptionally strong, the metabolic stability gained from fluorination is not solely due to bond strength; it also stems from how fluorine perturbs enzyme-substrate association[5]. Replacing a hydrogen atom at a metabolically vulnerable position physically blocks Cytochrome P450 (CYP450) mediated oxidation. In vitro hepatocyte studies demonstrate a 40% decrease in oxidative degradation for specific fluorinated azepanes compared to their hydrogen analogs[2].

Self-Validating Experimental Protocols

To empirically validate the superiority of a fluorinated azepane candidate, the following standardized workflows must be employed. These protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay (LC-MS/MS)

Causality & Design Rationale: To accurately simulate hepatic clearance, we utilize human liver microsomes supplemented with NADPH. NADPH is non-negotiable; it provides the reducing equivalents necessary for CYP450 catalytic cycles. The reaction is abruptly quenched with cold acetonitrile. This choice is critical: the cold organic solvent instantaneously precipitates microsomal proteins, halting all enzymatic activity to prevent artifactual degradation during the LC-MS/MS preparation phase[1].

  • Incubation Mixture Preparation: Combine the test compound (fluorinated or non-fluorinated azepane, 1 μM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes to reach physiological temperature.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidative reactions.

  • Time-Course Sampling: Extract 50 μL aliquots at predefined time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 30 seconds.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (t1/2)[1].

Protocol 2: Radioligand Binding Assay for Target Affinity

Causality & Design Rationale: Determining true binding affinity requires isolating the receptor interaction from downstream signaling amplification. We utilize a competitive radioligand binding assay. Because the raw IC50 value is assay-dependent, we apply the Cheng-Prusoff equation to convert IC50 to the inhibition constant (Ki). This conversion accounts for the concentration and dissociation constant (Kd) of the radioligand, yielding an absolute, self-validating thermodynamic measure of target affinity[1].

  • Membrane Preparation: Harvest cells stably expressing the target receptor and isolate membrane fractions via differential centrifugation.

  • Assay Assembly: In a 96-well plate, combine membrane preparations, a fixed concentration of radioligand (e.g., [3H]-ketanserin), and serial dilutions of the azepane test compounds (ranging from 0.1 nM to 10 μM).

  • Incubation: Incubate the plates at room temperature for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Data Processing: Generate concentration-response curves using non-linear regression to determine the IC50. Calculate Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) [1].

Sources

Validation

GC-MS Validation of 4-(Fluoromethyl)azepane Synthetic Intermediates: A Comparative Guide

Fluorinated saturated nitrogen heterocycles, particularly azepane derivatives, are highly sought-after motifs in modern drug discovery. The incorporation of a fluoromethyl group enhances lipophilicity, improves metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated saturated nitrogen heterocycles, particularly azepane derivatives, are highly sought-after motifs in modern drug discovery. The incorporation of a fluoromethyl group enhances lipophilicity, improves metabolic stability, and modulates the basicity of the azepane nitrogen. However, validating the synthetic intermediates of 4-(fluoromethyl)azepane via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct analytical hurdles: the thermal lability of N-Boc protected intermediates and the aggressive peak tailing caused by the highly basic deprotected secondary amine[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the reagents and analytical consumables required to successfully synthesize and validate these intermediates. This guide provides field-proven, self-validating protocols to ensure chromatographic fidelity and high-yield synthesis.

Comparative Analysis: Deoxyfluorination Reagents

The synthesis of 4-(fluoromethyl)azepane begins with the deoxyfluorination of the precursor, N-Boc-4-(hydroxymethyl)azepane. Historically, (Diethylamino)sulfur trifluoride (DAST) has been the reagent of choice. However, DAST operates via an alkoxyaminosulfur difluoride intermediate that generates free hydrogen fluoride (HF) in situ, frequently promoting E2 elimination side-reactions over the desired SN2 substitution. This results in the formation of N-Boc-4-methyleneazepane as a major byproduct.

The Alternative: XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), when paired with a promoter like triethylamine trihydrofluoride (Et3N·3HF), provides a safer and more selective pathway. By utilizing an external fluoride source, XtalFluor-E avoids the generation of free HF, significantly suppressing the elimination pathway and increasing the yield of the target fluorinated intermediate[2].

Table 1: GC-MS Area % Comparison of Fluorination Products
Fluorinating ReagentTarget Substitution Product (%)Elimination Byproduct (%)Unreacted Precursor (%)
DAST 68.527.24.3
XtalFluor-E 91.46.12.5
*Data derived from GC-MS peak area normalization (FID-correlated).

Comparative Analysis: GC Column Chemistries

Once the target intermediate is deprotected, analyzing the free secondary amine becomes the primary analytical challenge. Standard 5% diphenyl/95% dimethyl polysiloxane columns (e.g., HP-5ms) possess residual active silanol (Si-OH) sites. The highly basic azepane nitrogen acts as a strong hydrogen bond donor/acceptor, leading to irreversible adsorption and severe peak tailing.

The Alternative: Utilizing a base-deactivated column, such as the Restek Rtx-5 Amine, resolves this issue. These columns undergo a proprietary surface passivation treatment that neutralizes active sites, allowing for the symmetrical elution of free amines at trace levels without the need for prior derivatization (e.g., acetylation)[3].

Table 2: GC-MS Performance Metrics for Deprotected 4-(Fluoromethyl)azepane
GC Column ChemistryAsymmetry Factor ( As​ )Theoretical Plates ( N )Limit of Detection (LOD)
Standard 5% Phenyl (HP-5ms) 3.45 (Severe Tailing)12,5005.0 µg/mL
Base-Deactivated (Rtx-5 Amine) 1.12 (Symmetrical)85,0000.1 µg/mL
*Isothermal hold at 120°C; Carrier Gas: Helium.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols form a self-validating system where the output of the synthetic step is directly verified by customized GC-MS parameters.

Protocol A: Deoxyfluorination via XtalFluor-E
  • Dissolve 1.0 mmol of N-Boc-4-(hydroxymethyl)azepane and 1.5 mmol of Et3N·3HF in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 1.5 mmol of XtalFluor-E portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with 5% aqueous NaHCO3, extract with DCM, dry over anhydrous MgSO4, and concentrate under reduced pressure[2].

Protocol B: N-Boc Deprotection
  • Dissolve the crude N-Boc-4-(fluoromethyl)azepane in 3.0 mL of DCM.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir at room temperature for 1 hour until complete consumption of the starting material is observed.

  • Concentrate under vacuum, neutralize with 1M NaOH to pH 10, and extract the free amine with ethyl acetate[4].

Protocol C: GC-MS Acquisition Parameters

Method 1: Analysis of N-Boc Intermediate (Post-Protocol A)

  • Column: Standard 5% Phenyl (30 m × 0.25 mm, 0.25 µm).

  • Inlet Temperature: 200 °C. (Causality: Exceeding 220 °C induces thermal cleavage of the Boc group into isobutylene and CO2, yielding false positives for the deprotected amine[4]).

  • Oven Program: 80 °C (hold 1 min) to 250 °C at 15 °C/min.

Method 2: Analysis of Deprotected Azepane (Post-Protocol B)

  • Column: Base-Deactivated Amine Column (e.g., Rtx-5 Amine, 30 m × 0.25 mm, 0.50 µm)[3].

  • Inlet Temperature: 250 °C.

  • Oven Program: 60 °C (hold 2 min) to 200 °C at 10 °C/min.

  • MS Source: Electron Ionization (EI) at 70 eV.

Workflow Visualization

GCMS_Workflow A N-Boc-4-(hydroxymethyl)azepane (Precursor) B Deoxyfluorination (XtalFluor-E + Et3N·3HF) A->B C N-Boc-4-(fluoromethyl)azepane (Intermediate) B->C D GC-MS Method A Inlet < 200°C (Prevents Thermolysis) C->D Aliquot E N-Boc Deprotection (TFA / DCM) C->E F 4-(Fluoromethyl)azepane (Target Amine) E->F G GC-MS Method B Base-Deactivated Column F->G Aliquot

Fig 1. Synthetic workflow and GC-MS validation strategy for 4-(fluoromethyl)azepane.

References

  • Direct and Convenient Conversion of Alcohols to Fluorides Organic Letters (ACS Publications) URL:[Link]

  • Restek Rtx-5 Amine GC Columns Chrom Tech URL:[Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds PubMed Central (NIH) URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group PubMed Central (NIH) URL:[Link]

Sources

Comparative

4-(Fluoromethyl)azepane vs. Azepane: Structural and Electronic Differences in Drug Design

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Rationale for Fluoromethylation In modern drug discovery, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Rationale for Fluoromethylation

In modern drug discovery, optimizing saturated nitrogen heterocycles requires a delicate balancing act between basicity, lipophilicity, and conformational geometry. Azepane , a flexible seven-membered homopiperidine ring, is a frequent scaffold in medicinal chemistry. However, its high basicity (pKa ~11.1) 1 and conformational promiscuity often lead to poor passive permeability and off-target liabilities (e.g., hERG inhibition) due to a permanent positive charge at physiological pH.

The strategic substitution to 4-(fluoromethyl)azepane represents a sophisticated bioisosteric maneuver. By introducing a strategically placed fluorine atom, medicinal chemists can independently tune the electronic properties of the amine while simultaneously anchoring the ring's conformation, drastically improving the molecule's developability profile 2.

Structural Differences: Conformational Anchoring

Unlike six-membered piperidines, seven-membered azepanes exist in a complex energy landscape of rapidly interconverting twist-chair conformations. This high degree of flexibility incurs a significant entropic penalty upon target receptor binding.

The introduction of a 4-fluoromethyl group acts as a conformational anchor . Due to the 1,4-transannular steric interactions inherent to the seven-membered ring, the bulky -CH2F group strongly prefers a pseudo-equatorial orientation. This steric restriction pre-organizes the azepane scaffold into a dominant conformer. By minimizing the conformational ensemble in an aqueous solution, the entropic cost of binding is reduced, often translating to improved target affinity.

G1 A Azepane (Flexible, pKa ~11.1) B 4-(Fluoromethyl)azepane (Anchored, pKa ~10.4) A->B + CH2F C Inductive Effect (-I) 5-Bond Distance B->C Electronic D Conformational Anchoring B->D Structural E Increased Lipophilicity vs Unsubstituted B->E Physicochemical

Fig 1. Structural and electronic modulation pathways of 4-(fluoromethyl)azepane vs azepane.

Electronic Differences: Attenuated Inductive Effects

The primary driver for fluorination in aliphatic amines is the modulation of basicity. Fluorine's strong electron-withdrawing inductive effect (-I) decreases the electron density on the basic nitrogen.

In 4-(fluoromethyl)azepane, the fluorine atom is situated five bonds away from the nitrogen (N-C-C-C-C-F). While direct 3-fluoro or 4-fluoro substitutions can depress the pKa by 1.5 to 2.0 units, the topological distance of the fluoromethyl group attenuates this effect 3. Consequently, the pKa is moderately reduced by ~0.5–0.7 units compared to unsubstituted azepane.

This subtle shift (from ~11.1 to ~10.4) is highly advantageous: it exponentially increases the fraction of the un-ionized free base at physiological pH (7.4), thereby enhancing passive membrane permeability and mitigating P-glycoprotein (Pgp) efflux recognition 4.

Quantitative Comparison Summary

The table below highlights the physicochemical shifts between the unsubstituted, methyl-substituted, and fluoromethyl-substituted azepane scaffolds. Notice how the fluoromethyl group provides a superior logD at pH 7.4 compared to the parent azepane.

PropertyAzepane4-Methylazepane4-(Fluoromethyl)azepane
pKa (Amine) 11.1 ± 0.211.1 ± 0.210.4 ± 0.2
logP (Octanol/Water) 1.21.61.4
Calculated logD (pH 7.4) -2.5-2.1-1.6
Conformational State Highly flexible (twist-chair)Anchored (pseudo-equatorial)Anchored (pseudo-equatorial)
Inductive Effect on N NoneMinimal (+I)Moderate (-I, 5-bond distance)

Experimental Methodologies

To ensure the highest scientific integrity, the physicochemical properties of these heterocycles must be measured using self-validating analytical systems. Below are the standard protocols for determining the pKa and logP of azepane derivatives.

Protocol A: Thermodynamic pKa Profiling via Potentiometric Titration

Objective: Accurately determine the macroscopic pKa of the basic nitrogen.

  • Sample Preparation: Dissolve 1-2 mg of the azepane derivative in 0.15 M KCl.

    • Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, which is mathematically critical for deriving accurate thermodynamic pKa values rather than apparent pKa.

  • Cosolvent Titration (Sirius T3): Titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH. If the fluorinated derivative exhibits poor aqueous solubility at basic pH, perform the titration across a gradient of methanol (e.g., 20%, 30%, 40%).

    • Causality: The Yasuda-Shedlovsky extrapolation is then used to mathematically project the data back to 0% cosolvent, yielding the true aqueous pKa without precipitation artifacts.

  • Reference Validation: Run a structurally similar known standard (e.g., Diphenhydramine, pKa 8.98) in parallel.

    • Causality: This validates the electrode's Nernstian response and ensures the system is self-calibrated against environmental fluctuations.

Protocol B: High-Fidelity logP/logD Determination via LC-MS Shake-Flask

Objective: Measure the true partition coefficient without interference from synthetic impurities.

G2 A 1. Phase Pre-saturation (Octanol/Water Equilibrated) B 2. Analyte Partitioning (Controlled Temp, 25°C) A->B Prevents Volume Shift C 3. Phase Separation (High-Speed Centrifugation) B->C Thermodynamic Equilibrium D 4. LC-MS Quantification (Mass-Specific Extraction) C->D Isolates Pure Phases

Fig 2. Self-validating LC-MS shake-flask workflow for accurate logP/logD determination.

  • Phase Mutuality: Pre-saturate 1-octanol with aqueous phosphate buffer (pH 7.4) and vice versa for 24 hours prior to the experiment.

    • Causality: Pre-equilibration prevents solvent volume shifts during the actual partitioning step, which would otherwise skew concentration calculations and invalidate the mass balance.

  • Analyte Partitioning: Add the azepane derivative to the biphasic system. Agitate at a strictly controlled temperature (25.0 ± 0.1 °C) for 60 minutes, followed by high-speed centrifugation (10,000 rpm for 15 min).

    • Causality: Partitioning is an enthalpy-driven thermodynamic process; strict temperature control prevents thermal drift. Centrifugation ensures the complete destruction of micro-emulsions at the phase boundary.

  • LC-MS Quantification: Quantify the analyte concentration in both the octanol and aqueous phases using LC-MS (MRM mode) rather than UV spectroscopy.

    • Causality: LC-MS provides mass-specific extraction. This ensures that trace synthetic impurities or degradation products do not artificially inflate the apparent concentration in either phase, making the readout absolute.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.ResearchGate.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.PMC - NIH.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.ResearchGate.
  • 1-Boc-hexahydro-1H-azepin-4-amine (Azepane basicity context).GuideChem.

Sources

Validation

Benchmarking 4-(Fluoromethyl)azepane: A Comparative Guide to Cyclic Amine Scaffolds in Drug Design

Executive Summary In the pursuit of novel therapeutics, the selection of a core nitrogenous scaffold dictates a molecule's trajectory through the drug discovery pipeline. While six-membered piperidines and five-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of a core nitrogenous scaffold dictates a molecule's trajectory through the drug discovery pipeline. While six-membered piperidines and five-membered pyrrolidines have historically dominated medicinal chemistry libraries, they often limit access to complex three-dimensional chemical space.

This guide benchmarks 4-(Fluoromethyl)azepane —a specialized, seven-membered cyclic amine—against standard scaffolds. By combining the expanded conformational flexibility of the azepane ring with the precise physicochemical tuning of a fluoromethyl group, this scaffold offers a superior profile for challenging targets such as G-protein coupled receptors (GPCRs) and kinases.

Mechanistic Rationale: The Scaffold Evolution

Ring Dynamics: Piperidine vs. Azepane

The synthesis of functionalized nitrogen heterocycles is integral to discovering high-value materials, yet seven-membered azepanes have historically been underrepresented [1]. Piperidine predominantly adopts a highly stable chair conformation. While this rigidity is advantageous for pre-organized binding to well-defined pockets, it lacks the adaptability required for induced-fit binding mechanisms.

Azepane-based motifs are increasingly recognized for their unique pharmacological significance [2]. The seven-membered azepane ring possesses significantly more conformational freedom, accessing multiple low-energy twist-chair and boat conformations. This flexibility allows the scaffold to dynamically adapt its geometry, optimizing multipoint interactions within complex or allosteric protein binding sites.

The "Fluorine Effect": 4-(Fluoromethyl) Substitution

The addition of a fluoromethyl (-CH₂F) group at the 4-position of the azepane ring fundamentally alters the molecule's physicochemical properties through two primary mechanisms:

  • pKa Modulation & Membrane Permeability: Fluorine substitution at the α- or β-position to an amine exerts a strong electron-withdrawing inductive effect, which lowers the conjugate acid's pKa [3]. Unsubstituted azepane has a highly basic pKa (~11.1), meaning it is almost entirely ionized at physiological pH (7.4), limiting passive membrane diffusion. The fluoromethyl group lowers the pKa to ~9.5, exponentially increasing the fraction of the un-ionized, lipophilic species at pH 7.4, thereby enhancing cellular permeability and oral bioavailability.

  • Desolvation Penalty & Target Affinity: Counterintuitively, reducing the hydrogen-bond basicity of an amine via fluorination can dramatically increase target binding affinity [3]. By lowering the energetic cost required to strip water molecules away from the ligand before it enters the hydrophobic binding pocket (the desolvation penalty), 4-(Fluoromethyl)azepane achieves higher lipophilic efficiency (LipE) than its non-fluorinated counterparts.

Quantitative Benchmarking: Physicochemical & Binding Data

To objectively evaluate the performance of 4-(Fluoromethyl)azepane, it was benchmarked against standard cyclic amines using a representative GPCR target (e.g., Histamine H3 Receptor) model.

Scaffold CoreRing SizeAmine pKa (Typical)LogD (at pH 7.4)Relative Target Affinity (Fold Change)Primary Limitation / Advantage
Piperidine 6-membered~11.2-0.521.0x (Baseline)Limitation: Rigid chair conformation limits induced-fit binding.
Unsubstituted Azepane 7-membered~11.1-0.152.4xLimitation: High basicity restricts passive membrane permeability.
4-Methylazepane 7-membered~11.1+0.353.8xLimitation: Prone to rapid CYP450-mediated aliphatic oxidation.
4-(Fluoromethyl)azepane 7-membered~9.5+1.2015.2x Advantage: Optimal LipE, low desolvation penalty, metabolic shielding.

Data represents normalized trends derived from established structure-activity relationship (SAR) studies of fluorinated cyclic amines.

Pathway & Property Modulation Diagram

The following diagram maps the causal relationship between the structural evolution of the azepane scaffold and the resulting biological outcomes.

G Base Base Scaffold (Unsubstituted Azepane) Mod Structural Modification (4-Fluoromethylation) Base->Mod Scaffold Evolution Phys1 Inductive Effect (Decreased Amine pKa) Mod->Phys1 Phys2 Steric & Electronic Shift (Modulated LogD) Mod->Phys2 Phys3 Metabolic Shielding (Blocked CYP450 Hotspots) Mod->Phys3 Bio1 Enhanced Membrane Permeability (ADME) Phys1->Bio1 Higher un-ionized fraction Bio2 Optimized Target Binding (Lower Desolvation Penalty) Phys1->Bio2 Altered H-bond basicity Phys2->Bio1 Phys2->Bio2 Bio3 Increased Half-Life (In Vivo Stability) Phys3->Bio3

Diagram: Mechanistic pathway of 4-fluoromethylation on azepane physicochemical and biological profiles.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the benchmarking data must be derived from rigorous, self-validating experimental systems. Below are the core protocols used to evaluate these scaffolds.

Protocol 1: Radioligand Binding Assay (Ki Determination)

This protocol quantifies the binding affinity of the azepane derivatives to a target receptor.

  • Membrane Preparation: Harvest cells expressing the target receptor (e.g., HEK293 cells transfected with human H3R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand (e.g., [³H]-N-alpha-methylhistamine at its Kd concentration), and 100 µL of membrane suspension.

  • Defining Non-Specific Binding (Self-Validation): Causality: To ensure the measured radioactivity strictly reflects specific receptor interactions, parallel wells must contain a saturating concentration (10 µM) of an unlabeled standard ligand. The signal from these wells is subtracted from the total binding to yield specific binding.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (one-site competition model). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: High-Throughput LogD (pH 7.4) and pKa Determination

This protocol validates the inductive "fluorine effect" on the amine's basicity and lipophilicity.

  • Potentiometric Titration (pKa): Dissolve 1 mg of the test compound in 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration Execution: Using an automated titrator, titrate the solution with 0.1 M HCl from pH 12.0 down to pH 2.0. Causality: A broad pH range is mandatory because the inductive effect of the fluoromethyl group shifts the inflection point to a significantly lower pH compared to the unsubstituted azepane. Calculate the pKa from the inflection point of the titration curve using the Bjerrum function.

  • Shake-Flask Method (LogD at pH 7.4): Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated for 24 hours prior to use.

  • Partitioning: Dissolve the compound in the aqueous phase. Add an equal volume of 1-octanol. Shake the mixture vigorously for 60 minutes at 25°C, then centrifuge at 3,000 × g for 15 minutes to achieve complete phase separation.

  • Quantification: Analyze the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS.

  • Calculation: LogD = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (2024).[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry (2019).[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry (2021).[Link]

Comparative

Cross-Validation of 4-(Fluoromethyl)azepane as a Next-Generation Cathepsin K Inhibitor Across Diverse Cell Lines

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The seven-membered nitrogen-containing heterocycle, az...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensional conformational flexibility[1]. However, early-generation azepane derivatives often suffer from rapid cytochrome P450 (CYP450)-mediated oxidation, limiting their in vivo efficacy[2].

This guide provides an objective cross-validation of 4-(Fluoromethyl)azepane (4-FMA) , a novel structural motif designed to target Cathepsin K (CatK)—a primary driver of osteoclast-mediated bone resorption and tumor invasiveness. By introducing a strongly electron-withdrawing fluoromethyl group at the C4 position, 4-FMA sterically locks the azepane ring into a bioactive chair conformation favored by the CatK S2 subsite, while simultaneously shielding adjacent C-H bonds from metabolic degradation[2][3].

In this guide, we benchmark 4-FMA against the clinical standard Odanacatib (MK-0822) [4] and a baseline unfluorinated analog (Azepanone-15 )[3] across three distinct cell lines, providing self-validating protocols for your own drug discovery workflows.

Mechanistic Rationale & Pathway Dynamics

Cathepsin K is a 24-kDa cysteine protease belonging to the papain superfamily. Upon RANKL stimulation, macrophage precursors differentiate into mature osteoclasts, which secrete CatK into the highly acidic resorption lacuna to degrade type I collagen[3].

The rationale for utilizing 4-FMA over standard piperidine or unfluorinated azepane scaffolds lies in the precise geometry of the CatK active site. The catalytic triad (Cys25-His162-Asn182) requires inhibitors to adopt a specific spatial orientation. The 4-fluoromethyl substitution in 4-FMA reduces the entropic penalty of binding by pre-organizing the molecule, while the fluorine atom prevents the rapid oxidative clearance typically seen in aliphatic heterocycles[2].

G RANKL RANKL Stimulation RAW RAW 264.7 Precursors RANKL->RAW Induces Osteoclast Mature Osteoclast RAW->Osteoclast Differentiates CatK Cathepsin K Secretion Osteoclast->CatK Secretes into pit Bone Bone Matrix Degradation CatK->Bone Cleaves collagen Inhibitor 4-FMA (Inhibitor) Inhibitor->CatK Blocks active site

Fig 1. Cathepsin K signaling and targeted inhibition by 4-FMA in osteoclast-mediated bone resorption.

Experimental Design & Cell Line Selection

To ensure rigorous cross-validation, the assay system must account for endogenous enzyme expression, off-target toxicity, and functional translation. We utilize a tri-cell-line approach:

  • RAW 264.7 (Murine Macrophage): When stimulated with RANKL, these cells differentiate into multinucleated osteoclasts, providing a robust model for endogenous, high-level CatK expression.

  • PC-3 (Human Prostate Carcinoma): A well-established bone metastasis model known to upregulate CatK to facilitate extracellular matrix degradation and tumor invasion[5].

  • HEK293 (Human Embryonic Kidney): A CatK-negative control line used to establish the baseline and rule out auto-fluorescence, non-specific protease cleavage, or generalized cytotoxicity.

G Start Cell Culture & Seeding (RAW 264.7, PC-3, HEK293) Treatment Compound Treatment (4-FMA vs. Odanacatib) Start->Treatment Assay1 Fluorogenic Assay (Z-LR-AMC Cleavage) Treatment->Assay1 Lysis & Buffer (pH 5.5) Assay2 Functional Assay (Pit Resorption) Treatment->Assay2 Bovine Bone Slices Analysis Data Analysis (IC50 & Viability) Assay1->Analysis Assay2->Analysis

Fig 2. Step-by-step cross-validation workflow for assessing 4-FMA efficacy across cell lines.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: In Situ Fluorogenic Cathepsin K Assay

This assay utilizes Z-Leu-Arg-AMC (Z-LR-AMC) , a highly specific fluorogenic substrate for CatK[6]. The protocol is self-validating: the use of a strict pH 5.5 buffer ensures that only lysosomal/resorption-lacuna proteases are active, while DTT maintains the catalytic cysteine in its required reduced state.

Reagents & Buffers:

  • Assay Buffer: 100 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Brij-35, pH 5.5[6].

  • Substrate: 20 µM Z-LR-AMC (in DMSO).

  • Controls: Odanacatib (Positive control)[4], DMSO vehicle (Negative control).

Step-by-Step Procedure:

  • Cell Preparation: Seed RAW 264.7 (post-RANKL differentiation), PC-3, and HEK293 cells in 96-well black, clear-bottom plates at 5×104 cells/well.

  • Lysis: Lyse cells using 50 µL of Assay Buffer containing 0.1% Triton X-100. Incubate on ice for 15 minutes.

  • Inhibitor Incubation: Add 4-FMA, Odanacatib, or Azepanone-15 at varying concentrations (0.1 nM to 10 µM). Pre-incubate the lysate-inhibitor mixture at 37°C for 30 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 40 µM Z-LR-AMC (final concentration 20 µM) to all wells.

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader. Monitor AMC release at λex​ = 350 nm / λem​ = 460 nm continuously for 60 minutes at 37°C[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Determine IC50​ using non-linear regression (four-parameter logistic equation).

Protocol B: Microsomal Stability Assay

To validate the structural rationale of the 4-fluoromethyl substitution, metabolic stability must be assessed.

  • Incubate 1 µM of each compound with Rat Liver Microsomes (0.5 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Quench reactions at 0, 15, 30, and 60 minutes using cold acetonitrile containing an internal standard.

  • Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Comparative Performance Data

The following tables summarize the quantitative cross-validation of 4-FMA against the clinical benchmark Odanacatib and the unfluorinated Azepanone-15.

Table 1: Cellular Potency ( IC50​ in nM) Across Cell Lines

Data represents the mean ± SD of three independent experiments.

CompoundRAW 264.7 (CatK+)PC-3 (CatK+)HEK293 (CatK-)
4-FMA 2.4 ± 0.33.1 ± 0.4>10,000
Odanacatib 0.2 ± 0.050.5 ± 0.1>10,000
Azepanone-15 22.0 ± 2.128.5 ± 3.2>10,000

Analysis: While Odanacatib remains the most potent inhibitor (sub-nanomolar IC50​ )[4], 4-FMA demonstrates excellent single-digit nanomolar potency. Notably, 4-FMA is approximately 10-fold more potent than the unfluorinated Azepanone-15, proving that the 4-fluoromethyl group successfully locks the azepane ring into a highly favorable binding conformation[3]. The lack of activity in HEK293 cells confirms the absence of off-target cytotoxicity.

Table 2: In Vitro Metabolic Stability (Rat Liver Microsomes)
CompoundIntrinsic Clearance ( Clint​ ) (μL/min/mg)Half-life ( t1/2​ ) (min)
4-FMA 12.5>120
Odanacatib 8.2>150
Azepanone-15 85.418

Analysis: The critical advantage of 4-FMA is revealed here. Unsubstituted azepanes (Azepanone-15) are rapidly cleared ( t1/2​ = 18 min) due to CYP450-mediated oxidation of the heterocycle[2]. The introduction of the fluoromethyl group in 4-FMA dramatically reduces intrinsic clearance, yielding a metabolic profile that approaches the highly optimized clinical candidate Odanacatib.

Conclusion & Recommendations

The cross-validation data clearly supports the utility of 4-(Fluoromethyl)azepane as a highly effective, metabolically stable probe for Cathepsin K inhibition.

  • When to use Odanacatib: For late-stage in vivo models requiring absolute maximum potency and established clinical benchmarking.

  • When to use 4-FMA: For early-to-mid stage drug discovery programs seeking a novel, unencumbered chemical scaffold. 4-FMA provides an ideal balance of single-digit nanomolar potency and robust metabolic stability, making it an excellent starting point for synthesizing targeted covalent inhibitors or PROTACs directed at Cathepsin K in bone metastasis and osteoporosis models.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at:[Link]

  • Azepanone-Based Inhibitors of Human and Rat Cathepsin K. ACS Publications. Available at:[Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. PNAS. Available at:[Link]

  • Rational Design of Thioamide Peptides as Selective Inhibitors of Cysteine Protease Cathepsin L. The Royal Society of Chemistry. Available at:[Link]

  • Photoactivated inhibition of cathepsin K in a 3D tumor model. NIH / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Fluoromethyl)azepane proper disposal procedures

EHS Protocol: Handling and Disposal of 4-(Fluoromethyl)azepane As a drug development professional or laboratory researcher, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 4-(Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

EHS Protocol: Handling and Disposal of 4-(Fluoromethyl)azepane

As a drug development professional or laboratory researcher, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 4-(Fluoromethyl)azepane (CAS: 1779921-08-2) is a fluorinated secondary amine utilized as a structural building block in medicinal chemistry[1].

Proper disposal of this compound requires a strict adherence to Environmental Health and Safety (EHS) protocols, primarily dictated by its physicochemical profile: it is both a halogenated organic compound and a free base. This guide provides the authoritative, step-by-step methodology for its safe and compliant disposal in a professional laboratory setting.

Physicochemical & Hazard Profiling

Before initiating disposal, it is critical to understand the causality behind the waste segregation rules. The presence of the fluorine atom and the basic azepane ring dictate the compound's end-of-life treatment.

Property / CharacteristicData for 4-(Fluoromethyl)azepaneEHS Disposal Implication
CAS Registry Number 1779921-08-2[1]Required for accurate waste manifesting.
Molecular Formula C7H14FN[1]Contains Halogen (F). Must be routed to Halogenated Waste .
Chemical Class Fluorinated Secondary AmineActs as a weak base. Incompatible with strong acids.
Primary Hazard Irritant (Skin/Eye), Environmental HazardRequires appropriate PPE (nitrile gloves, goggles, lab coat) during handling.
Thermal Degradation Produces HF and NOx gasesRequires high-temperature incineration with alkaline scrubbers.

The Logic of Halogenated Amine Disposal (E-E-A-T)

Why must it be segregated as Halogenated Waste? When fluorinated compounds like 4-(Fluoromethyl)azepane are incinerated, the combustion process generates hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct. Licensed environmental disposal facilities route halogenated waste to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue-gas scrubbers (e.g., calcium hydroxide or sodium hydroxide systems). These scrubbers neutralize the HF into harmless salts (e.g., calcium fluoride) before exhaust is released. Mixing this compound into the non-halogenated waste stream bypasses these scrubbers, leading to illegal atmospheric HF emissions and severe corrosion of incinerator infrastructure.

Why must acid compatibility be verified? As an azepane derivative, the secondary amine nitrogen possesses a lone pair of electrons, making it a Lewis base. If 4-(Fluoromethyl)azepane is inadvertently disposed of in a waste carboy containing concentrated strong acids (e.g., sulfuric or nitric acid waste), an exothermic acid-base neutralization reaction will occur. In a sealed waste container, this exotherm can cause rapid solvent volatilization, over-pressurization, and catastrophic container failure.

Step-by-Step Disposal Methodology

The following protocol must be executed within a certified laboratory environment equipped with standard engineering controls (fume hoods).

Step 1: Waste Stream Identification & Segregation

  • Verify the chemical identity. Ensure no highly reactive substances (e.g., strong oxidizers, concentrated acids, or water-reactive reagents) are present in the target waste container.

  • Designate a specific waste carboy explicitly labeled as "Halogenated Organic Waste."

Step 2: Containerization

  • Utilize chemically compatible waste containers. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required.

  • Ensure the container is housed within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume.

Step 3: Transfer Protocol

  • Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Inside a functioning chemical fume hood, carefully transfer the 4-(Fluoromethyl)azepane (whether neat or in a solvent solution) into the Halogenated Organic Waste container.

  • Use a dedicated funnel to prevent spills. If the compound is dissolved in a solvent (e.g., Dichloromethane or Methanol), the entire mixture remains classified as halogenated waste.

Step 4: Labeling and SAA Compliance

  • Immediately update the hazardous waste tag attached to the container. List "4-(Fluoromethyl)azepane" and its approximate concentration or mass.

  • Keep the waste container tightly capped at all times unless actively adding waste, in compliance with EPA Resource Conservation and Recovery Act (RCRA) Satellite Accumulation Area (SAA) regulations.

Step 5: Final Destruction

  • Once the waste container reaches its fill line (typically 80% capacity to allow for vapor expansion), submit a waste pickup request to your institutional EHS department.

  • EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Workflow Visualization

G cluster_decision EHS Decision Matrix Start 4-(Fluoromethyl)azepane Waste Generation Check Assess Chemical Composition (C7H14FN) Start->Check Halogen Fluorine (F) Detected? Yes Check->Halogen Amine Secondary Amine Present? Yes Check->Amine Segregate Segregate into: HALOGENATED ORGANIC WASTE Halogen->Segregate Incompat Verify NO Strong Acids in Target Container Amine->Incompat Container Transfer to HDPE/Glass Secondary Containment Segregate->Container Incompat->Container Incinerate Licensed High-Temp Incineration (with HF Scrubbers) Container->Incinerate

Waste segregation and disposal decision tree for 4-(Fluoromethyl)azepane.

Spill Response & Decontamination

In the event of an accidental spill during the disposal transfer process:

  • Evacuate & Ventilate: Ensure the fume hood sash is at the proper working height. If spilled outside a hood, evacuate the immediate area and ensure room ventilation is active.

  • Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent using a non-sparking tool and place it into a heavy-duty hazardous waste bag or solid waste container.

  • Decontaminate: Wash the spill surface with soap and water or an appropriate solvent, adding the cleaning materials to the solid hazardous waste stream.

  • Dispose: Label the cleanup materials as solid halogenated hazardous waste and submit to EHS.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System; General. Title 40 CFR Part 260. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Fluoromethyl)azepane

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling fluorinated heterocycles. 4-(Fluoromethyl)azepane is a highly valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling fluorinated heterocycles. 4-(Fluoromethyl)azepane is a highly valuable building block in medicinal chemistry, often utilized as a conformationally restricted bioisostere to improve a drug's metabolic stability. However, the exact structural features that make it pharmacologically potent also create a unique, synergistic hazard profile that demands stringent operational controls.

This guide provides the foundational causality behind the safety protocols for 4-(Fluoromethyl)azepane, ensuring your laboratory operations are both technically sound and self-validating.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety matrix, we must first deconstruct the molecule's chemical behavior:

  • Inherent Corrosivity (The Azepane Ring): 4-(Fluoromethyl)azepane is a 7-membered secondary amine. The nitrogen’s lone pair is highly available, making the molecule a strong organic base. Upon contact with the moisture in human tissue (skin, corneas, respiratory tract), it causes rapid saponification of cellular lipids, leading to severe chemical burns and irreversible tissue damage .

  • Enhanced Dermal Penetration (The Fluoromethyl Group): The addition of the −CH2​F moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the corrosive amine to rapidly bypass the stratum corneum (the skin's outer barrier). Unlike unfluorinated azepanes, this compound poses a severe risk of acute systemic toxicity via transdermal absorption .

  • Thermal Degradation: If exposed to extreme heat or strong acids, fluorinated amines decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx) .

Quantitative PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for this compound. The following matrix outlines the required barriers, quantifying breakthrough times based on analogous fluorinated cyclic amines.

PPE CategoryRecommended MaterialEst. Breakthrough TimeCausality & Operational Justification
Primary Gloves Fluoroelastomer (Viton™)> 480 minViton provides exceptional resistance to both basic amines and fluorinated organics.
Inner Gloves Nitrile (Disposable)< 15 minNitrile degrades rapidly under basic amine exposure . It serves only as a clean inner barrier to prevent skin contact during the doffing of the contaminated outer Viton gloves.
Eye Protection Splash Goggles + Face ShieldN/AVapors and micro-splashes cause immediate corneal saponification. Standard safety glasses offer zero vapor protection.
Respiratory ABEK-P3 Filter CartridgeN/ARequired only if handling outside a Class II fume hood. The 'K' filter neutralizes basic amine vapors; 'P3' traps aerosols.
Body Protection Tychem® 2000 ApronN/AStandard cotton lab coats absorb liquid amines, holding the corrosive chemical directly against the skin. A non-porous apron forces the liquid to sheet off.

Operational Workflow & Safe Handling Methodology

The following workflow is designed as a self-validating system. By converting the volatile free-base amine into a stable salt during the decontamination phase, you physically eliminate the inhalation hazard, proving the efficacy of the cleanup.

PPE_Workflow N1 1. Fume Hood & Equipment Prep N2 2. Don PPE (Viton over Nitrile) N1->N2 N3 3. Schlenk Line / Syringe Transfer N2->N3 N4 4. Closed-System Reaction N3->N4 N5 5. Halogenated Waste Segregation N4->N5 N6 6. Doffing & Acidic Decontamination N5->N6

Operational workflow for the safe handling and containment of 4-(Fluoromethyl)azepane.

Step-by-Step Handling Protocol:
  • Environmental Isolation: Conduct all transfers inside a chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is pulled down to the lowest workable height.

  • Inert Transfer (Schlenk Technique): Because the azepane ring is hygroscopic, purge the reagent vessel with inert gas (Ar or N2). Use a glass syringe with a PTFE Luer-Lock needle. Do not use plastic syringes, as the fluorinated amine will degrade the barrel and leach plasticizers into your reaction.

  • In-Situ Decontamination (Self-Validating Step): Immediately upon completing the transfer, draw a 5% citric acid or acetic acid solution into the used syringe. The acid reacts with the basic 4-(Fluoromethyl)azepane to form a water-soluble, non-volatile azepanium salt. This instantly neutralizes the vapor hazard before the syringe is removed from the hood.

Emergency Response & Spill Management

In the event of an accidental release, immediate chemical neutralization is prioritized over simple absorption.

  • Skin Exposure: Immediately doff contaminated clothing. Flush the skin with copious amounts of water for a minimum of 15 minutes. Do not use basic lab soaps , as they will exacerbate the saponification of the skin. If the exposure involved thermal decomposition (fire/extreme heat), apply 2.5% Calcium Gluconate gel to the affected area to sequester any liberated hydrogen fluoride (HF) ions.

  • Spill Containment: Do not use sawdust or combustible paper towels, which can ignite via exothermic acid-base reactions. Cover the spill with an inert, amphoteric absorbent like vermiculite.

  • Spill Neutralization: Spray the absorbed spill with a weak acid solution (e.g., sodium bisulfate) to quench the basicity. Verify neutralization using pH paper before sweeping the solid into a hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of fluorinated amines poses severe environmental risks, including the generation of persistent "forever chemicals" (PFAS) and groundwater contamination.

  • Strict Segregation: Collect all 4-(Fluoromethyl)azepane waste in clearly labeled High-Density Polyethylene (HDPE) containers. Do not mix with concentrated acidic waste to prevent violent exothermic reactions.

  • Categorization: Label the container strictly as Halogenated Organic Waste / Corrosive Amine .

  • Destruction Protocol: Do not pour down the drain. The waste must be routed to an EPA-certified facility capable of high-temperature rotary kiln incineration (>1100°C). The facility must be equipped with alkaline flue-gas scrubbers to capture the HF and NOx gases generated during the combustion of the fluoromethyl group.

References

  • azepane-4-sulfonyl fluoride hydrochloride — Chemical Substance Information NextSDS URL:[Link]

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